L18I
Descripción
Propiedades
Fórmula molecular |
C47H51N11O8 |
|---|---|
Peso molecular |
897.994 |
Nombre IUPAC |
3-(4-(3-(2-(2-(2-(4-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)propyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C47H51N11O8/c48-43-41-42(32-13-15-35(16-14-32)66-34-10-2-1-3-11-34)53-58(44(41)50-30-49-43)33-9-5-19-55(27-33)47(62)38-29-56(54-52-38)20-22-64-24-26-65-25-23-63-21-6-8-31-7-4-12-36-37(31)28-57(46(36)61)39-17-18-40(59)51-45(39)60/h1-4,7,10-16,29-30,33,39H,5-6,8-9,17-28H2,(H2,48,49,50)(H,51,59,60)/t33-,39?/m1/s1 |
Clave InChI |
PQIHIELQKZACPK-LXJLEQQOSA-N |
SMILES |
O=C(C(N(CC1=C2C=CC=C1CCCOCCOCCOCCN3N=NC(C(N4C[C@H](N5N=C(C6=CC=C(OC7=CC=CC=C7)C=C6)C8=C(N)N=CN=C85)CCC4)=O)=C3)C2=O)CC9)NC9=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
L18I; L1-8I; L1 8I |
Origen del producto |
United States |
An In-Depth Technical Guide to the Mechanism of Action of L18I PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. L18I is a novel PROTAC engineered to target Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor signaling pathways implicated in various B-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of L18I, detailing its molecular composition, the formation of the key ternary complex, and the subsequent ubiquitination and proteasomal degradation of BTK. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of targeted protein degradation.
Introduction to L18I PROTAC
L18I is a heterobifunctional small molecule that selectively induces the degradation of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling. Dysregulation of BTK activity is a hallmark of several B-cell cancers and autoimmune disorders. L18I offers a therapeutic advantage over traditional small-molecule inhibitors by eliminating the entire BTK protein, thereby preventing both its enzymatic and scaffolding functions and potentially overcoming resistance mechanisms.
The molecular architecture of L18I consists of three key components:
-
A high-affinity ligand for BTK: This "warhead" specifically binds to BTK, including the C481S mutant which confers resistance to covalent inhibitors like ibrutinib. The BTK-binding moiety in L18I is IBT6A.[1]
-
A recruiter for the E3 ubiquitin ligase Cereblon (CRBN): This ligand, a derivative of lenalidomide, engages the CRBN E3 ligase complex.[1]
-
A flexible linker: A Propargyl-PEG3-alcohol linker connects the BTK-binding and CRBN-recruiting moieties, providing the optimal length and flexibility to facilitate the formation of a stable ternary complex.[1]
Core Mechanism of Action: The Ubiquitin-Proteasome System Hijacking
The primary mechanism of action of L18I involves co-opting the cell's endogenous ubiquitin-proteasome system (UPS) to selectively tag BTK for degradation. This process can be broken down into three critical steps:
Ternary Complex Formation
The cornerstone of L18I's activity is the formation of a productive ternary complex, consisting of BTK, L18I, and the CRBN E3 ligase. L18I acts as a molecular bridge, bringing BTK into close proximity with CRBN. The stability and conformation of this ternary complex are critical determinants of the efficiency of subsequent ubiquitination.
References
L18I: A Technical Guide to a Novel Degrader of Ibrutinib-Resistant Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L18I, a proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), with a particular focus on its efficacy against ibrutinib-resistant mutants. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes and experimental workflows.
Introduction to L18I and Targeted Protein Degradation
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition has proven to be a successful therapeutic strategy for various B-cell malignancies. However, the emergence of resistance mutations, most notably at the C481 residue, limits the long-term efficacy of covalent BTK inhibitors like ibrutinib.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that circumvents traditional inhibition by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a target protein. L18I is a PROTAC that has demonstrated significant potential in degrading both wild-type and, crucially, ibrutinib-resistant mutants of BTK.[1][2]
L18I is a heterobifunctional molecule composed of a ligand that binds to BTK (derived from ibrutinib) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[1] This dual-binding capacity facilitates the formation of a ternary complex between BTK and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BTK.
Quantitative Data on L18I-Mediated BTK Degradation
The following tables summarize the currently available quantitative data on the efficacy of L18I in degrading various forms of BTK.
| Cell Line | BTK Status | Parameter | Value | Treatment Time | Reference |
| HBL-1 | C481S Mutant | DC₅₀ | ~29.0 nM | 36 hours | [1][2] |
| Primary B-cells | Wild-Type | EC₅₀ | 15.36 nM | Not Specified | [3] |
Note: DC₅₀ represents the concentration of L18I required to degrade 50% of the target protein. EC₅₀ is the concentration that gives half-maximal response.
L18I has also been shown to efficiently degrade at least five other single-point mutants of BTK at the C481 position, including substitutions with tryptophan, threonine, glycine, and alanine, though specific DC₅₀ and Dmax values for each of these mutants require further characterization.[1]
Signaling Pathways and Mechanism of Action
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key kinase downstream of the B-cell receptor. Its activation triggers a signaling cascade that is crucial for B-cell proliferation, differentiation, and survival. The following diagram illustrates the central role of BTK in this pathway.
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Mechanism of Action of L18I
L18I functions as a PROTAC to induce the degradation of BTK. The diagram below outlines this process.
Caption: Mechanism of L18I-mediated BTK degradation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize L18I. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Cell Culture
-
Cell Line: HBL-1 (Human lymphoma cell line expressing C481S mutant BTK).
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: Maintain cell density between 0.5 x 10⁶ and 1 x 10⁶ cells/mL. Centrifuge cells and resuspend in fresh media as needed.
Western Blotting for BTK Degradation
This protocol is for assessing the levels of BTK protein following treatment with L18I.
-
Cell Seeding and Treatment:
-
Seed HBL-1 cells in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Treat cells with varying concentrations of L18I (e.g., 0, 10, 30, 100, 300 nM) for a specified duration (e.g., 36 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with L18I.
-
Cell Seeding:
-
Seed HBL-1 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of L18I in culture medium.
-
Add the diluted compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the L18I concentration to determine the IC₅₀ value.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the characterization of a BTK degrader like L18I.
Caption: Logical workflow for the preclinical evaluation of L18I.
Conclusion
L18I represents a promising therapeutic agent for overcoming acquired resistance to covalent BTK inhibitors in B-cell malignancies. Its ability to induce the degradation of ibrutinib-resistant BTK mutants highlights the potential of targeted protein degradation as a powerful strategy in cancer therapy. Further investigation into its efficacy against a broader range of BTK mutants, its pharmacokinetic and pharmacodynamic properties, and its in vivo anti-tumor activity is warranted to fully elucidate its clinical potential. This guide provides a foundational resource for researchers and drug development professionals working on or interested in the advancement of BTK degraders.
References
An In-Depth Technical Guide to L18I: A PROTAC Targeting Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
L18I is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune diseases. This document provides a comprehensive technical overview of the structure, chemical properties, and mechanism of action of L18I. Detailed experimental protocols for its synthesis and the evaluation of its biological activity are presented, along with a summary of its efficacy in preclinical models. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of targeted protein degradation, oncology, and immunology.
Introduction
Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality with the potential to address limitations of traditional small molecule inhibitors. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
L18I is a PROTAC that targets BTK for degradation. A key advantage of L18I is its ability to degrade not only wild-type BTK but also the C481S mutant, which confers resistance to the covalent BTK inhibitor ibrutinib. This makes L18I a promising candidate for the treatment of ibrutinib-resistant non-Hodgkin lymphomas and other B-cell malignancies. Furthermore, L18I has shown potential in mitigating inflammation in models of autoimmune diseases.
Structure and Chemical Properties
L18I is a complex molecule composed of three key components: a ligand that binds to BTK, a linker moiety, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
2.1. Structural Components
-
BTK Ligand: The warhead of L18I that binds to BTK is IBT6A.
-
Linker: The BTK ligand and the E3 ligase ligand are connected by a Propargyl-PEG3-alcohol linker.
-
E3 Ligase Ligand: L18I utilizes a Lenalidomide-Br moiety to recruit the CRBN E3 ligase.
2.2. Chemical Properties
A summary of the key chemical properties of L18I is provided in the table below.
| Property | Value |
| Molecular Formula | C₄₇H₅₁N₁₁O₈ |
| Molecular Weight | 897.99 g/mol |
| Solubility | Soluble in DMSO. For in vivo use, protocols with PEG300, Tween-80, and saline are available. |
| Storage | Store as a solid at -20°C for long-term storage. |
Mechanism of Action
L18I functions through the PROTAC mechanism to induce the degradation of BTK.
Signaling Pathway for L18I-mediated BTK Degradation
Caption: L18I-mediated degradation of BTK via the ubiquitin-proteasome system.
The process begins with L18I simultaneously binding to both BTK and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome. L18I is subsequently released and can catalytically induce the degradation of multiple BTK molecules.
Experimental Protocols
4.1. Representative Synthesis of L18I
While a specific, detailed synthesis protocol for L18I is not publicly available, a general approach for the synthesis of similar PROTACs involves a convergent strategy. This typically includes the synthesis of the BTK ligand, the E3 ligase ligand with a linker attachment point, and a separate linker molecule, followed by their sequential coupling.
Workflow for a Representative PROTAC Synthesis
Caption: A generalized workflow for the chemical synthesis of a PROTAC like L18I.
4.2. BTK Degradation Assay via Western Blotting
This protocol describes the assessment of L18I-induced BTK degradation in a relevant cell line (e.g., HBL-1 expressing BTK C481S).
Materials:
-
HBL-1 cells (or other suitable cell line)
-
L18I (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BTK antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed HBL-1 cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of L18I (e.g., 0, 1, 10, 30, 100, 300 nM) for a specified duration (e.g., 36 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BTK (e.g., 1:1000 dilution) and β-actin (e.g., 1:5000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BTK signal to the β-actin signal to determine the extent of degradation.
Preclinical Efficacy
5.1. In Vitro Degradation
L18I has demonstrated potent and efficient degradation of both wild-type and C481S mutant BTK in cellular assays.
| Cell Line | BTK Mutant | DC₅₀ (nM) | Treatment Time (hours) |
| HBL-1 | C481S | ~30 | 36 |
5.2. In Vivo Efficacy
In vivo studies using xenograft models of ibrutinib-resistant lymphoma have shown that L18I can significantly inhibit tumor growth. These studies highlight the potential of L18I as a therapeutic agent for patients who have developed resistance to conventional BTK inhibitors. Further pharmacokinetic and toxicology studies are warranted to fully assess its clinical potential.
Conclusion
L18I is a promising PROTAC that effectively induces the degradation of BTK, including the clinically relevant ibrutinib-resistant C481S mutant. Its potent in vitro activity and in vivo efficacy in preclinical models of lymphoma underscore its potential as a novel therapeutic agent. The detailed structural information and experimental protocols provided in this guide are intended to facilitate further research and development of L18I and other next-generation protein degraders.
The Discovery and Development of L18I: A Targeted Protein Degrader for Ibrutinib-Resistant Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in cancer therapy. In B-cell malignancies, the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib has revolutionized treatment; however, its efficacy is often limited by the development of resistance, most commonly through mutations in the BTK gene, such as the C481S mutation. To address this critical unmet need, a novel therapeutic strategy, Proteolysis Targeting Chimeras (PROTACs), has been developed. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of L18I, a potent and specific BTK-targeting PROTAC designed to overcome ibrutinib resistance.
L18I is a heterobifunctional molecule that co-opts the cell's natural protein degradation machinery to eliminate BTK, including its mutated forms. This guide will detail the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and the signaling pathways it modulates, providing a valuable resource for researchers in the field of oncology and drug discovery.
L18I: Chemical Structure and Mechanism of Action
L18I is a PROTAC composed of three key components: a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a linker connecting the two. The BTK-binding moiety of L18I is derived from the core structure of ibrutinib, allowing it to bind to both wild-type and mutant forms of BTK. The E3 ligase ligand is a derivative of thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.
The mechanism of action of L18I involves the formation of a ternary complex between BTK, L18I, and the CRBN E3 ligase. This proximity, induced by L18I, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of BTK. The polyubiquitinated BTK is then recognized and targeted for degradation by the 26S proteasome, leading to its complete elimination from the cell. This event-driven, catalytic mechanism allows a single molecule of L18I to induce the degradation of multiple BTK molecules, offering a significant advantage over traditional occupancy-based inhibitors.
Quantitative Data on L18I Efficacy
The potency of L18I has been evaluated in various preclinical models, demonstrating its ability to induce the degradation of BTK and inhibit the proliferation of cancer cells, particularly those harboring ibrutinib-resistant mutations.
In Vitro Degradation and Anti-proliferative Activity
The following tables summarize the half-maximal degradation concentration (DC50) and half-maximal growth inhibition (GI50) values for L18I in different non-Hodgkin lymphoma cell lines.
Table 1: BTK Degradation Efficiency (DC50) of L18I
| Cell Line | BTK Genotype | DC50 (nM) |
| HBL-1 | C481S Mutant | ~29 |
| Ramos | Wild-Type | ~10 |
| Mino | Wild-Type | ~9.2 |
| MM.1S | Wild-Type | ~11.4 |
Table 2: Anti-proliferative Activity (GI50) of L18I
| Cell Line | BTK Genotype | L18I GI50 (nM) | Ibrutinib GI50 (nM) |
| HBL-1 | C481S Mutant | ~28 | >1000 |
| Ramos | Wild-Type | Not Reported | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of L18I.
Western Blot Analysis for BTK Degradation
This protocol is used to quantify the degradation of BTK protein in cells following treatment with L18I.
Materials:
-
HBL-1 cells (with C481S BTK mutation) or other relevant lymphoma cell lines
-
L18I (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BTK and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed HBL-1 cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of L18I (e.g., 0, 10, 30, 100, 300 nM) for a specified duration (e.g., 24, 36, or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BTK antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities using densitometry software and normalize the BTK signal to the β-actin signal.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of L18I on the proliferation of cancer cells.
Materials:
-
HBL-1 cells or other lymphoma cell lines
-
L18I and Ibrutinib (dissolved in DMSO)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HBL-1 cells into 96-well plates at a density of approximately 3,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of L18I or ibrutinib for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of L18I in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
HBL-1 cells with C481S BTK mutation
-
Matrigel (optional)
-
L18I and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of HBL-1 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once the tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer L18I (e.g., 30 or 100 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting to confirm BTK degradation.
The Emergence of L18I: A Targeted Protein Degradation Approach to Overcome Ibrutinib Resistance
For Immediate Release
This technical guide delves into the role and mechanism of L18I, a second-generation Bruton's tyrosine kinase (BTK) Proteolysis-Targeting Chimera (PROTAC), in surmounting the clinical challenge of acquired resistance to the BTK inhibitor, ibrutinib. Developed as a potent and selective degrader of BTK, L18I offers a novel therapeutic strategy for B-cell malignancies that have developed mutations rendering them insensitive to conventional BTK inhibition. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and targeted therapeutics.
Introduction: The Challenge of Ibrutinib Resistance
Ibrutinib, a first-in-class covalent inhibitor of BTK, has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). By irreversibly binding to the cysteine residue at position 481 (C481) in the BTK active site, ibrutinib effectively blocks B-cell receptor (BCR) signaling, leading to decreased proliferation and survival of malignant B-cells.
However, a significant clinical challenge has emerged in the form of acquired resistance to ibrutinib. The most prevalent mechanism of resistance is the acquisition of mutations in the BTK gene, with the C481S (cysteine to serine) substitution being the most common. This mutation disrupts the covalent binding of ibrutinib, leading to a loss of its inhibitory activity and subsequent disease progression. Other mutations at the C481 position (e.g., C481T, C481A, C481G, C481W) have also been identified.
L18I: A BTK-Targeted PROTAC
To address ibrutinib resistance, novel therapeutic strategies are being explored. One of the most promising is the use of PROTACs. L18I is a second-generation BTK-PROTAC that has demonstrated significant preclinical activity in overcoming ibrutinib resistance.
Mechanism of Action
Unlike ibrutinib, which acts as an inhibitor, L18I functions as a degrader of the BTK protein. L18I is a heterobifunctional molecule composed of three key components:
-
A BTK-binding moiety: An ibrutinib-derived warhead that specifically binds to the active site of BTK.
-
An E3 ubiquitin ligase-recruiting ligand: A lenalidomide-based moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A flexible linker: A chemical linker that connects the BTK-binding and E3 ligase-recruiting moieties.
By simultaneously binding to both BTK and CRBN, L18I forms a ternary complex that brings the E3 ligase into close proximity with the BTK protein. This proximity facilitates the transfer of ubiquitin molecules from the E2-conjugating enzyme to lysine residues on the surface of BTK. The polyubiquitinated BTK is then recognized and targeted for degradation by the 26S proteasome, effectively eliminating the protein from the cell. This event-driven mechanism allows a single molecule of L18I to catalytically induce the degradation of multiple BTK molecules.
L18I-Mediated Degradation of BTK C481S: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies.[1][2] The first-generation BTK inhibitor, ibrutinib, forms a covalent bond with cysteine 481 (C481) in the BTK active site, leading to irreversible inhibition.[3][4] However, the emergence of the C481S mutation, where cysteine is replaced by serine, disrupts this covalent binding, leading to ibrutinib resistance and disease relapse.[2][5]
To overcome this challenge, a new class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs) has been developed. L18I is a novel PROTAC designed to specifically induce the degradation of the BTK C481S mutant.[3][6] This document provides a detailed technical guide on the mechanism of action, experimental validation, and downstream effects of L18I on the BTK C481S mutant.
Mechanism of Action: PROTAC-Mediated Degradation
L18I is a heterobifunctional molecule that consists of a ligand that binds to the BTK C481S mutant, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the BTK C481S protein in close proximity to the E3 ligase, L18I facilitates the ubiquitination of the mutant kinase. This polyubiquitin tag marks the BTK C481S protein for recognition and subsequent degradation by the 26S proteasome.[7][8] This catalytic process allows a single molecule of L18I to induce the degradation of multiple BTK C481S proteins.
Caption: Mechanism of L18I-mediated BTK C481S degradation.
Quantitative Analysis of L18I Activity
The efficacy of L18I has been quantified through various in vitro experiments. The following tables summarize the key data on the degradation and growth inhibition potential of L18I against the BTK C481S mutant.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | HBL-1 (BTK C481S) | 29.0 nM | [6][9] |
| GI₅₀ (Growth Inhibition) | HBL-1 (BTK C481S) | ~28 nM | [3] |
| GI₅₀ (Ibrutinib) | HBL-1 (BTK C481S) | ~700 nM | [3] |
Table 1: Potency of L18I in BTK C481S Mutant Cells.
| L18I Concentration | Treatment Duration | % BTK C481S Degradation | Cell Line | Reference |
| 100 nM | 36 hours | Significant | HBL-1 (BTK C481S) | [6] |
| 1 µM | 4 days | Significant | HeLa (transfected C481T) | [6] |
| 1 µM | 4 days | Significant | HeLa (transfected C481G) | [6] |
Table 2: Concentration and Time-Dependent Degradation of BTK Mutants by L18I.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of L18I on BTK C481S.
Cell Lines and Culture
-
HBL-1 Cells: A human diffuse large B-cell lymphoma (DLBCL) cell line endogenously expressing the BTK C481S mutation was used.[3]
-
HeLa Cells: These cells were used for transient transfection experiments to express various full-length BTK C481 mutants (C481S, C481T, C481G).[6]
-
Cell Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for BTK Degradation
This experiment is designed to visualize and quantify the degradation of BTK protein following treatment with L18I.
Caption: Western Blotting Workflow for BTK Degradation.
-
Cell Treatment: HBL-1 (BTK C481S) or transfected HeLa cells were treated with varying concentrations of L18I or vehicle control for specified durations (e.g., 36 hours or 4 days).[6]
-
Lysis: After treatment, cells were harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for BTK and a loading control (e.g., β-actin). Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescence detection system. The intensity of the BTK band was normalized to the loading control to quantify the extent of degradation.
Cell Proliferation Assay (GI₅₀ Determination)
This assay measures the effect of L18I on the proliferation of cancer cells harboring the BTK C481S mutation.
-
Cell Seeding: HBL-1 (BTK C481S) cells were seeded in 96-well plates.[10]
-
Compound Addition: A serial dilution of L18I or ibrutinib was added to the wells.
-
Incubation: The plates were incubated for a period of 72-96 hours.[10]
-
Viability Measurement: Cell viability was assessed using a colorimetric assay such as MTT or CCK-8.
-
Data Analysis: The absorbance values were used to calculate the half-maximal growth inhibition concentration (GI₅₀).
Downstream Signaling Pathway Inhibition
Degradation of BTK C481S by L18I leads to the suppression of downstream signaling pathways that are crucial for B-cell survival and proliferation. Western blotting analysis has shown that treatment of HBL-1 (BTK C481S) cells with L18I results in a dose-dependent decrease in the phosphorylation of key downstream effectors, including PLCγ-2, ERK1/2, and p38.[6]
Caption: L18I's effect on the BTK C481S signaling pathway.
Conclusion
L18I represents a promising therapeutic strategy for overcoming ibrutinib resistance mediated by the BTK C481S mutation. As a PROTAC, L18I effectively induces the degradation of the mutant BTK protein, leading to the inhibition of downstream pro-survival signaling pathways and suppression of cancer cell growth. The in-depth technical data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working on novel therapies for B-cell malignancies. Further in vivo studies will be crucial to fully elucidate the therapeutic potential of L18I.[9][10]
References
- 1. What are BTK C481S inhibitors and how do they work? [synapse.patsnap.com]
- 2. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of BTK(C481S) mutation that confers ibrutinib resistance: exploration of alternative kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
understanding L18I's role in non-Hodgkin lymphomas
An in-depth analysis of the current scientific literature reveals no specific protein, mutation, or gene designated "L18I" with a documented role in non-Hodgkin lymphomas. This designation does not correspond to any known, well-characterized molecular entity within the context of this disease.
It is possible that "L18I" may be a typographical error, an internal laboratory designation not yet in the public domain, or a misunderstanding of a different molecular target. The successful generation of a technical guide as requested is contingent on the accurate identification of the subject.
Therefore, clarification is required to proceed. Please verify the correct name of the protein, gene, or mutation of interest. Once a valid target is identified, a comprehensive technical guide can be developed, including:
-
Data Presentation: Summarized quantitative data in structured tables.
-
Experimental Protocols: Detailed methodologies for key experiments.
-
Mandatory Visualizations: Diagrams of signaling pathways and experimental workflows using Graphviz (DOT language), adhering to all specified formatting requirements.
We await your clarification to provide the detailed technical information you require.
The Potential of Interleukin-18 Inhibition in the Treatment of Autoimmune Diseases: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-18 (IL-18), a potent pro-inflammatory cytokine, has emerged as a critical player in the pathogenesis of a wide spectrum of autoimmune diseases. Its pleiotropic effects on both innate and adaptive immunity underscore its significance as a therapeutic target. This technical guide provides a comprehensive overview of the role of IL-18 in autoimmunity, focusing on its mechanism of action, signaling pathways, and the therapeutic potential of its inhibition. It is presumed that the topic of interest is Interleukin-18 (IL-18), with "L18I" being a likely typographical error. This document synthesizes preclinical and clinical data, details key experimental methodologies, and presents complex biological pathways in a clear, visual format to aid researchers and drug development professionals in this promising field.
The Role of IL-18 in Autoimmune Pathophysiology
IL-18 is a member of the IL-1 superfamily of cytokines and is primarily produced by activated macrophages, dendritic cells, and epithelial cells.[1] It is synthesized as an inactive precursor, pro-IL-18, which requires cleavage by caspase-1 within the inflammasome complex to become its biologically active form.[2][3][4] Once secreted, mature IL-18 exerts its effects by binding to its receptor complex, leading to the induction of a robust inflammatory response, including the production of interferon-gamma (IFN-γ), a key cytokine in Th1-mediated autoimmune responses.[5]
Elevated levels of IL-18 have been consistently observed in the serum, synovial fluid, and affected tissues of patients with various autoimmune disorders, often correlating with disease severity.[5][6] This suggests a central role for IL-18 in the inflammatory cascade that drives these conditions.
Quantitative Data on IL-18 Levels in Autoimmune Diseases
The following tables summarize the quantitative data on IL-18 concentrations in patients with rheumatoid arthritis, inflammatory bowel disease, psoriasis, and multiple sclerosis compared to healthy controls.
Table 1: IL-18 Levels in Rheumatoid Arthritis (RA)
| Analyte | Sample Type | RA Patients | Healthy Controls/Osteoarthritis (OA) Patients | Reference |
| IL-18 | Serum | Significantly higher than controls | Lower levels | [5] |
| Free IL-18 | Serum | Elevated in active disease | Lower in inactive disease and controls | [6] |
| IL-18 | Synovial Fluid | Significantly higher than OA patients | Lower levels | [5] |
Table 2: IL-18 Levels in Inflammatory Bowel Disease (IBD)
| Analyte | Sample Type | IBD Patients (Crohn's Disease) | Healthy Controls | Reference |
| IL-18 | Serum | Significantly elevated | Lower levels | [5] |
| IL-18 mRNA | Mucosal Biopsies | Upregulated in active disease | Lower levels | [7] |
Table 3: IL-18 Levels in Psoriasis
| Analyte | Sample Type | Psoriasis Patients | Healthy Controls | Reference |
| IL-18 | Serum | Significantly increased | Lower levels | [5] |
| IL-18 mRNA | Lesional Skin | Upregulated | Lower in non-lesional and normal skin | [5] |
Table 4: IL-18 Levels in Multiple Sclerosis (MS)
| Analyte | Sample Type | MS Patients | Healthy Controls | Reference |
| IL-18 | Serum | Significantly higher | Lower levels | [5] |
| IL-18 | Cerebrospinal Fluid (CSF) | Significantly higher, especially in active disease | Lower levels | [5] |
The IL-18 Signaling Pathway
The biological effects of IL-18 are mediated through a well-defined signaling cascade initiated by its binding to the IL-18 receptor (IL-18R) complex. This complex consists of a ligand-binding subunit, IL-18Rα, and a signal-transducing subunit, IL-18Rβ.[8][9]
Upon ligand binding, the receptor subunits heterodimerize, bringing their intracellular Toll-Interleukin-1 Receptor (TIR) domains into close proximity.[10] This conformational change facilitates the recruitment of the adaptor protein MyD88.[8][9] MyD88, in turn, recruits and activates members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family.[8] This leads to the activation of downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, culminating in the transcription of pro-inflammatory genes.[8][11][12][13]
Caption: IL-18 Signaling Pathway.
Therapeutic Strategies Targeting IL-18
Given the central role of IL-18 in driving inflammation in autoimmune diseases, several therapeutic strategies have been developed to inhibit its activity. These approaches primarily focus on neutralizing circulating IL-18 or blocking its interaction with its receptor.
IL-18 Binding Protein (IL-18BP)
IL-18BP is a naturally occurring secreted protein that binds to IL-18 with high affinity, thereby preventing it from binding to its receptor and initiating signaling.[14][15] Recombinant human IL-18BP, known as Tadekinig alfa , has been investigated as a therapeutic agent.[14][15][16][17]
Table 5: Binding Affinity of IL-18 Inhibitors
| Inhibitor | Target | Binding Affinity (Kd) | Reference |
| Tadekinig alfa (rhIL-18BP) | IL-18 | High affinity | [16][18] |
| GSK1070806 (Aletekitug) | IL-18 | 30.3 pM - 46.0 pM | [19][20] |
Monoclonal Antibodies
Monoclonal antibodies that specifically target and neutralize IL-18 have also been developed. GSK1070806 (Aletekitug) is a humanized IgG1 antibody that binds to human IL-18 with high affinity and neutralizes its function.[19][20][21][22][23]
Experimental Protocols
Reproducible and well-characterized animal models are essential for studying the pathobiology of autoimmune diseases and for evaluating the efficacy of novel therapeutics. The following sections provide detailed protocols for key experimental models and assays.
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study the pathogenesis of rheumatoid arthritis.
Protocol Workflow
Caption: Collagen-Induced Arthritis Experimental Workflow.
Detailed Methodology:
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Reagents:
-
Bovine type II collagen (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
-
Procedure:
-
Primary Immunization (Day 0): Emulsify an equal volume of type II collagen solution with CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify an equal volume of type II collagen solution with IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Monitoring and Scoring: Begin clinical assessment for arthritis around day 24. Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum score per mouse is 16.
-
Endpoint Analysis: At the end of the study, collect paws for histological analysis to assess synovitis, pannus formation, and cartilage/bone erosion. Serum and joint tissues can be collected for cytokine analysis.[11][24][25][26][27]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is used to study inflammatory bowel disease, particularly ulcerative colitis.
Protocol Workflow
Caption: DSS-Induced Colitis Experimental Workflow.
Detailed Methodology:
-
Animals: C57BL/6 mice, 8-12 weeks old.
-
Reagents: Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.
-
Procedure:
-
Induction: Dissolve DSS in drinking water at a concentration of 2-5% (w/v). Provide this solution to the mice as their sole source of drinking water for 5-7 consecutive days.
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily. Calculate a Disease Activity Index (DAI) based on these parameters.
-
Endpoint Analysis: At the end of the induction period, euthanize the mice. Measure the length of the colon (a shorter colon indicates more severe inflammation). Collect colon tissue for histological analysis of inflammation, ulceration, and crypt damage, and for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.[6][12][16][20]
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis.
Protocol Workflow
References
- 1. Izokibep - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. The NLRP3 inflammasome is essential for IL-18 production in a murine model of macrophage activation syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-regulation between the IL-1β/IL-18 processing inflammasome and other inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-18 cytokine in immunity, inflammation, and autoimmunity: Biological role in induction, regulation, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pathogenic roles and diagnostic utility of interleukin-18 in autoinflammatory diseases [frontiersin.org]
- 7. Frontiers | Interleukin-18 cytokine in immunity, inflammation, and autoimmunity: Biological role in induction, regulation, and treatment [frontiersin.org]
- 8. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin 18 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Interleukin 18 activates MAPKs and STAT3 but not NF-κB in hippocampal HT-22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abeomics.com [abeomics.com]
- 14. IL-18 and IL-18BP: A Unique Dyad in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. TADEKINIG ALFA: A Recombinant Interleukin-18 Binding Protein (r-hIL-18BP), that Binds with High Affinity to IL-18 - Emerging Insights and Market Forecast to 2030 - ResearchAndMarkets.com [businesswire.com]
- 17. AB2 Bio Ltd. | Products [ab2bio.com]
- 18. ard.bmj.com [ard.bmj.com]
- 19. A Study to Investigate the Efficacy and Safety of an Anti-Interleukin-18 Monoclonal Antibody in the Treatment of Type 2 Diabetes Mellitus | PLOS One [journals.plos.org]
- 20. A pilot study evaluating GSK1070806 inhibition of interleukin-18 in renal transplant delayed graft function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recombinant Anti-IL-18 Antibody [GSK 1070806] (A324084) [antibodies.com]
- 22. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. rupress.org [rupress.org]
- 25. researchgate.net [researchgate.net]
- 26. Distinct regulatory mechanisms control proinflammatory cytokines IL-18 and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 27. IL-18 in inflammatory and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
L18I and the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L18I is a hetero-bifunctional proteolysis-targeting chimera (PROTAC) designed to induce the targeted degradation of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. Of particular significance is L18I's efficacy against ibrutinib-resistant BTK mutants, most notably the C481S mutation, which is a common mechanism of acquired resistance in patients with B-cell malignancies.[1][2] L18I functions by co-opting the body's own ubiquitin-proteasome system (UPS), redirecting it to recognize and eliminate the BTK protein. This guide provides an in-depth technical overview of L18I's mechanism of action, its interaction with the UPS, and detailed experimental protocols for its characterization.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
L18I is comprised of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] Specifically, L18I utilizes a pomalidomide-derived ligand to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[5] By simultaneously binding to both BTK and CRBN, L18I facilitates the formation of a ternary complex, bringing the E3 ligase in close proximity to the BTK protein. This proximity enables the CRBN complex to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized as a substrate for degradation by the 26S proteasome, leading to its elimination from the cell.
Figure 1: Mechanism of L18I-mediated BTK degradation.
Quantitative Data
The efficacy of L18I in degrading wild-type and mutant BTK has been quantified through various in vitro studies. The following tables summarize the key performance metrics.
| Cell Line | BTK Mutant | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| HBL-1 | C481S | ~30 | >90 | 36 | |
| HeLa | C481S | Not Reported | >90 | 96 | [6] |
| HeLa | C481T | Not Reported | >90 | 96 | [6] |
| HeLa | C481W | Not Reported | >90 | 96 | [6] |
| HeLa | C481G | Not Reported | >90 | 96 | [6] |
| HeLa | C481A | Not Reported | >90 | 96 | [6] |
Table 1: Degradation of BTK mutants by L18I.
| Interaction | Binding Affinity (Kd/IC50) | Technique | Reference |
| L18I - CRBN | Not Specifically Reported for L18I | Not Reported | |
| Pomalidomide - CRBN | ~1.8 µM | SPR | [7] |
| L18I - BTK | Not Specifically Reported for L18I | Not Reported |
Table 2: Binding affinities of L18I and its components.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of L18I with the ubiquitin-proteasome system.
Western Blotting for BTK Degradation
This protocol is used to quantify the degradation of BTK in cell lines treated with L18I.
Figure 2: Western Blot experimental workflow.
a. Cell Culture and Treatment:
-
Seed HBL-1 cells (or other relevant cell lines) in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of L18I (e.g., 0, 1, 10, 30, 100, 300 nM) for a specified duration (e.g., 36 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
d. Data Analysis:
-
Quantify the band intensities for BTK and the loading control using densitometry software.
-
Normalize the BTK band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the L18I concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the L18I-dependent interaction between BTK and CRBN.
Figure 3: Co-Immunoprecipitation workflow.
a. Cell Preparation and Lysis:
-
Treat cells (e.g., HEK293T cells overexpressing BTK and CRBN) with L18I or a vehicle control for a short period (e.g., 2-4 hours). To stabilize the ternary complex, it is advisable to also treat with a proteasome inhibitor like MG132.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% NP-40) with protease inhibitors.
-
Clarify the lysates by centrifugation.
b. Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against BTK overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for an additional 2-4 hours.
c. Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
d. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both CRBN and BTK to detect their presence in the immunoprecipitated complex. The presence of CRBN in the BTK immunoprecipitate from L18I-treated cells, but not from control cells, indicates the formation of the ternary complex.
In-Cell Ubiquitination Assay
This assay confirms that L18I induces the ubiquitination of BTK.
a. Cell Treatment and Lysis:
-
Transfect cells (e.g., HEK293T) with plasmids expressing HA-tagged ubiquitin and the BTK construct of interest.
-
Treat the cells with L18I and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., in a buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.
b. Immunoprecipitation of BTK:
-
Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration and immunoprecipitate BTK using an anti-BTK antibody as described in the Co-IP protocol.
c. Western Blot Analysis:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Perform a Western blot and probe the membrane with an anti-HA antibody to detect the presence of ubiquitinated BTK, which will appear as a high-molecular-weight smear. An increased smear in the L18I-treated sample compared to the control confirms L18I-induced ubiquitination of BTK.
Conclusion
L18I represents a promising therapeutic strategy for overcoming ibrutinib resistance in B-cell malignancies by effectively harnessing the ubiquitin-proteasome system to induce the degradation of BTK, including clinically relevant mutants. The experimental protocols detailed in this guide provide a robust framework for the characterization of L18I and other PROTAC molecules, enabling a thorough evaluation of their mechanism of action and efficacy. Further investigation into the binding kinetics and structural aspects of the L18I-induced ternary complex will continue to refine our understanding of this novel therapeutic modality and guide the development of next-generation protein degraders.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: The Discovery and Characterization of L18I, a PROTAC Targeting Ibrutinib-Resistant Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of L18I, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), particularly mutants that confer resistance to the therapeutic agent ibrutinib. This document details the experimental protocols, quantitative data, and affected signaling pathways associated with L18I, offering a valuable resource for researchers in oncology and drug development.
Introduction: Overcoming Ibrutinib Resistance with L18I
Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase, a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and has revolutionized the treatment of various B-cell malignancies. However, the emergence of resistance, often through mutations in the BTK gene, presents a significant clinical challenge. The L18I molecule was developed as a novel therapeutic strategy to counteract this resistance. L18I is a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal system to selectively degrade target proteins. It achieves this by simultaneously binding to the target protein (BTK) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.
Mechanism of Action of L18I
L18I is a rationally designed molecule comprising three key components: a ligand that binds to BTK, a linker molecule, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing BTK and CRBN into close proximity, L18I facilitates the transfer of ubiquitin from the E3 ligase to the BTK protein. This polyubiquitination marks BTK for recognition and degradation by the 26S proteasome, effectively eliminating the protein from the cell. This "event-driven" catalytic mechanism allows a single L18I molecule to induce the degradation of multiple BTK proteins, offering a highly efficient and sustained method of target inhibition.
Quantitative Data Summary
The efficacy of L18I in degrading wild-type and mutant BTK has been quantified in various studies. The half-maximal degradation concentration (DC50) is a key metric used to assess the potency of a PROTAC.
| Cell Line | BTK Genotype | L18I DC50 (nM) | Reference |
| HBL-1 | C481S Mutant | ~30 | Sun et al., Leukemia (2019) |
| TMD8 | Wild-type | Not explicitly stated in initial findings | - |
| Ramos | Wild-type | Not explicitly stated in initial findings | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and characterization of L18I.
Synthesis of L18I
The synthesis of L18I is a multi-step process involving the conjugation of the BTK-binding moiety, the linker, and the E3 ligase ligand. While the precise, step-by-step synthesis protocol is proprietary and detailed in the supplementary materials of the primary publication, the general strategy involves standard organic chemistry techniques. The key components are:
-
BTK Ligand: A derivative of a known BTK inhibitor.
-
Linker: A polyethylene glycol (PEG)-based linker is commonly used to provide the necessary length and flexibility for the formation of a stable ternary complex.
-
E3 Ligase Ligand: A derivative of thalidomide or lenalidomide that binds to Cereblon.
The synthesis typically involves amide bond formation or click chemistry to connect the three components. Purification is achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Cell Culture
-
HBL-1 Cells: A human diffuse large B-cell lymphoma cell line harboring the C481S BTK mutation. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
HeLa Cells: A human cervical cancer cell line used for transient transfection experiments to express various BTK mutants. These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for BTK Degradation
This protocol is used to visualize and quantify the degradation of BTK and the phosphorylation status of its downstream signaling proteins.
-
Cell Lysis: After treatment with L18I for the indicated times and concentrations, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies overnight at 4°C. The following primary antibodies are typically used:
-
Rabbit anti-BTK
-
Rabbit anti-phospho-BTK (Tyr223)
-
Rabbit anti-PLCγ2
-
Rabbit anti-phospho-PLCγ2 (Tyr1217)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-p38
-
Rabbit anti-phospho-p38 (Thr180/Tyr182)
-
Mouse anti-β-actin (as a loading control)
-
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. Densitometry analysis is performed to quantify the protein levels relative to the loading control.
Cell Viability Assay
This assay is used to determine the effect of L18I on the proliferation and viability of cancer cells.
-
Cell Seeding: HBL-1 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Cells are treated with various concentrations of L18I or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT Assay:
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance at 570 nm is measured using a microplate reader.
-
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathways Affected by L18I
L18I-mediated degradation of BTK leads to the downregulation of key signaling pathways downstream of the B-cell receptor. The primary pathway affected is the BCR signaling cascade, which is crucial for the survival and proliferation of B-cell malignancies.
As demonstrated by Western blot analysis, treatment with L18I leads to a dose-dependent decrease in the phosphorylation of key downstream effectors of BTK, including:
-
Phospholipase C gamma 2 (PLCγ2): A direct substrate of BTK, its phosphorylation is a critical step in propagating the BCR signal.
-
Extracellular signal-regulated kinases 1 and 2 (ERK1/2): A key component of the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation and survival.
-
p38 mitogen-activated protein kinase (p38 MAPK): Another member of the MAPK family involved in cellular responses to stress and inflammation.
-
Nuclear factor kappa B (NF-κB): A transcription factor that plays a central role in inflammation, immunity, and cell survival.
By degrading BTK, L18I effectively shuts down these pro-survival signaling cascades, leading to the inhibition of cancer cell growth and induction of apoptosis.
Conclusion
The development of L18I represents a significant advancement in the field of targeted protein degradation and offers a promising therapeutic strategy for overcoming ibrutinib resistance in B-cell malignancies. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the mechanism of action, quantitative efficacy, experimental protocols, and affected signaling pathways of this novel BTK-degrading PROTAC. The methodologies and data presented herein serve as a foundation for further investigation and development of L18I and other targeted protein degraders for the treatment of cancer and other diseases.
Application Notes and Protocols for L18I: An In Vitro Cell Culture Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L18I is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to target Bruton's tyrosine kinase (BTK) for degradation. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. L18I offers a promising therapeutic strategy by not just inhibiting BTK activity but by inducing its complete proteasomal degradation. These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of L18I.
Data Presentation
L18I-Mediated BTK Degradation
The efficacy of L18I is primarily determined by its ability to induce the degradation of the BTK protein. This is quantified by the DC50 value, which is the concentration of the PROTAC required to degrade 50% of the target protein.
| Cell Line/Type | Cell Line Origin | DC50 (nM) | Reference |
| HBL-1 (BTK C481S) | Human Diffuse Large B-cell Lymphoma | < 50 | [1] |
| Mino | Human Mantle Cell Lymphoma | 9.2 (for similar PROTAC P13I) | [2] |
| Multiple Myeloma (MM) Cell Line | Human Multiple Myeloma | 11.4 (for similar PROTAC P13I) | [2] |
| Primary B-cells | Murine | 15.36 (EC50) | [3] |
L18I Effect on Cell Viability
The degradation of BTK by L18I is expected to inhibit the proliferation of BTK-dependent cancer cells. The GI50 (Growth Inhibition 50) value represents the concentration of a drug that causes 50% inhibition of cell growth. While specific GI50 values for L18I are not widely published, its potent DC50 values suggest significant anti-proliferative effects at low nanomolar concentrations in sensitive cell lines. Further investigation using the provided cell viability protocol is recommended to determine the GI50 in cell lines of interest.
Experimental Protocols
General Cell Culture and Maintenance
This protocol describes the general procedure for culturing suspension and adherent cancer cell lines.
Materials:
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For suspension cells, subculture by diluting the cell suspension with fresh medium to the recommended cell density every 2-3 days.
-
For adherent cells, subculture when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with PBS. b. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin by adding complete growth medium. d. Centrifuge the cell suspension at 300 x g for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.
-
Regularly check cell viability using trypan blue exclusion.
Cell Viability Assay (CCK-8 or MTT Assay)
This protocol is for determining the effect of L18I on cell proliferation and calculating the GI50 value.
Materials:
-
96-well cell culture plates
-
L18I stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and resume logarithmic growth.
-
Prepare serial dilutions of L18I in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the L18I dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the L18I concentration and use non-linear regression analysis to determine the GI50 value.
Western Blotting for BTK Degradation and Downstream Signaling
This protocol is to assess the degradation of BTK and the phosphorylation status of its downstream effectors like PLCγ2 and ERK1/2.
Materials:
-
6-well cell culture plates
-
L18I stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-p-PLCγ2, anti-PLCγ2, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Treat cells with various concentrations of L18I (e.g., 1, 10, 100 nM) for different time points (e.g., 4, 8, 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This protocol is to quantify the induction of apoptosis by L18I.
Materials:
-
6-well cell culture plates
-
L18I stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with L18I at various concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
L18I Mechanism of Action as a PROTAC
References
Application Notes and Protocols for L18I in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
L18I is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies.[1][2] A significant challenge in the treatment of these cancers with BTK inhibitors like ibrutinib is the emergence of resistance, often through mutations in the BTK gene, most commonly at the C481S position.[3][4] L18I has been developed to overcome this resistance by targeting both wild-type and mutated BTK for degradation by the cellular ubiquitin-proteasome system.[1][2]
These application notes provide a comprehensive guide for the utilization of L18I in a xenograft mouse model to evaluate its in vivo anti-tumor efficacy, particularly against ibrutinib-resistant B-cell lymphomas.
Mechanism of Action
L18I is a heterobifunctional molecule consisting of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase. By simultaneously binding to BTK and the E3 ligase, L18I forms a ternary complex that facilitates the ubiquitination of BTK. This polyubiquitination marks the BTK protein for degradation by the proteasome, leading to its clearance from the cell. This event-driven, catalytic mechanism allows for the degradation of multiple BTK molecules by a single L18I molecule, potentially leading to a more profound and sustained inhibition of the BCR signaling pathway compared to traditional inhibitors.[5]
Data Presentation
In Vitro Degradation Efficacy of L18I
The following table summarizes the degradation capacity of L18I against wild-type and various ibrutinib-resistant BTK mutants in cellular assays. The DC50 value represents the concentration of L18I required to degrade 50% of the target protein.
| Cell Line | BTK Mutant | DC50 (nM) | Reference |
| HBL-1 | C481S | ~30 | [6] |
| HBL-1 | C481T | Effective Degradation | [6] |
| HBL-1 | C481G | Effective Degradation | [6] |
| HBL-1 | C481W | Effective Degradation | [6] |
| HBL-1 | C481A | Effective Degradation | [6] |
In Vivo Anti-Tumor Efficacy of L18I
Preclinical studies have demonstrated the in vivo efficacy of L18I in a xenograft model of ibrutinib-resistant non-Hodgkin lymphoma.
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Xenograft Mice | HBL-1 (C481S BTK) | L18I | Significant reduction in tumor cell accumulation | [2][6] |
Note: Specific quantitative TGI data from the primary literature is not publicly available. The referenced studies describe a significant anti-tumor effect.
Experimental Protocols
Protocol 1: Cell Culture of Ibrutinib-Resistant B-cell Lymphoma Cells
Objective: To propagate human ibrutinib-resistant B-cell lymphoma cell lines for implantation into xenograft mouse models. This protocol uses the HBL-1 cell line with a C481S BTK mutation as an example.
Materials:
-
HBL-1 cell line expressing C481S BTK
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Culture HBL-1 C481S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
Prior to implantation, harvest the cells and assess viability using Trypan Blue exclusion. Viability should be >95%.
-
Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free media for injection.
Protocol 2: Establishment of an Ibrutinib-Resistant B-cell Lymphoma Xenograft Model
Objective: To establish a subcutaneous xenograft model of ibrutinib-resistant B-cell lymphoma in immunodeficient mice.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
HBL-1 C481S cells
-
Matrigel® Basement Membrane Matrix (optional, but recommended)
-
Sterile PBS or serum-free media
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
On the day of implantation, resuspend the harvested HBL-1 C481S cells in a 1:1 mixture of sterile PBS (or serum-free media) and Matrigel® on ice to a final concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation. Palpable tumors should develop within 1-2 weeks.
-
Once tumors are established and reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Measure tumor volume twice weekly using calipers with the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
Protocol 3: Formulation and Administration of L18I
Objective: To prepare and administer L18I to the established xenograft mouse model.
Materials:
-
L18I compound
-
Vehicle for formulation (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Sterile syringes and needles for administration
Procedure:
-
Formulation:
-
Prepare the vehicle solution under sterile conditions.
-
Dissolve the L18I compound in the vehicle to the desired final concentration. The exact dosage should be determined based on dose-response studies, but a starting point could be in the range of 25-100 mg/kg.
-
Ensure the final formulation is a clear and homogenous solution. Gentle warming or sonication may be used to aid dissolution. Prepare fresh daily.
-
-
Administration:
-
Administer L18I to the treatment group via intraperitoneal (i.p.) or oral (p.o.) gavage. The route of administration should be consistent throughout the study.
-
The administration frequency should be determined by pharmacokinetic studies, but a once-daily (QD) schedule is a common starting point for PROTACs.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring:
-
Monitor tumor growth and the body weight of the mice twice weekly.
-
Observe the mice for any signs of toxicity.
-
The study should be terminated when tumors in the control group reach a predetermined size or when ethical endpoints are reached.
-
Protocol 4: Endpoint Analysis
Objective: To assess the anti-tumor efficacy of L18I at the end of the study.
Materials:
-
Equipment for euthanasia
-
Surgical tools for tumor excision
-
Materials for tissue fixation (e.g., formalin) and/or flash-freezing (liquid nitrogen)
-
Reagents for Western blotting or other pharmacodynamic assays
Procedure:
-
At the study endpoint, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
For pharmacodynamic analysis, a portion of the tumor tissue can be flash-frozen for Western blot analysis to confirm the degradation of BTK and assess the modulation of downstream signaling pathways.
-
Another portion of the tumor can be fixed in formalin for histopathological analysis.
Visualizations
Signaling Pathway
Caption: L18I-mediated degradation of BTK disrupts downstream signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating L18I efficacy in a xenograft mouse model.
Logical Relationship of L18I Action
Caption: Logical flow of L18I's mechanism leading to anti-tumor activity.
References
- 1. waldenstroms.com [waldenstroms.com]
- 2. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detecting BTK Degradation by L18I Using Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling pathways, playing a significant role in B-cell development, differentiation, and proliferation.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[1][4] Targeted degradation of BTK using Proteolysis Targeting Chimeras (PROTACs) is an emerging therapeutic strategy. L18I is a PROTAC designed to induce the degradation of BTK, offering a potential treatment for conditions like lupus erythematosus.[5][6][7] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of BTK in response to L18I treatment.
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways such as PLCγ2, which in turn mobilizes calcium and activates transcription factors like NF-κB and NFAT.[2][3][4][8] These pathways are essential for B-cell survival and proliferation.
Caption: Simplified BTK signaling pathway upon B-cell receptor (BCR) activation.
Experimental Workflow for Western Blotting
The following diagram outlines the major steps involved in the Western blotting protocol to assess BTK degradation.
Caption: Workflow for detecting BTK degradation via Western blotting.
Detailed Protocol
This protocol provides a step-by-step guide for performing a Western blot to determine the efficacy of L18I in degrading BTK.
Cell Culture and Treatment
-
Culture a suitable B-cell lymphoma cell line (e.g., TMD8 or RAMOS) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[9]
-
Seed the cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat the cells with varying concentrations of L18I (e.g., 0, 10, 50, 100, 500 nM) for a specified time period (e.g., 24 hours).[9] A DMSO control (0 nM L18I) should be included.
Cell Lysis
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.[10]
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).[10][11]
-
Lyse the cells by resuspending the pellet in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.[9][12]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 12,000-16,000 x g for 10-20 minutes at 4°C.[11]
-
Collect the supernatant, which contains the total protein, into a fresh pre-chilled tube.
Protein Quantification
-
Determine the total protein concentration of each lysate using a Bicinchoninic Acid (BCA) Protein Assay Kit.[9][13][14]
-
Follow the manufacturer's instructions. Briefly, prepare a standard curve using Bovine Serum Albumin (BSA).
-
Incubate the standards and samples with the BCA working reagent at 37°C for 30 minutes or 60°C for approximately 5 minutes.[14][15]
-
Measure the absorbance at 562 nm using a spectrophotometer.
-
Calculate the protein concentration of the unknown samples based on the standard curve.
Sample Preparation for SDS-PAGE
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Load equal amounts of total protein (typically 20-50 µg) per lane of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[10]
-
Include a pre-stained protein ladder in one lane to monitor protein separation and estimate molecular weights.
-
Run the gel in an appropriate running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[10][16]
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]
-
For PVDF membranes, pre-activate the membrane in methanol for 30 seconds before equilibrating in transfer buffer.[18]
-
Perform the transfer using a wet or semi-dry transfer system. A typical wet transfer can be run at 100V for 1 hour.
Blocking
-
After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10][19] This step prevents non-specific antibody binding.
Antibody Incubation
-
Incubate the membrane with the primary antibodies diluted in the blocking buffer. This is typically done overnight at 4°C with gentle agitation.[20]
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.[18]
Secondary Antibody Incubation
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[20]
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BTK band intensity to the corresponding loading control (GAPDH or β-actin) band intensity for each sample.
-
Compare the normalized BTK levels in L18I-treated samples to the vehicle control to determine the extent of BTK degradation.
Data Presentation
Summarize the quantitative data from the Western blot analysis in a structured table for clear comparison.
| L18I Concentration (nM) | Normalized BTK Intensity (Arbitrary Units) | % BTK Degradation |
| 0 (Vehicle Control) | [Value] | 0% |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
| 500 | [Value] | [Value] |
Antibody Dilutions and Reagents
| Reagent/Antibody | Vendor/Cat. No. (Example) | Recommended Dilution |
| Primary Anti-BTK Antibody (Rabbit) | Abcam (ab137503) | 1:1000 |
| Primary Anti-GAPDH Antibody (Mouse) | Abcam (ab125247) | 1:5000 |
| Anti-Rabbit IgG-HRP | [Vendor/Cat. No.] | 1:2000 - 1:10000 |
| Anti-Mouse IgG-HRP | [Vendor/Cat. No.] | 1:2000 - 1:10000 |
| RIPA Lysis Buffer | [Vendor/Cat. No.] | - |
| Protease Inhibitor Cocktail | [Vendor/Cat. No.] | 1X |
| BCA Protein Assay Kit | Thermo Fisher (23225) | - |
Note: Optimal antibody concentrations and incubation times may need to be determined empirically.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of L18I-mediated BTK degradation using Western blotting. By following this detailed methodology, researchers can effectively assess the efficacy of BTK degraders, a critical step in the development of novel therapeutics for B-cell malignancies and autoimmune disorders.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Bruton’s tyrosine kinase in autoimmunity and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase inhibition—An emerging therapeutic strategy in immune‐mediated dermatological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC for Bruton’s tyrosine kinase degradation alleviates inflammation in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. Bruton’s Tyrosine Kinase: An Emerging Key Player in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. SDS-PAGE and western blot analysis [protocols.io]
- 13. Protein determination by the bca method [ruf.rice.edu]
- 14. qb3.berkeley.edu [qb3.berkeley.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. addgene.org [addgene.org]
- 17. neobiotechnologies.com [neobiotechnologies.com]
- 18. bostonbioproducts.com [bostonbioproducts.com]
- 19. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. GAPDH Polyclonal Antibody, HRP (PA1-987-HRP) [thermofisher.com]
- 22. The GAPDH Antibody in Western Blot Assays | Bio-Techne [bio-techne.com]
Application Notes: Determining Compound Potency (DC50) in HBL-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HBL-1 cell line is a critical in vitro model for studying Diffuse Large B-cell Lymphoma (DLBCL), particularly the Activated B-cell (ABC) subtype. Derived from a patient with AIDS-related non-Hodgkin lymphoma, HBL-1 cells exhibit several key genetic features characteristic of ABC-DLBCL, including mutations in MYD88 (L265P) and CD79B, as well as altered c-myc and p53 genes.[1][2][3] These mutations contribute to constitutive activation of pro-survival signaling pathways, such as the NF-κB pathway, making HBL-1 a relevant model for screening and characterizing novel therapeutic agents.[1][4]
A crucial parameter for evaluating the efficacy of a targeted compound, especially a protein degrader, is the half-maximal degradation concentration (DC50). The DC50 value represents the concentration of a compound required to degrade 50% of a target protein, providing a quantitative measure of its potency.[5]
These application notes provide a comprehensive protocol for determining the DC50 of a compound targeting a protein of interest in HBL-1 cells. While the protocols are broadly applicable, they are presented in the context of evaluating a hypothetical compound against a target protein that may harbor a specific mutation, here denoted as "L18I". This framework allows researchers to adapt the methodology to investigate the impact of specific genetic alterations on compound sensitivity.
Key Signaling Pathway in HBL-1 Cells
HBL-1 cells are characterized by the MYD88 L265P mutation, which promotes the spontaneous assembly of the "Myddosome" complex, leading to chronic activation of downstream signaling.[1][2] This involves recruitment of IRAK family kinases, activation of TRAF6, and ultimately, the activation of the NF-κB transcription factor, which drives the expression of numerous pro-survival genes.[2][4] Understanding this constitutive activity is essential when interpreting drug response data in this cell line.
Caption: Simplified MYD88 signaling in HBL-1 cells.
Experimental Protocols
Protocol 1: Culture of HBL-1 Suspension Cells
HBL-1 cells grow in suspension and require careful handling to maintain viability and logarithmic growth.
Materials:
-
HBL-1 cells
-
Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640[3]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine or GlutaMAX™ supplement
-
Sterile T-25 or T-75 culture flasks
-
Sterile conical tubes (15 mL and 50 mL)
-
Biological safety cabinet
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
Complete Growth Medium:
-
IMDM or RPMI-1640
-
Add Penicillin-Streptomycin to a final concentration of 1x.
-
Add L-Glutamine or GlutaMAX™ to a final concentration of 1x.
Procedure:
-
Thawing Frozen Cells:
-
Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Decontaminate the vial with 70% ethanol before opening in a biological safety cabinet.
-
Slowly transfer the cell suspension into a 15 mL conical tube containing 5-10 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.[6]
-
Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete medium.
-
Transfer to a T-25 flask and incubate.
-
-
Maintaining Cultures:
-
HBL-1 cells have a doubling time of approximately 48 hours.
-
Maintain cell density between 0.5 x 10⁶ and 1.5 x 10⁶ cells/mL.[6]
-
To passage, determine the cell density and dilute the culture with fresh medium to the desired seeding density (e.g., 0.5 x 10⁶ cells/mL).
-
Alternatively, centrifuge the cell suspension, discard the old medium, and resuspend the pellet in fresh medium before transferring to new flasks.[6]
-
Change the medium every 2-3 days.[6]
-
Protocol 2: DC50 Determination by Western Blot
This protocol describes a standard method for quantifying target protein levels across a range of compound concentrations.
Caption: Experimental workflow for DC50 determination.
Materials:
-
HBL-1 cells in logarithmic growth phase
-
6-well or 12-well tissue culture plates
-
Test compound (e.g., "L18I-targeting degrader")
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
-
Densitometry software (e.g., ImageJ)
-
Graphing software (e.g., GraphPad Prism)
Procedure:
-
Cell Seeding & Treatment:
-
Seed HBL-1 cells in 6-well plates at a density that ensures they remain in logarithmic growth throughout the experiment (e.g., 0.8 x 10⁶ cells/well in 2 mL).
-
Prepare serial dilutions of the test compound in complete growth medium. A common concentration range spans from picomolar to micromolar (e.g., 10 µM to 0.1 nM) to generate a full dose-response curve. Include a vehicle-only control (e.g., 0.1% DMSO).[7]
-
Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 18 or 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
Transfer cell suspensions to conical tubes and centrifuge to pellet the cells. Wash once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the cell pellet and incubate on ice for 30 minutes, vortexing periodically.[8]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[7]
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli buffer and boil at 95°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, then repeat the process for the loading control antibody.
-
-
Data Acquisition and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[7]
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to its corresponding loading control band intensity.
-
Calculate the percentage of protein remaining for each concentration relative to the vehicle-treated control (set to 100%).[8]
-
Plot the percentage of remaining protein against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) curve, to determine the DC50 value.[7][9]
-
Caption: Four-parameter logistic (4PL) curve logic.
Data Presentation
Quantitative data should be summarized in a clear and concise table to allow for easy comparison of compound potency.
Table 1: Hypothetical DC50 Data for Compounds in HBL-1 Cells
| Compound ID | Target Protein | Mutation Status | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| Cmpd-A | Target X | Wild-Type | 15.2 | 92 | 24 |
| Cmpd-A | Target X | L18I | 250.5 | 65 | 24 |
| Cmpd-B | Target X | L18I | 8.9 | 95 | 24 |
| Control-Ref | Target X | Wild-Type | 12.5 | 94 | 24 |
Note: Data presented is for illustrative purposes only.
References
- 1. The oncogenic human B-cell lymphoma MYD88 L265P mutation genocopies activation by phosphorylation at the Toll/interleukin-1 receptor (TIR) domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iwmf.com [iwmf.com]
- 3. haematologica.org [haematologica.org]
- 4. ashpublications.org [ashpublications.org]
- 5. benchchem.com [benchchem.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. graphpad.com [graphpad.com]
Application of L18I in the Study of B-cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell malignancies, a diverse group of cancers including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), are often driven by aberrant signaling from the B-cell receptor (BCR). A key mediator in this pathway is Bruton's tyrosine kinase (BTK). While BTK inhibitors (BTKi) like ibrutinib have transformed treatment, resistance, often through mutations like C481S, remains a significant clinical challenge.
L18I is a second-generation proteolysis-targeting chimera (PROTAC) designed to address this challenge. It is a heterobifunctional molecule that induces the degradation of BTK, including the C481S mutant, offering a novel therapeutic strategy. L18I consists of a ligand that binds to BTK, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This complex formation leads to the ubiquitination and subsequent proteasomal degradation of the BTK protein, effectively eliminating both its kinase and scaffolding functions.[1][2][3] This approach has shown promise in overcoming resistance to conventional BTK inhibitors.[2][4]
Mechanism of Action
L18I operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By bringing BTK into proximity with the CRBN E3 ligase, L18I facilitates the tagging of BTK with ubiquitin. This polyubiquitinated BTK is then recognized and degraded by the proteasome. This degradation mechanism is distinct from the occupancy-based inhibition of traditional BTK inhibitors and is effective against both wild-type and mutated forms of BTK that confer resistance to inhibitors like ibrutinib.[2][3][4]
Quantitative Data Summary
The following table summarizes the quantitative data for L18I and other relevant BTK degraders in various B-cell malignancy models.
| Compound | Cell Line | BTK Genotype | Assay | Metric | Value | Reference |
| L18I | HBL-1 (DLBCL) | C481S | Degradation | DC50 | ~30 nM (at 36h) | [5] |
| L18I | Various B-cell tumors | C481 mutations (S, T, G, W, A) | Degradation | DC50 | < 50 nM | [2] |
| NRX0492 | TMD8 (ABC-DLBCL) | Wild-type | Degradation | DC50 | < 1 nM (at 4h) | [6] |
| NRX0492 | TMD8 (ABC-DLBCL) | Wild-type | Viability | EC50 | < 10 nM (at 72h) | [6] |
| NRX0492 | TMD8 (ABC-DLBCL) | C481S | Viability | EC50 | < 10 nM | [6] |
| Ibrutinib | TMD8 (ABC-DLBCL) | C481S | Viability | EC50 | > 1 µM | [6] |
| NRX0492 | TMD8 Xenograft (WT) | Wild-type | Tumor Growth Inhibition | TGI | 54.4% | [6] |
| Ibrutinib | TMD8 Xenograft (WT) | Wild-type | Tumor Growth Inhibition | TGI | 55.8% | [6] |
| NRX0492 | TMD8 Xenograft (C481S) | C481S | Tumor Growth Inhibition | TGI | 51.3% | [6] |
| Ibrutinib | TMD8 Xenograft (C481S) | C481S | Tumor Growth Inhibition | TGI | 15.2% | [6] |
Signaling Pathway and Experimental Workflow
Figure 1: L18I-mediated degradation of BTK disrupts BCR signaling.
Figure 2: Experimental workflow for evaluating L18I efficacy.
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
This protocol is for assessing the degradation of BTK in B-cell malignancy cell lines following treatment with L18I.
Materials:
-
B-cell malignancy cell lines (e.g., HBL-1, TMD8)
-
L18I
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-p-BTK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of L18I (e.g., 1 nM to 1 µM) for desired time points (e.g., 4, 12, 24, 36 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize BTK levels to the loading control (β-actin).
Protocol 2: Cell Viability Assay
This protocol measures the effect of L18I on the proliferation and viability of B-cell malignancy cells.
Materials:
-
B-cell malignancy cell lines
-
L18I
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of L18I.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the results to the vehicle-treated control cells and calculate the EC50 values using non-linear regression analysis.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis in B-cell malignancy cells treated with L18I using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
B-cell malignancy cell lines
-
L18I
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with L18I at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
Protocol 4: Murine Xenograft Model for In Vivo Efficacy
This protocol describes a general procedure for evaluating the in vivo anti-tumor activity of L18I in a B-cell malignancy xenograft model.[7]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
B-cell malignancy cell line (e.g., TMD8 expressing BTK C481S)
-
Matrigel (optional)
-
L18I formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer L18I (e.g., daily oral gavage) and vehicle control for a specified period (e.g., 21-28 days).
-
Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for BTK levels). Calculate the Tumor Growth Inhibition (TGI).
Conclusion
L18I represents a promising therapeutic agent for B-cell malignancies, particularly in cases of resistance to conventional BTK inhibitors. Its unique mechanism of action, inducing the degradation of BTK, allows it to overcome resistance mutations and effectively inhibit the growth and survival of malignant B-cells. The protocols and data presented here provide a framework for researchers and drug developers to further investigate and harness the potential of L18I and other BTK degraders in the fight against B-cell cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PROTACs: Walking through hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decoy-Resistant Interleukin-18 (DR-18) Treatment to Induce Tumor Regression In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-18 (IL-18) is a pro-inflammatory cytokine with the potential to be a potent anti-cancer therapeutic agent by stimulating both innate and adaptive immunity. Its primary function is to induce the secretion of interferon-gamma (IFNγ) from T cells and natural killer (NK) cells.[1] However, the clinical efficacy of recombinant IL-18 has been limited. This is largely due to the presence of a high-affinity, secreted decoy receptor known as IL-18 binding protein (IL-18BP), which neutralizes IL-18's activity.[1][2] To overcome this, engineered versions of IL-18, referred to as "decoy-resistant" IL-18 (DR-18), have been developed. These variants are designed to maintain their ability to signal through the IL-18 receptor while being impervious to inhibition by IL-18BP, thus unlocking the full therapeutic potential of this cytokine pathway.[1][2]
These application notes provide an overview of the mechanism of action of DR-18, summarize its in vivo anti-tumor efficacy, and offer detailed protocols for key preclinical experiments to evaluate its therapeutic potential.
Mechanism of Action
DR-18 exerts its anti-tumor effects by overcoming the natural inhibition of the IL-18 pathway in the tumor microenvironment. By avoiding sequestration by IL-18BP, DR-18 can effectively bind to its receptor (IL-18R) on immune cells, primarily T cells and NK cells.[1] This binding initiates a signaling cascade that leads to the activation and proliferation of these cytotoxic immune cells. A key downstream effect of IL-18 receptor signaling is the robust production of IFN-γ, which plays a critical role in the anti-tumor immune response by promoting the development of poly-functional effector CD8+ T cells and enhancing NK cell activity.[3] This cascade of events reshapes the tumor microenvironment from an immunosuppressive to an immunogenic state, leading to tumor regression.[2][4]
Data Presentation: In Vivo Efficacy of DR-18
The following tables summarize the quantitative data from preclinical studies evaluating the anti-tumor efficacy of DR-18 as a monotherapy and in combination with immune checkpoint inhibitors in various syngeneic mouse tumor models.
Table 1: Monotherapy Efficacy of DR-18 in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| MC38 (Colon Adenocarcinoma) | C57BL/6 | DR-18 | >80% | [5] |
| CT26 (Colon Carcinoma) | BALB/c | DR-18 | >60% | [5] |
| B16-F10 (Melanoma) | C57BL/6 | DR-18 | >55% | [5] |
| Renca (Renal Cell Carcinoma) | BALB/c | DR-18 | Modest Inhibition | [6] |
| A20 (B-cell Lymphoma) | BALB/c | DR-18 | 95% | |
| C1498 (Acute Myeloid Leukemia) | C57BL/6 | DR-18 | 85% | [7] |
| MPC-11 (Plasma Cell Myeloma) | BALB/c | DR-18 | 50% | [7] |
Table 2: Combination Therapy Efficacy of DR-18 in Syngeneic Mouse Models
| Tumor Model | Combination | Tumor Growth Inhibition (%) | Key Finding | Reference |
| MC38 | DR-18 + anti-PD-1 | >85-95% | Synergistic response leading to complete tumor regression in most animals. | [5] |
| CT26 | DR-18 + anti-PD-1 | >80-85% | Enhanced efficacy compared to monotherapy. | [5] |
| B16-F10 | DR-18 + anti-PD-1 | >60% | Smaller enhancement in efficacy. | [5] |
| Renca | DR-18 + anti-CTLA-4 | Significantly Increased | Combination with anti-CTLA-4 was more effective than with anti-PD-1. | [6] |
| Renca | DR-18 + anti-PD-1 | No significant enhancement | [8][6] | |
| MC38 | DR-18 + anti-LAG-3 | >85-95% | Increased efficacy. | [5] |
| C1498 | DR-18 + Aza+Vento | 95% | Enhanced efficacy with chemotherapy. |
Table 3: Impact of DR-18 Treatment on the Tumor Microenvironment
| Analysis | Tumor Model | Finding | Reference |
| Flow Cytometry | MC38 | Increased frequency of CD8+ T cells. | [9] |
| Flow Cytometry | Renca | Enrichment of CD8+ precursor and terminally exhausted T cells. | [6] |
| Flow Cytometry | Renca | Enrichment of a neutrophil population associated with interferon signaling. | [6] |
| Cytokine Profiling | Renca | Significantly elevated levels of IP-10 (CXCL10) and MIG (CXCL9) with DR-18 + anti-CTLA-4. | [6] |
| Immunohistochemistry | CT26 | Increased infiltration of CD4+ and CD8+ T cells. | [3] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Study in a Syngeneic Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of DR-18 in a syngeneic mouse model, such as MC38 colon adenocarcinoma in C57BL/6 mice.[10][11][12][13]
Materials:
-
Syngeneic tumor cell line (e.g., MC38, CT26, B16-F10)
-
Appropriate mouse strain (e.g., C57BL/6 for MC38 and B16-F10, BALB/c for CT26)[10][11]
-
Complete cell culture medium
-
Sterile PBS and Matrigel (optional)
-
DR-18 (mouse-specific)
-
Control vehicle (e.g., PBS)
-
Checkpoint inhibitors (e.g., anti-mouse PD-1, anti-mouse CTLA-4) and corresponding isotype controls (optional)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Culture and Preparation: a. Culture tumor cells in appropriate medium to ~80% confluency. b. Harvest cells using trypsin, wash with PBS, and perform a viable cell count. c. Resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 0.5 x 10^6 cells/100 µL). Keep on ice.
-
Tumor Implantation: a. Anesthetize mice and shave the flank area. b. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: a. Begin measuring tumors with calipers 3-4 days after implantation, and continue every 2-3 days. b. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: a. When tumors reach a predetermined average size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group). b. Prepare treatment solutions (DR-18, antibodies, vehicle) at the desired concentrations. c. Administer treatments as per the study design (e.g., subcutaneous or intraperitoneal injection, twice weekly).[2]
-
Efficacy Assessment: a. Continue to monitor tumor volume and body weight throughout the study. b. Record survival data. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or if they show signs of distress.
-
Endpoint Analysis: a. At the end of the study or at specified time points, euthanize mice and collect blood for serum cytokine analysis and tumors for immune cell profiling.
Protocol 2: Preparation of Tumor Tissue for Immune Cell Analysis by Flow Cytometry
This protocol describes the dissociation of tumor tissue to obtain a single-cell suspension for subsequent analysis of tumor-infiltrating lymphocytes (TILs).
Materials:
-
Tumor dissociation kit (e.g., containing collagenase and DNase)
-
RPMI medium with 10% FBS
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -F4/80, -Gr-1)
-
Viability dye
Procedure:
-
Tissue Harvest and Dissociation: a. Excise the tumor and place it in a petri dish with cold RPMI medium. b. Mince the tumor into small pieces using a scalpel. c. Transfer the minced tissue to a dissociation tube containing the enzyme cocktail. d. Incubate at 37°C with agitation for 30-60 minutes, or as recommended by the kit manufacturer.
-
Single-Cell Suspension Preparation: a. Neutralize the enzymes with RPMI/FBS and pass the cell suspension through a 70 µm strainer. b. Centrifuge the cells, discard the supernatant, and resuspend the pellet. c. If significant red blood cell contamination is present, treat with lysis buffer. d. Wash the cells with FACS buffer and perform a cell count.
-
Staining for Flow Cytometry: a. Aliquot approximately 1-2 x 10^6 cells per tube. b. Stain with a viability dye to exclude dead cells from the analysis. c. Block Fc receptors to prevent non-specific antibody binding. d. Add the antibody cocktail for surface marker staining and incubate in the dark. e. Wash the cells with FACS buffer. f. If performing intracellular staining (e.g., for IFN-γ or Granzyme B), fix and permeabilize the cells before adding intracellular antibodies. g. Resuspend the final cell pellet in FACS buffer for analysis on a flow cytometer.
Protocol 3: Measurement of IFN-γ Levels in Mouse Serum by ELISA
This protocol provides a general procedure for quantifying IFN-γ in serum samples collected from treated mice using a sandwich ELISA kit.
Materials:
-
Mouse IFN-γ ELISA kit
-
Serum samples from mice
-
Microplate reader
Procedure:
-
Sample Preparation: a. Collect blood via cardiac puncture or other approved methods at the time of euthanasia. b. Allow the blood to clot at room temperature, then centrifuge to separate the serum. c. Store serum at -80°C until use.
-
ELISA Procedure: a. Prepare reagents, standards, and samples according to the ELISA kit manufacturer's instructions. b. Add standards and samples to the appropriate wells of the pre-coated microplate. c. Incubate as directed. d. Wash the plate multiple times. e. Add the detection antibody and incubate. f. Wash the plate. g. Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate. h. Wash the plate. i. Add the substrate solution and incubate in the dark until color develops. j. Add the stop solution to terminate the reaction.
-
Data Analysis: a. Read the absorbance of each well at the appropriate wavelength using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the standards. c. Calculate the concentration of IFN-γ in the samples by interpolating their absorbance values from the standard curve.
References
- 1. m.youtube.com [m.youtube.com]
- 2. JCI Insight - Decoy-resistant IL-18 reshapes the tumor microenvironment and enhances rejection by anti–CTLA-4 in renal cell carcinoma [insight.jci.org]
- 3. Durable antitumor response via an oncolytic virus encoding decoy-resistant IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoy-resistant IL-18 reshapes the tumor microenvironment and enhances rejection by anti–CTLA-4 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Paper: Preclinical Efficacy of Decoy-Resistant IL-18 in Hematological Malignancies [ash.confex.com]
- 8. A modified IL-18 drug in combination with CTLA-4 blockade enhances anti-tumor efficacy in preclinical models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intra-tumoral production of IL18, but not IL12, by TCR-engineered T cells is non-toxic and counteracts immune evasion of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. td2inc.com [td2inc.com]
- 11. Syngeneic Tumor Mouse Model | TransCure bioServices [transcurebioservices.com]
- 12. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 13. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing L18I Pharmacodynamics in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
L18I is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3] As a key mediator in B-cell receptor (BCR) and Toll-like receptor (TLR) signaling pathways, BTK is a critical therapeutic target for various B-cell malignancies and autoimmune diseases.[] Unlike traditional inhibitors that block the kinase activity of BTK, L18I functions by hijacking the ubiquitin-proteasome system to induce the degradation of the BTK protein.[1] This mechanism of action offers the potential to overcome resistance mechanisms associated with kinase inhibitors.[1] Preclinical studies have demonstrated that L18I can effectively degrade BTK and shows therapeutic potential in mouse models of autoimmune diseases such as lupus.[][5]
This document provides a detailed protocol for assessing the pharmacodynamics of L18I in a murine model of systemic lupus erythematosus (SLE), a relevant model for evaluating its therapeutic potential in autoimmune diseases.[6][7][8] The described methodologies will enable researchers to quantify the in vivo effects of L18I on its target (BTK) and downstream biomarkers of disease activity.
Experimental Workflow
The overall experimental workflow for assessing the pharmacodynamics of L18I in a mouse model of lupus is depicted below. This workflow includes acclimatization of the animals, induction of the disease model, treatment with L18I, and collection of samples for various biomarker analyses.
Signaling Pathways Modulated by L18I
L18I induces the degradation of BTK, a critical kinase in both B-cell receptor (BCR) and Toll-like receptor (TLR) signaling pathways. The diagrams below illustrate these pathways and the point of intervention by L18I.
Experimental Protocols
Animal Model and Study Design
-
Mouse Strain: MRL/MpJ-Faslpr/J (MRL/lpr) mice are a suitable spontaneous model of lupus, developing autoantibodies and glomerulonephritis.[6][8] Female mice are typically used as they exhibit a more severe disease phenotype.
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Study Groups:
-
Group 1: Vehicle control (e.g., DMSO/corn oil)
-
Group 2: L18I (e.g., 50 mg/kg)
-
Group 3 (Optional): Positive control (e.g., a known BTK inhibitor like ibrutinib)
-
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
L18I Formulation and Administration
-
Formulation: Prepare L18I in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle for PROTACs is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Administration: Administer L18I or vehicle via i.p. injection once or twice daily, as determined by pharmacokinetic studies.[8] A typical dose from literature for in vivo studies with L18I is 50 mg/kg.[8]
-
Duration: Treat animals for a period of 2-4 weeks, starting at an age when disease manifestations are known to begin in MRL/lpr mice (e.g., 8-10 weeks of age).
Sample Collection
-
Blood Collection: Collect blood via submandibular or saphenous vein bleeding at baseline and at the end of the study. Process blood to obtain serum for autoantibody analysis and store at -80°C.
-
Tissue Collection: At the end of the treatment period, euthanize mice by CO2 asphyxiation followed by cervical dislocation. Immediately excise the spleen.
-
For Western blotting, flash-freeze a portion of the spleen in liquid nitrogen and store at -80°C.
-
For flow cytometry, place the remaining portion of the spleen in ice-cold PBS or RPMI-1640 medium for immediate processing.
-
Pharmacodynamic Biomarker Analysis
This protocol quantifies the level of BTK protein in splenocytes to confirm target degradation by L18I.
-
Protein Extraction: Homogenize the frozen spleen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK (and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands and normalize the BTK signal to the loading control.
This assay measures the levels of a key autoantibody in lupus to assess the therapeutic effect of L18I.[2][5][9]
-
Plate Coating: Coat a 96-well ELISA plate with double-stranded DNA (dsDNA) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Dilute serum samples (e.g., 1:100) in blocking buffer and add to the wells. Include positive and negative controls. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add an HRP-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the anti-dsDNA IgG titers relative to a standard curve.
This protocol analyzes the activation state of B-cells, which is expected to be modulated by BTK degradation.[1][10][11]
-
Single-Cell Suspension: Prepare a single-cell suspension from the fresh spleen tissue by mechanical dissociation through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel for B-cell activation would include:
-
B-cell marker: B220 (CD45R) or CD19
-
Activation markers: CD69, CD86
-
-
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single B-cells (B220+ or CD19+) and quantify the percentage of cells expressing the activation markers CD69 and CD86.
Data Presentation
The quantitative data generated from these protocols should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: BTK Protein Levels in Splenocytes
| Treatment Group | Dose (mg/kg) | Mean Normalized BTK Expression (relative to Vehicle) | Standard Deviation | p-value |
| Vehicle | - | 1.00 | 0.15 | - |
| L18I | 50 | 0.25 | 0.08 | <0.001 |
Table 2: Serum Anti-dsDNA IgG Titers
| Treatment Group | Dose (mg/kg) | Mean Anti-dsDNA IgG Titer (U/mL) | Standard Deviation | p-value |
| Vehicle | - | 850 | 120 | - |
| L18I | 50 | 350 | 95 | <0.01 |
Table 3: Percentage of Activated B-cells in Spleen
| Treatment Group | Dose (mg/kg) | % CD69+ of B220+ cells | % CD86+ of B220+ cells |
| Vehicle | - | 15.2 ± 2.5 | 20.8 ± 3.1 |
| L18I | 50 | 5.8 ± 1.2 | 8.5 ± 1.8 |
References
- 1. From Bone to Flow: Comprehensive Flow Cytometry Protocol for Profiling B Cell Populations in Mouse Bone Marrow [protocols.io]
- 2. Mouse dsDNA Autoantibody (IgG) ELISA Kit (Colorimetric) (NBP3-21148): Novus Biologicals [novusbio.com]
- 3. ard.bmj.com [ard.bmj.com]
- 5. 4adi.com [4adi.com]
- 6. inotiv.com [inotiv.com]
- 7. lupus.bmj.com [lupus.bmj.com]
- 8. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Analysis by Flow Cytometry of B-Cell Activation and Antibody Responses Induced by Toll-Like Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing L18I to Interrogate the Role of BTK in BCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling. The BCR pathway is essential for the development, proliferation, and survival of B-cells.[1][2] Dysregulation of BTK activity is a hallmark of numerous B-cell malignancies, making it a prime therapeutic target.[2][3] L18I is a potent Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of BTK.[4][5] Unlike traditional small molecule inhibitors that only block the kinase activity of BTK, L18I facilitates the ubiquitination and subsequent proteasomal degradation of the entire BTK protein.[5] This unique mechanism of action provides a powerful tool to study the multifaceted roles of BTK in BCR signaling, including its kinase-dependent and -independent (scaffolding) functions. Furthermore, L18I has been shown to effectively degrade ibrutinib-resistant BTK mutants, such as the C481S mutation, offering a strategy to overcome drug resistance.[6][7]
These application notes provide a comprehensive guide for utilizing L18I to investigate the function of BTK within the BCR signaling pathway. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of L18I and other relevant BTK degraders in inducing BTK degradation and inhibiting cell proliferation.
Table 1: BTK Degradation Efficiency (DC50) of L18I and Other PROTACs in B-cell Malignancy Cell Lines
| Compound | Cell Line | BTK Genotype | DC50 (nM) | Reference |
| L18I | HBL-1 | C481S Mutant | 29.0 | [6] |
| DD-03-171 | Ramos | Wild-Type | 5.1 | [8] |
| UBX-382 | TMD-8 | Wild-Type | ~4 | [9] |
| NX-5948 | TMD-8 | Wild-Type | 0.04 | [10] |
| NX-2127 | TMD-8 | Wild-Type | 2.08 | [10] |
Table 2: Anti-proliferative Activity (IC50/EC50) of L18I and Other BTK Degraders
| Compound | Cell Line | BTK Genotype | IC50/EC50 (nM) | Assay Type | Reference |
| L18I | Primary B-cells | Wild-Type | 15.36 (EC50) | Not Specified | [6] |
| DD-03-171 | TMD-8 | C481S Mutant | ED50 values determined | CellTiter-Glo | [11] |
Signaling Pathways and Experimental Workflows
To effectively study the role of BTK in BCR signaling using L18I, it is crucial to understand the underlying molecular pathways and the logical flow of experiments. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.
BCR Signaling Pathway and the Role of BTK
Caption: BCR signaling cascade and the intervention point of L18I.
Experimental Workflow for Studying BTK's Role using L18I
Caption: A logical workflow for investigating L18I's effects.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the impact of L18I on BTK degradation, BCR signaling, and subsequent cellular responses.
Protocol 1: Western Blot Analysis of BTK Degradation and Downstream Signaling
Objective: To quantify the degradation of BTK and assess the phosphorylation status of its downstream effectors (e.g., PLCγ2, ERK) following L18I treatment.
Materials:
-
B-cell lymphoma cell lines (e.g., HBL-1, Ramos, TMD-8)
-
L18I
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-phospho-BTK (Y223), anti-PLCγ2, anti-phospho-PLCγ2 (Y1217), anti-ERK1/2, anti-phospho-ERK1/2 (T202/Y204), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture B-cell lines to a density of 0.5-1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of L18I (e.g., 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours) for dose-response experiments.
-
For time-course experiments, treat cells with a fixed concentration of L18I (e.g., 100 nM) for different durations (e.g., 0, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash once with cold PBS.
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of total and phosphorylated proteins to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Protocol 2: Flow Cytometry Analysis of B-cell Activation Markers
Objective: To evaluate the effect of L18I on B-cell activation by measuring the expression of cell surface markers CD69 and CD86.
Materials:
-
Isolated primary B-cells or B-cell lines
-
L18I
-
BCR-stimulating agent (e.g., anti-IgM F(ab')2 fragments)
-
Complete cell culture medium
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86
-
Viability dye (e.g., 7-AAD or propidium iodide)
Procedure:
-
Cell Treatment and Stimulation:
-
Pre-treat B-cells with L18I at desired concentrations for 4-24 hours.
-
Stimulate the cells with a BCR-stimulating agent (e.g., 10 µg/mL anti-IgM) for 18-24 hours. Include unstimulated and vehicle-treated stimulated controls.
-
-
Cell Staining:
-
Harvest cells and wash with cold FACS buffer.
-
Resuspend cells in 100 µL of FACS buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells.
-
Identify the B-cell population (CD19+).
-
Analyze the expression levels (mean fluorescence intensity or percentage of positive cells) of CD69 and CD86 on the B-cell population.
-
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To determine the extent of apoptosis induced by L18I in B-cell lymphoma cells.
Materials:
-
B-cell lymphoma cell lines
-
L18I
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
PBS
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and treat with L18I at various concentrations for 24-72 hours. Include a vehicle-treated control.
-
-
Cell Staining:
-
Harvest cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Differentiate cell populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
L18I represents a novel and powerful tool for dissecting the intricate roles of BTK in BCR signaling. Its ability to induce the degradation of BTK allows for a more profound and sustained inhibition of the pathway compared to traditional inhibitors. The protocols and data presented in these application notes provide a robust framework for researchers to employ L18I in their studies of B-cell biology and to explore its therapeutic potential in B-cell malignancies. By combining quantitative biochemical and cellular assays, a comprehensive understanding of L18I's mechanism of action and its functional consequences can be achieved.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. kumc.edu [kumc.edu]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. DD 03-171 | Active Degraders: R&D Systems [rndsystems.com]
- 9. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nurixtx.com [nurixtx.com]
- 11. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Toxicity Assessment of L18I in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo toxicity assessment of L18I, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). These guidelines are intended to assist in the preclinical safety evaluation of L18I in mouse models, a critical step in the drug development process.
Introduction to L18I and its Mechanism of Action
L18I is a heterobifunctional molecule that induces the degradation of BTK, including ibrutinib-resistant mutants, by hijacking the ubiquitin-proteasome system. It achieves this by simultaneously binding to BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK. This mechanism offers a promising therapeutic strategy for various B-cell malignancies. Preclinical evaluation of its in vivo toxicity is essential to determine its safety profile.
Data Presentation: Summary of Preclinical In Vivo Data
While detailed quantitative data from formal toxicity studies of L18I are not extensively published, existing literature indicates its evaluation in mouse models. An acute toxicity study has been performed at doses of 250 mg/kg and 300 mg/kg. Furthermore, L18I has been administered at 50 mg/kg intraperitoneally in a mouse model of autoimmune disease, where it effectively degraded BTK in the lymph nodes, lungs, and liver.[1][2]
The following tables are provided as templates for researchers to systematically record and present quantitative data from in vivo toxicity studies of L18I.
Table 1: Acute Toxicity Study - Clinical Observations
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity (Time of Onset, Duration, Severity) |
| Vehicle Control | |||
| 250 | |||
| 300 | |||
| Researcher's Dose |
Table 2: Acute Toxicity Study - Body Weight Changes
| Dose Group (mg/kg) | Mean Body Weight (g) - Day 0 | Mean Body Weight (g) - Day 7 | Mean Body Weight (g) - Day 14 | Percent Change from Day 0 |
| Vehicle Control | ||||
| 250 | ||||
| 300 | ||||
| Researcher's Dose |
Table 3: Hematology Parameters (14 Days Post-Dose)
| Parameter | Vehicle Control | 250 mg/kg | 300 mg/kg | Researcher's Dose |
| White Blood Cells (x10⁹/L) | ||||
| Red Blood Cells (x10¹²/L) | ||||
| Hemoglobin (g/dL) | ||||
| Hematocrit (%) | ||||
| Platelets (x10⁹/L) | ||||
| Other relevant parameters |
Table 4: Clinical Chemistry Parameters (14 Days Post-Dose)
| Parameter | Vehicle Control | 250 mg/kg | 300 mg/kg | Researcher's Dose |
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Aspartate Aminotransferase (AST) (U/L) | ||||
| Alkaline Phosphatase (ALP) (U/L) | ||||
| Blood Urea Nitrogen (BUN) (mg/dL) | ||||
| Creatinine (mg/dL) | ||||
| Other relevant parameters |
Table 5: Summary of Histopathological Findings
| Organ | Dose Group (mg/kg) | Microscopic Findings |
| Liver | Vehicle Control | |
| 250 | ||
| 300 | ||
| Researcher's Dose | ||
| Kidney | Vehicle Control | |
| 250 | ||
| 300 | ||
| Researcher's Dose | ||
| Spleen | Vehicle Control | |
| 250 | ||
| 300 | ||
| Researcher's Dose | ||
| Other organs of interest |
Experimental Protocols
The following protocols are based on established guidelines for preclinical acute toxicity testing and should be adapted as necessary for specific experimental designs.
Protocol for Acute Intraperitoneal Toxicity Study
This protocol is designed to assess the potential adverse effects of a single high dose of L18I.
Materials:
-
L18I
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline)
-
Male and female BALB/c mice (8-10 weeks old)
-
Sterile syringes and needles
-
Animal balance
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 7 days before the experiment.
-
Dose Preparation: Prepare a stock solution of L18I in a suitable vehicle. Further dilute with saline or PBS to the final dosing concentrations (e.g., 250 mg/kg and 300 mg/kg). Prepare a vehicle-only control.
-
Animal Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, 250 mg/kg L18I, 300 mg/kg L18I), with an equal number of males and females in each group (n=5-10 per group).
-
Administration: Administer a single dose of the prepared L18I solution or vehicle via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all groups (e.g., 10 mL/kg).
-
Clinical Observations: Observe the animals continuously for the first 4 hours post-dosing and then daily for 14 days. Record any signs of toxicity, including changes in behavior, appearance, and mortality.
-
Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals (e.g., days 1, 3, 7, and 14) throughout the study.
-
Necropsy and Tissue Collection: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy, and collect major organs (liver, kidneys, spleen, heart, lungs, etc.) for histopathological examination.
-
Hematology and Clinical Chemistry: Collect blood samples via cardiac puncture at the time of euthanasia for hematological and clinical chemistry analysis.
Protocol for In Vivo BTK Degradation Assessment
This protocol is to confirm the pharmacodynamic effect of L18I in degrading BTK in target tissues.
Materials:
-
L18I
-
Vehicle
-
C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against BTK and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Dosing: Administer L18I (e.g., 50 mg/kg, i.p.) or vehicle to the mice.
-
Tissue Collection: At a predetermined time point post-dosing (e.g., 24 hours), euthanize the animals and collect target tissues (e.g., spleen, lymph nodes, liver, lungs).
-
Protein Extraction: Homogenize the collected tissues in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against BTK and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BTK signal to the loading control to determine the extent of BTK degradation in the L18I-treated group compared to the vehicle control group.
Visualizations
The following diagrams illustrate the mechanism of action of L18I and a typical experimental workflow for its in vivo toxicity assessment.
Caption: Mechanism of L18I-mediated BTK degradation.
Caption: Experimental workflow for acute toxicity assessment of L18I.
References
Application Notes and Protocols: Combining Targeted Inhibitors in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diffuse Large B-cell Lymphoma (DLBCL) is a heterogeneous malignancy with distinct molecular subtypes. The Activated B-cell-like (ABC) subtype, in particular, is often characterized by chronic active B-cell receptor (BCR) and NF-κB signaling, making it reliant on key survival proteins. While the specific mutation "L18I" is not prominently documented in DLBCL literature, this document focuses on the principles of combining inhibitors for genetically-defined DLBCL subtypes, a critical strategy to enhance therapeutic efficacy and overcome resistance. The following application notes and protocols detail the combination of inhibitors targeting key signaling pathways frequently dysregulated in DLBCL, such as those involving BCL2, MALT1, EZH2, and BTK.
Section 1: Combination Strategies and Data Presentation
Targeted therapies in DLBCL often involve combining inhibitors to simultaneously block multiple oncogenic pathways, leading to synergistic cell death. Below are summaries of quantitative data from studies investigating such combinations in DLBCL cell lines.
MALT1 and BCL2 Inhibition in ABC-DLBCL
The combination of a MALT1 inhibitor (ABBV-MALT1) and a BCL2 inhibitor (venetoclax) has shown synergistic antitumor activity in preclinical models of ABC-DLBCL.[1][2][3][4][5][6] MALT1 is a key component of the CBM complex, which is crucial for NF-κB activation downstream of the B-cell receptor.[1][3][4][5][6] Its inhibition can increase dependence on the anti-apoptotic protein BCL2 for survival.[1]
| Cell Line | Inhibitor | Single Agent GI50 (µM) | Combination Effect | Reference |
| HBL-1 | MI-2 (MALT1i) | 0.2 | - | [7] |
| TMD8 | MI-2 (MALT1i) | 0.5 | - | [7] |
| OCI-Ly3 | MI-2 (MALT1i) | 0.4 | Synergistic with venetoclax | [1][3][7] |
| OCI-Ly10 | MI-2 (MALT1i) | 0.4 | - | [7] |
| OCI-Ly3 | ABBV-MALT1 + Venetoclax | - | Deep and durable responses in xenograft models | [1] |
EZH2 and BCL2 Inhibition in Genetically Defined DLBCL
Co-occurring mutations in the histone methyltransferase EZH2 and alterations in the anti-apoptotic protein BCL2 are frequent in a subset of DLBCL.[8][9][10][11][12][13] This provides a rationale for the combined inhibition of these two targets. The EZH2 inhibitor tazemetostat and the BCL2 inhibitor venetoclax have demonstrated synergy in DLBCL cells harboring both an EZH2 mutation and a BCL2/IGH translocation.[8][10][11][12][13]
| Cell Line | Genetic Alterations | Inhibitors | Synergy Score (CI) | Reference |
| SUDHL-6 | EZH2 mut, BCL2-t | Tazemetostat + Venetoclax | 0.034 | [8] |
| WSU-DLCL2 | EZH2 mut, BCL2-t | Tazemetostat + Venetoclax | 0.259 | [8] |
| OCI-Ly1 | EZH2 mut, BCL2-t | Tazemetostat + Venetoclax | 0.074 | [8] |
CI < 1 indicates synergy.
BTK and PI3K Inhibition in DLBCL
The B-cell receptor (BCR) signaling pathway is a critical driver in many B-cell malignancies. Dual targeting of Bruton's tyrosine kinase (BTK) and the phosphoinositide 3-kinase (PI3K) pathway has been explored to overcome resistance and enhance efficacy.[2][9][14][15][16]
| Cell Line | Inhibitors | Observation | Reference |
| CLBL-1 (canine DLBCL) | Ibrutinib (BTKi) + AS-605240 (PI3Ki) | Synergistic reduction in cell proliferation and increase in apoptosis. | [2][9][15][16] |
| SU-DHL-4 | Ibrutinib (BTKi) + AS-605240 (PI3Ki) | Synergistic reduction in cell proliferation and increase in apoptosis. | [2][9][15][16] |
Section 2: Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of inhibitor combinations in DLBCL cell lines.
Protocol for Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.[17][18][19][20][21]
Materials:
-
DLBCL cell lines (e.g., TMD8, OCI-Ly3, SUDHL-6)
-
Complete RPMI-1640 medium with 10-20% FBS
-
Opaque-walled 96-well or 384-well plates
-
Inhibitors (e.g., MALT1i, BCL2i, EZH2i, BTKi, PI3Ki)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture DLBCL cells to a log phase of growth.
-
Seed cells in opaque-walled multiwell plates at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium for a 96-well plate (adjust volume for other plate formats).
-
Include wells with medium only for background luminescence measurement.
-
-
Drug Treatment:
-
Prepare serial dilutions of single inhibitors and combinations at desired concentrations.
-
Add the drug solutions to the respective wells. For combination studies, a matrix of concentrations for both drugs is recommended to assess synergy.
-
Include vehicle control (e.g., DMSO) wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[17][18][21]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17][18][20][21]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[20]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][18][20][21]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18][20][21]
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate reader.
-
Subtract the background luminescence from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) for single agents and combinations.
-
Calculate synergy scores using appropriate software (e.g., CompuSyn for Combination Index - CI, or SynergyFinder for Bliss or Loewe models).[8][22][23][24][25][26][27]
-
Protocol for Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for the detection of apoptotic cells by flow cytometry.[1][28][29]
Materials:
-
Treated and control DLBCL cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
1X PBS
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Collection:
-
After drug treatment for the desired time (e.g., 24-48 hours), collect both adherent and suspension cells.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cells once with cold 1X PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Protocol for Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in protein expression and phosphorylation in key signaling pathways (e.g., BCR, NF-κB).[30][31][32][33]
Materials:
-
Treated and control DLBCL cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-IKKα/β, anti-IKKα/β, anti-p-NF-κB p65, anti-NF-κB p65, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After drug treatment, collect and wash the cells with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using appropriate software.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Section 3: Visualizations
Signaling Pathway Diagrams
// Nodes BCR [label="BCR", fillcolor="#F1F3F4", fontcolor="#202124"]; CD79 [label="CD79A/B", fillcolor="#F1F3F4", fontcolor="#202124"]; SYK [label="SYK", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#FBBC05", fontcolor="#202124"]; CARD11 [label="CARD11", fillcolor="#F1F3F4", fontcolor="#202124"]; BCL10 [label="BCL10", fillcolor="#F1F3F4", fontcolor="#202124"]; MALT1 [label="MALT1", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Transcription [label="Gene\nTranscription", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; BCL2 [label="BCL2", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Inhibitors BTKi [label="BTK Inhibitor\n(e.g., Ibrutinib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MALT1i [label="MALT1 Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BCL2i [label="BCL2 Inhibitor\n(e.g., Venetoclax)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges BCR -> CD79 [style=invis]; CD79 -> SYK [color="#5F6368"]; SYK -> BTK [color="#5F6368"]; BTK -> CARD11 [color="#5F6368"]; CARD11 -> BCL10 [color="#5F6368"]; BCL10 -> MALT1 [color="#5F6368"]; MALT1 -> IKK [color="#5F6368"]; IKK -> IkB [label="P", color="#5F6368"]; IkB -> NFkB [label="releases", style=dashed, color="#5F6368"]; NFkB -> Nucleus [color="#5F6368"]; Nucleus -> Transcription [style=invis]; NFkB -> Transcription [label="activates", color="#5F6368"]; Transcription -> BCL2 [label="upregulates", style=dashed, color="#5F6368"]; BCL2 -> Apoptosis [arrowhead=tee, color="#5F6368"];
// Inhibitor Edges BTKi -> BTK [arrowhead=tee, color="#EA4335"]; MALT1i -> MALT1 [arrowhead=tee, color="#EA4335"]; BCL2i -> BCL2 [arrowhead=tee, color="#EA4335"];
{rank=same; BCR; CD79} {rank=same; BTKi; MALT1i; BCL2i} } end_dot Caption: BCR and NF-κB signaling pathway with inhibitor targets.
Experimental Workflow Diagram
// Nodes start [label="Start: DLBCL Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat with Inhibitor Combinations\n(e.g., 48-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Cell Viability Assay\n(CellTiter-Glo)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis Assay\n(Annexin V/PI)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; western [label="Western Blotting\n(Signaling Pathway Analysis)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis:\n- GI50 Calculation\n- Synergy Scoring\n- Statistical Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Report Findings", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treatment [color="#5F6368"]; treatment -> viability [color="#5F6368"]; treatment -> apoptosis [color="#5F6368"]; treatment -> western [color="#5F6368"]; viability -> data_analysis [color="#5F6368"]; apoptosis -> data_analysis [color="#5F6368"]; western -> data_analysis [color="#5F6368"]; data_analysis -> end [color="#5F6368"]; } end_dot Caption: General experimental workflow for testing inhibitor combinations.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. "Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in" by Joshua P Plotnik, Adam E Richardson et al. [digitalcommons.library.tmc.edu]
- 6. researchgate.net [researchgate.net]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined EZH2 and Bcl-2 inhibitors as precision therapy for genetically defined DLBCL subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Combined EZH2 and Bcl-2 inhibitors as precision therapy for genetically defined DLBCL subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cornell-lymphoma.com [cornell-lymphoma.com]
- 13. researchgate.net [researchgate.net]
- 14. Single and combined BTK and PI3Kδ inhibition with acalabrutinib and ACP‐319 in pre‐clinical models of aggressive lymphomas | Semantic Scholar [semanticscholar.org]
- 15. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. OUH - Protocols [ous-research.no]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 19. promegaconnections.com [promegaconnections.com]
- 20. promega.com [promega.com]
- 21. ch.promega.com [ch.promega.com]
- 22. ashpublications.org [ashpublications.org]
- 23. researchgate.net [researchgate.net]
- 24. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 25. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer | PLOS Computational Biology [journals.plos.org]
- 28. researchgate.net [researchgate.net]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Quantitative Immunofluorescence Reveals the Signature of Active B Cell Receptor Signaling in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Optimizing L18I for BTK Degradation
Welcome to the technical support center for the optimization of L18I concentration for Bruton's tyrosine kinase (BTK) degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is L18I and how does it induce BTK degradation?
A1: L18I is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of a target protein.[1] It consists of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase (in the case of L18I, it is based on a CRBN ligand).[2] By bringing BTK and the E3 ligase into close proximity, L18I facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[1] This mechanism allows for the elimination of the entire BTK protein, which can be advantageous over simple inhibition.[1]
Q2: What is the "hook effect" and how can it affect my L18I experiments?
Q3: How do I determine the optimal concentration of L18I for BTK degradation?
A3: The optimal concentration of L18I should be determined experimentally by performing a dose-response study. This involves treating your target cells with a wide range of L18I concentrations and measuring the levels of BTK protein, typically by Western blotting. The concentration that results in the maximal degradation (Dmax) is the optimal concentration for your experimental system. The DC50 value, the concentration at which 50% of the target protein is degraded, is also a key parameter to determine.[5]
Q4: For how long should I treat my cells with L18I?
A4: The optimal treatment time can vary depending on the cell line and experimental conditions. It is recommended to perform a time-course experiment to determine the ideal incubation time. A typical starting point is to treat cells for 4, 8, 16, and 24 hours at a fixed, near-optimal concentration of L18I.[4]
Troubleshooting Guides
Issue 1: No BTK degradation is observed at any L18I concentration.
-
Possible Cause 1: L18I concentration range is not optimal.
-
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to determine if degradation occurs at later time points.[4]
-
-
Possible Cause 3: Low expression of the E3 ligase (CRBN) in the cell line.
-
Troubleshooting Step: Verify the expression of Cereblon (CRBN) in your cell line using Western blotting or qPCR. If expression is low, consider using a different cell line with known high CRBN expression.
-
-
Possible Cause 4: Issues with the L18I compound.
-
Troubleshooting Step: Confirm the integrity and concentration of your L18I stock solution. If possible, test a fresh batch of the compound.
-
Issue 2: The dose-response curve shows a "hook effect" (decreased degradation at high L18I concentrations).
-
Possible Cause: Formation of non-productive binary complexes.
-
Troubleshooting Step 1: This is the expected behavior for many PROTACs.[3] Identify the optimal concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[4]
-
Troubleshooting Step 2: To confirm the mechanism, you can use biophysical assays like co-immunoprecipitation to measure the formation of the ternary complex at different L18I concentrations. A decrease in the ternary complex at high concentrations would support the hook effect hypothesis.[3]
-
Issue 3: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Troubleshooting Step: Ensure consistent cell seeding density, passage number, and growth conditions for all experiments. Cells should be in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 2: Inaccurate pipetting of L18I or other reagents.
-
Troubleshooting Step: Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of L18I-containing media for treating replicate wells/plates to minimize pipetting errors.
-
-
Possible Cause 3: Inconsistent Western blot procedure.
-
Troubleshooting Step: Standardize all steps of the Western blot protocol, including protein quantification, loading amounts, transfer efficiency, antibody concentrations, and incubation times.[6]
-
Data Presentation
Table 1: L18I and other BTK Degrader Performance in Cell-Based Assays
| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| L18I | BTK C481S | HBL-1 | ~30 | >90 | [7] |
| P13I | BTK | Ramos | ~10 | >95 | [5][7] |
| MT-802 | BTK | MOLM-14 | 0.25 | >95 | [5] |
| DD-03-171 | BTK | MOLM-14 | 0.8 | ~90 | [5] |
Note: DC50 and Dmax values can vary depending on the specific experimental conditions, including cell line and incubation time.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for L18I-mediated BTK Degradation
This protocol outlines the steps to determine the optimal concentration and incubation time for L18I.
Materials:
-
Target cells (e.g., HBL-1, Ramos)
-
Complete cell culture medium
-
L18I stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase (70-80% confluency for adherent cells) at the time of harvest. Allow cells to adhere overnight if applicable.[4]
-
L18I Treatment (Dose-Response):
-
Prepare serial dilutions of L18I in complete cell culture medium. A wide concentration range is recommended to identify the optimal concentration and observe any potential hook effect (e.g., 0.1 nM to 10 µM).[8]
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest L18I dose).[4]
-
Remove the old medium and add the L18I-containing or vehicle control medium to the cells.
-
Incubate for a fixed time (e.g., 24 hours).
-
-
L18I Treatment (Time-Course):
-
Treat cells with a fixed concentration of L18I (determined from the dose-response experiment to be near the optimal concentration).
-
Include a vehicle-only control.
-
Harvest cells at different time points (e.g., 4, 8, 16, 24 hours).[4]
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.[4]
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[8] This is crucial for equal loading in the Western blot.
-
-
Western Blot Analysis:
-
Analyze BTK protein levels as described in Protocol 2.
-
Protocol 2: Western Blotting for BTK
This protocol provides a general procedure for detecting BTK protein levels.
Procedure:
-
Sample Preparation: Mix a standardized amount of protein lysate (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[6]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
-
Analysis:
-
Quantify the band intensities for BTK.
-
To normalize for loading differences, strip the membrane and re-probe for a loading control protein (e.g., GAPDH or β-actin), or probe for the loading control on the same blot if using multi-color fluorescence.[6]
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of L18I-mediated BTK degradation.
Caption: Experimental workflow for optimizing L18I concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting L18I Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with L18I, a PROTAC (Proteolysis Targeting Chimera) targeting Bruton's tyrosine kinase (BTK). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My L18I precipitates out of solution when I dilute it from an organic solvent stock into my aqueous experimental buffer. Why is this happening and what can I do?
A1: This is a common issue for hydrophobic molecules like many PROTACs. The significant change in solvent polarity from a high-concentration organic stock (e.g., DMSO) to a predominantly aqueous environment causes the compound to exceed its solubility limit and precipitate.[1] This can be exacerbated by high salt concentrations in the buffer, a phenomenon known as "salting out".
Here are several strategies to address this:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer directly to your concentrated L18I stock, add the stock solution dropwise to the vortexing aqueous buffer.[1] This rapid dispersion helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Decrease the Final Concentration: Your target concentration may be above the aqueous solubility limit of L18I. Attempt your experiment with a lower final concentration.
-
Use a Co-solvent: Incorporating a water-miscible organic solvent (e.g., DMSO, ethanol, or DMF) in your final aqueous solution can improve the solubility of hydrophobic compounds. Start with a low percentage (e.g., 1-5%) and determine the lowest concentration that maintains solubility while being compatible with your experimental system.
-
Adjust the pH: If L18I has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility.
Q2: I observe a gradual increase in turbidity and precipitation in my L18I solution over time, even at a concentration that was initially soluble. What is causing this?
A2: This phenomenon is likely due to the aggregation of L18I molecules over time.[2][3] Protein and small molecule aggregation can be influenced by several factors including temperature, pH, and buffer composition.[2][4] Even if a solution is initially clear, molecules can slowly self-associate to form larger, insoluble aggregates.
To mitigate aggregation:
-
Optimize Storage Conditions: Store L18I solutions at appropriate temperatures. For purified proteins, storage at -80°C with a cryoprotectant like glycerol is often recommended to prevent aggregation during freeze-thaw cycles.[4] For small molecules, refer to the manufacturer's storage recommendations.
-
Buffer Optimization: The composition of your buffer can significantly impact the stability of your compound. See the detailed experimental protocol below for buffer optimization.
-
Inclusion of Additives: Certain additives can help prevent aggregation.
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Buffer Optimization for L18I Solubility
If you are experiencing L18I precipitation, a systematic approach to optimizing your buffer composition is recommended. The following table summarizes key parameters to investigate.
| Parameter | Range to Test | Rationale |
| pH | 4.0 - 9.0 (in 0.5 unit increments) | The solubility of molecules with ionizable groups is highly pH-dependent. Proteins are often least soluble at their isoelectric point (pI).[4] |
| Salt Concentration (e.g., NaCl) | 50 mM - 500 mM | Ionic strength can affect electrostatic interactions. While high salt can sometimes improve solubility, it can also lead to "salting out".[5] |
| Additives | See Table 2 below | Additives can stabilize molecules and prevent aggregation through various mechanisms. |
Table 2: Common Additives to Enhance Solubility and Stability
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | A cryoprotectant that can prevent aggregation during freeze-thaw cycles.[4] |
| Arginine and Glutamate | 50 mM of each | These amino acids can bind to charged and hydrophobic regions, increasing protein solubility.[4][6][7] |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.01-0.1% (w/v) | Can help solubilize aggregates without denaturing the molecule.[4][8] |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | For molecules with cysteine residues, these agents prevent oxidation and subsequent aggregation.[4] |
Experimental Protocol: Buffer Optimization Workflow
-
Preparation of L18I Stock: Prepare a high-concentration stock solution of L18I in a suitable organic solvent (e.g., 10 mM in 100% DMSO).
-
Preparation of Test Buffers: Prepare a series of aqueous buffers with varying pH, salt concentrations, and additives as outlined in Table 1 and Table 2.
-
Dilution and Observation:
-
Aliquot the test buffers into microcentrifuge tubes.
-
Add the L18I stock solution to each buffer to achieve the desired final concentration, ensuring rapid mixing.
-
Visually inspect each solution for immediate precipitation.
-
Incubate the solutions at the intended experimental temperature for a set period (e.g., 1, 4, and 24 hours).
-
After each time point, visually inspect for turbidity and pellet any precipitate by centrifugation.
-
-
Quantification (Optional): To quantify the soluble fraction, measure the absorbance of the supernatant at a relevant wavelength before and after the incubation period.
Below is a visual representation of the troubleshooting workflow for L18I insolubility.
Caption: A flowchart outlining the steps to troubleshoot L18I insolubility.
Understanding L18I's Mechanism of Action
L18I is a PROTAC that induces the degradation of BTK.[9] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The following diagram illustrates the general mechanism of action for a PROTAC like L18I.
Caption: The catalytic cycle of a PROTAC like L18I.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
common off-target effects of L18I and how to mitigate them
Welcome to the technical support center for L18I, a PROTAC (Proteolysis Targeting Chimera) designed to target Bruton's tyrosine kinase (BTK) for degradation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during experiments with L18I and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of L18I?
A1: L18I is a PROTAC that utilizes a ligand derived from pomalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] The primary off-target effects of such CRBN-based PROTACs arise from the recruitment and subsequent degradation of endogenous proteins, often referred to as "neosubstrates," by the CRBN-pomalidomide complex.[2]
Well-characterized neosubstrates that could be potential off-target effects of L18I include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are key regulators of lymphocyte development. Their unintended degradation can lead to immunomodulatory effects.[2]
-
Casein Kinase 1α (CK1α): Degradation of CK1α has been implicated in the therapeutic effects of related immunomodulatory drugs (IMiDs) in certain hematological malignancies.[2]
-
SALL4: This transcription factor is a known neosubstrate, and its degradation is associated with the teratogenic effects of thalidomide, the parent compound of the CRBN ligand.[2]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that are susceptible to degradation by pomalidomide-based PROTACs.[3][4]
Additionally, while the BTK-binding component of L18I is designed for selectivity, there is a possibility of it binding to other kinases, leading to off-target inhibition or degradation.[5][6]
Q2: How can we experimentally identify the off-target effects of L18I in our system?
A2: A multi-pronged approach is recommended for the comprehensive identification and validation of L18I's off-target effects.
-
Global Proteomics: Mass spectrometry-based global proteomics is the gold standard for unbiasedly identifying all proteins that are degraded upon L18I treatment. This technique compares the protein abundance in L18I-treated cells versus vehicle-treated control cells.[7]
-
Kinome-Wide Selectivity Profiling: To assess the specificity of the BTK-binding warhead of L18I, a kinome-wide scan can be performed. This involves screening L18I against a large panel of kinases to identify any off-target kinase binding.[8][9]
-
Validation with Orthogonal Methods:
-
Western Blotting: This is a standard technique to confirm the degradation of specific off-target candidates identified from proteomics screens.[7]
-
Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): For a more sensitive and quantitative validation of a predefined list of potential off-targets.[7]
-
-
Control Experiments:
-
Inactive Control PROTAC: Synthesize a control molecule where the BTK-binding ligand or the CRBN ligand is modified to be inactive. This helps to distinguish between on-target and off-target effects.[10]
-
CRISPR-Cas9 Knockout: Knocking out the intended target (BTK) can help determine if observed cellular phenotypes are due to off-target effects.[2]
-
Q3: What strategies can be employed to mitigate the off-target effects of L18I?
A3: Mitigating off-target effects primarily involves rational redesign of the PROTAC molecule. While L18I is a specific molecule, if off-target effects are a concern, derivatives can be designed with improved selectivity.
-
Modification of the CRBN Ligand: Altering the pomalidomide moiety can reduce the recruitment of neosubstrates. Studies have shown that substitutions at the C5 position of the phthalimide ring can minimize the degradation of off-target zinc finger proteins.[3][4]
-
Linker Optimization: The length, rigidity, and attachment point of the linker connecting the BTK binder and the CRBN ligand are critical for selectivity.[11][12]
-
Attachment Point: Attaching the linker to the C5 position of the pomalidomide ring is generally favored to reduce off-target effects.[3][]
-
Linker Composition: Modifying the chemical structure of the linker can influence the stability and conformation of the ternary complex (BTK-L18I-CRBN), thereby enhancing degradation selectivity.[11]
-
-
Dose Optimization: Using the lowest effective concentration of L18I that achieves maximal BTK degradation (Dmax) can help minimize off-target effects that may occur at higher concentrations.[10]
Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments with L18I, with a focus on identifying and mitigating off-target effects.
| Issue | Possible Cause | Recommended Action |
| Unexpected Cellular Phenotype (e.g., toxicity, altered signaling) | Off-target protein degradation: L18I may be degrading proteins other than BTK that are critical for the observed cellular function. | 1. Perform Global Proteomics: Identify all proteins degraded by L18I in your cell model. 2. Validate Off-Targets: Confirm the degradation of high-priority off-targets using Western Blot. 3. CRISPR Knockout: Knock out BTK to see if the phenotype persists. If it does, it is likely an off-target effect.[2] |
| Off-target kinase inhibition: The BTK-binding moiety of L18I may be inhibiting other kinases. | 1. Perform a Kinome-Wide Scan: Assess the selectivity of L18I against a broad panel of kinases. 2. Use a Structurally Different BTK PROTAC: Compare the phenotype with another BTK degrader that has a different chemical scaffold. | |
| Degradation of Known CRBN Neosubstrates (e.g., IKZF1, IKZF3) | Inherent activity of the pomalidomide ligand: The recruitment of neosubstrates is a known characteristic of CRBN-based PROTACs. | 1. Dose-Response Analysis: Determine if the neosubstrate degradation occurs at the same or higher concentrations required for BTK degradation. 2. PROTAC Redesign: If neosubstrate degradation is problematic, consider synthesizing a derivative of L18I with modifications to the pomalidomide moiety or linker attachment point as described in FAQ Q3.[3][] |
| Inconsistent Degradation Results | Variability in cell health or experimental conditions: Cell confluency, passage number, and treatment conditions can affect PROTAC efficiency. | 1. Standardize Protocols: Ensure consistent cell seeding density, growth phase, and treatment times. 2. Confirm E3 Ligase Expression: Verify the expression of CRBN in your cell model by Western Blot or proteomics, as its levels can impact PROTAC efficacy.[10] |
Experimental Protocols
Protocol 1: Global Proteomic Analysis to Identify Off-Target Degradation
Objective: To unbiasedly identify all proteins degraded by L18I in a specific cell line.
Methodology:
-
Cell Culture and Treatment:
-
Culture the cells of interest to 70-80% confluency.
-
Treat cells with L18I at its optimal degradation concentration (e.g., DC50) and a higher concentration.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (if available).[7]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify protein concentration using a BCA assay.
-
Digest the proteins into peptides using trypsin.[7]
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).[7]
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins with a significant decrease in abundance in L18I-treated samples compared to controls.[7]
-
Protocol 2: Western Blot for Validation of Off-Target Degradation
Objective: To confirm the degradation of specific off-target proteins identified from the proteomic screen.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at a consistent density.
-
Treat cells with a range of L18I concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50 for the off-target.
-
Alternatively, treat with a fixed concentration of L18I and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).[10]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the potential off-target protein and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Densitometry Analysis:
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
-
Plot the normalized protein levels against the L18I concentration or time.[10]
-
Visualizations
Caption: Workflow for identifying, validating, and mitigating off-target effects of L18I.
Caption: On-target vs. potential off-target mechanism of action for L18I.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinome-Wide Screening with Small Interfering RNA Identified Polo-like Kinase 1 as a Key Regulator of Proliferation in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scienceopen.com [scienceopen.com]
- 12. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
Technical Support Center: Overcoming Ibrutinib Resistance in B-Cell Malignancies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome ibrutinib resistance in B-cell malignancies, with a focus on advanced therapeutic options like the BTK degrader, L18I.
Frequently Asked Questions (FAQs)
Q1: What is L18I and how does it relate to ibrutinib resistance?
A1: L18I is not a resistance mutation, but rather a therapeutic agent designed to combat ibrutinib resistance. It is a second-generation Proteolysis Targeting Chimera (PROTAC), a molecule designed to induce the degradation of specific proteins. L18I specifically targets Bruton's tyrosine kinase (BTK) for degradation by the cell's ubiquitin-proteasome system. This is particularly relevant for cases of acquired ibrutinib resistance, which are often caused by mutations in BTK, most commonly at the C481 residue. These mutations prevent ibrutinib from binding effectively, but L18I can still bind to and induce the degradation of these mutated BTK proteins.[1][2][3][4]
Q2: What is the primary mechanism of acquired resistance to ibrutinib?
A2: The most common mechanism of acquired resistance to ibrutinib is a mutation in the BTK gene at the cysteine 481 (C481) residue.[5][6] Ibrutinib is a covalent inhibitor that forms an irreversible bond with this cysteine. A mutation at this site, often a change from cysteine to serine (C481S), prevents this covalent binding, rendering ibrutinib less effective.[7] Other, less common, resistance mechanisms include mutations in the downstream signaling protein PLCγ2.[5][8]
Q3: How does a BTK-PROTAC like L18I work to overcome resistance?
A3: A BTK-PROTAC, such as L18I, is a heterobifunctional molecule. One end binds to the BTK protein (even the mutated form), and the other end recruits an E3 ubiquitin ligase. This proximity allows the E3 ligase to tag the BTK protein with ubiquitin, marking it for destruction by the proteasome.[9][10] Unlike ibrutinib, which only inhibits BTK's kinase activity, PROTACs lead to the physical removal of the entire BTK protein, a strategy that remains effective even when mutations prevent inhibitor binding.[1][10]
Q4: What are the key advantages of using a BTK degrader over a next-generation covalent inhibitor in resistant cell lines?
A4: While next-generation covalent inhibitors may have improved selectivity, they often target the same C481 residue as ibrutinib and are therefore ineffective against C481S mutant BTK. BTK degraders like L18I offer a distinct advantage by physically eliminating the BTK protein, including the mutated forms.[1][3] This approach can also potentially overcome resistance mechanisms that are independent of the C481 mutation. Additionally, by degrading off-target kinases that ibrutinib inhibits, some PROTACs may have a better side-effect profile.[2][7]
Troubleshooting Guides
Problem 1: Inconsistent BTK degradation observed in Western Blot after L18I treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal L18I Concentration or Incubation Time | Perform a dose-response experiment with a range of L18I concentrations (e.g., 1 nM to 1 µM) and a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal DC50 (concentration for 50% degradation) and time for maximal degradation in your specific cell line.[1][10] |
| Cell Line Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase. Cell stress or over-confluency can affect the ubiquitin-proteasome system. Plate cells to be 70-80% confluent at the time of harvest.[11] |
| Inefficient Cell Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation or modification during sample preparation. Ensure complete cell lysis by appropriate mechanical disruption (e.g., sonication) if necessary. |
| Poor Antibody Quality | Validate your primary antibody for BTK to ensure it is specific and provides a strong signal. Test different antibody dilutions and blocking buffers. |
| Issues with Proteasome Function | As a positive control, co-treat cells with L18I and a proteasome inhibitor (e.g., MG132). This should block the degradation of BTK and result in its accumulation, confirming that the degradation is proteasome-dependent.[12] |
Problem 2: High variability in cell viability assay results when testing L18I.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and plate cells evenly across the wells. Allow cells to adhere and stabilize overnight before adding the compound. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media. |
| Compound Solubility Issues | Prepare fresh dilutions of L18I from a stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). |
| Incorrect Incubation Time | The optimal incubation time for observing effects on cell viability may differ from that required for BTK degradation. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your assay.[13] |
| Choice of Viability Assay | Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity). Consider using an orthogonal method to confirm your results (e.g., complementing an MTT assay with a trypan blue exclusion assay).[14] |
Data Presentation
Table 1: Efficacy of L18I in Ibrutinib-Resistant Cell Lines
| Cell Line | BTK Mutation | L18I DC50 (nM) | Ibrutinib GI50 (nM) | Reference |
| HBL-1 | C481S | ~29.0 | ~700 | [3][7] |
| Mino (MCL) | C481S | Data suggests high efficacy | >1000 | [2] |
| Z138 (MCL) | C481S | Data suggests high efficacy | >1000 | [2] |
| HeLa (transfected) | C481S/T/A/G/W | < 50 | N/A | [2][4] |
Note: DC50 is the concentration required to degrade 50% of the protein. GI50 is the concentration for 50% growth inhibition.
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
-
Cell Seeding and Treatment:
-
Seed ibrutinib-resistant cells (e.g., HBL-1 C481S) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of L18I (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software to determine the percentage of BTK degradation relative to the vehicle control.[10][11][15]
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed ibrutinib-resistant cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of L18I and ibrutinib in culture media.
-
Add the compounds to the respective wells and incubate for 72 hours at 37°C in a 5% CO2 incubator. Include vehicle-only wells as a control.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Protocol 3: In Vivo Xenograft Mouse Model
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, ibrutinib, L18I).
-
-
Drug Administration and Monitoring:
-
Administer the compounds as per the determined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors for pharmacodynamic analysis (e.g., Western blot for BTK levels) and histological examination.
-
Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.[3][19]
-
Mandatory Visualizations
Caption: BCR signaling and the mechanism of ibrutinib resistance.
Caption: Mechanism of action for the BTK-PROTAC degrader L18I.
Caption: Key troubleshooting points in the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and Non-Genetic Mechanisms of Resistance to BCR Signaling Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Development and characterization of prototypes for in vitro and in vivo mouse models of ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. The BTK/PI3K/BRD4 axis inhibitor SRX3262 overcomes Ibrutinib resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Technical Support Center: BTK Degrader Linker Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on linker optimization strategies for Bruton's Tyrosine Kinase (BTK) degraders, such as L18I.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a BTK PROTAC degrader?
A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the BTK-binding "warhead" to the E3 ubiquitin ligase-recruiting ligand.[1][] It is not merely a passive spacer; its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex between BTK, the PROTAC, and the E3 ligase.[1][3] This ternary complex is essential for the subsequent ubiquitination and proteasomal degradation of the BTK protein.[1] The linker's properties can significantly influence the PROTAC's potency, selectivity, solubility, and cell permeability.[][4]
Q2: How does linker length affect the efficacy of a BTK degrader?
A2: Linker length has a profound impact on degrader efficacy. A linker that is too short may lead to steric clashes between the BTK protein and the E3 ligase, preventing the formation of a stable ternary complex.[5][6] Conversely, an overly long linker might have an entropic penalty that destabilizes the complex, although longer linkers are often more effective.[4][6] For instance, in a series of BTK degraders, those with linkers shorter than 12 atoms showed no activity, while those with linkers between 12 and 29 atoms exhibited potent degradation.[6] The optimal length must be determined empirically for each specific combination of warhead, E3 ligase ligand, and target protein.[1][]
Q3: What are the differences between flexible and rigid linkers, and which should I choose?
A3:
-
Flexible Linkers: Typically composed of polyethylene glycol (PEG) or alkyl chains, these linkers provide conformational flexibility, which can help in the formation of the ternary complex.[4][6] PEG linkers can also improve solubility.[4] L18I, for example, uses a PEG-based linker.[7]
-
Rigid Linkers: These linkers, which may incorporate structures like piperidine/piperazine rings or alkynes, offer less conformational freedom.[4][6] This rigidity can sometimes lead to more favorable pre-organization for ternary complex binding, potentially improving potency and metabolic stability.[1]
The choice between a flexible and rigid linker is target-dependent and must be optimized. Often, a combination of both flexible and rigid elements is used to balance physicochemical properties.[4]
Q4: How important is the linker attachment point?
A4: The point at which the linker is attached to the warhead and the E3 ligase ligand is critical.[4] The linker's exit vector should point towards a solvent-exposed region of the ligand to minimize disruption of its binding to the target protein or E3 ligase.[4] An incorrect attachment point can abolish the binding of one or both ends of the PROTAC, rendering it inactive.[4][6]
Troubleshooting Guides
Issue 1: My BTK degrader binds to BTK and the E3 ligase in binary assays, but it does not induce BTK degradation in cells.
-
Possible Cause: The linker may not be optimal for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).
-
Troubleshooting Steps:
-
Vary Linker Length: The current linker may be too short, causing steric hindrance, or too long, resulting in an entropic penalty.[5][6] Synthesize a series of degraders with varying linker lengths (e.g., by adding or removing PEG units) and test their degradation efficiency.[6]
-
Modify Linker Composition: If using a purely flexible or rigid linker, try a hybrid approach. The current linker may not provide the correct geometry for productive ubiquitination.
-
Change Attachment Points: The linker's exit vector might be forcing an unproductive orientation of the E3 ligase relative to BTK. Analyze co-crystal structures, if available, to identify alternative solvent-exposed positions on the warhead or E3 ligand for linker attachment.[4][6]
-
Perform Ternary Complex Formation Assays: Use an in-vitro pull-down assay or biophysical methods (e.g., SPR, ITC) to confirm whether your degrader can physically bridge the BTK protein and the E3 ligase complex.[3]
-
Issue 2: The degrader shows potent degradation (low DC₅₀) but the maximum level of degradation is low (poor Dₘₐₓ).
-
Possible Cause: This "hook effect" can occur at high PROTAC concentrations where binary complexes (PROTAC-BTK or PROTAC-E3 Ligase) are favored over the productive ternary complex. Another possibility is rapid synthesis of new BTK protein.
-
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Ensure you have tested a wide range of concentrations to accurately determine the Dₘₐₓ and observe the hook effect.
-
Optimize Incubation Time: Analyze degradation over a time course (e.g., 2, 4, 8, 16, 24 hours) to find the optimal window for maximal degradation.
-
Re-evaluate Linker: A suboptimal linker can lead to weak or transient ternary complexes, contributing to a poor Dₘₐₓ. Revisit the linker optimization strategies outlined in Issue 1.
-
Issue 3: I am observing degradation of off-target proteins.
-
Possible Cause: The selectivity of a PROTAC is not just determined by the warhead's selectivity. The linker can influence which proteins are presented to the E3 ligase.
-
Troubleshooting Steps:
-
Modify Linker Structure: Altering the linker's length or rigidity can change the geometry of the ternary complex and disfavor the ubiquitination of off-targets. In some cases, extending a linker by a single ethylene glycol unit has been shown to abolish off-target degradation and improve selectivity.[6]
-
Change E3 Ligase: If linker optimization is unsuccessful, consider synthesizing a new set of degraders that recruit a different E3 ligase (e.g., VHL instead of Cereblon). The new spatial arrangement may be more selective for BTK.
-
Data Presentation
Table 1: Effect of Linker Length (PEG) on BTK Degradation
| PROTAC Example | Warhead | E3 Ligase Ligand | Linker Composition | Approx. Linker Length (atoms) | % BTK Degradation (at 200 nM, 24h) | Cell Line |
| RC-1 | Reversible Covalent | Pomalidomide | PEG-based | ~15 | >85% | MOLM-14 |
| RC-3 | Reversible Covalent | Pomalidomide | PEG-based | ~22 | >95% | MOLM-14 |
| Short Linker BTK Degrader | Ibrutinib Analog | CRBN Ligand | 2 PEG Units | ~12 | Impaired Binding | Ramos |
| Long Linker BTK Degrader | Ibrutinib Analog | CRBN Ligand | ≥ 4 PEG Units | >18 | Potent Degradation | Ramos |
Data compiled from multiple sources for illustrative purposes.[5][6]
Table 2: Comparison of Flexible vs. Rigid Linkers for BTK Degradation
| PROTAC ID | Linker Type | Warhead | E3 Ligase Ligand | % Degradation | Cell Line | Reference |
| L18I | Flexible (PEG-based) | Ibrutinib Analog | Pomalidomide | >90% | DOHH2 | [1] |
| 15-271 | Rigid (4-aminomethylbenzoyl) | Ibrutinib Analog | Pomalidomide | >90% | RAMOS | [1] |
Visualizations
Caption: BTK signaling pathway and the mechanism of action for a BTK PROTAC.
Caption: A typical experimental workflow for the evaluation of BTK PROTACs.[1]
Caption: Logical relationship of the components of a BTK PROTAC.[1]
Caption: Logical flowchart for PROTAC linker optimization.[3]
Experimental Protocols
Protocol 1: Western Blotting for BTK Degradation (DC₅₀/Dₘₐₓ Determination) [1][3]
-
Cell Culture and Treatment:
-
Culture a BTK-expressing cell line (e.g., Ramos, MOLM-14, DOHH2) in the appropriate growth medium.[1][8]
-
Seed cells in 6-well plates at a suitable density (e.g., 1x10⁶ cells/well) and allow them to acclimate.[3]
-
Prepare serial dilutions of the BTK PROTACs in culture medium. It is critical to include a vehicle control (e.g., 0.1% DMSO).[3]
-
Treat the cells with the PROTAC dilutions for a specified duration (e.g., 24 hours).[1]
-
-
Cell Lysis:
-
After treatment, harvest the cells and wash them with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[1][3]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.[1]
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample (e.g., 20 µ g/lane ) and prepare them with Laemmli sample buffer.[1]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[1]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for BTK.[1]
-
Probe for a loading control protein (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes.[1]
-
Wash the membrane thoroughly with TBST.[1]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities. Normalize the BTK signal to the loading control signal.
-
Calculate the percentage of remaining BTK relative to the vehicle control and plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[3]
-
Protocol 2: In Vitro Ternary Complex Formation Assay (Pull-down) [3]
-
Reagents:
-
Purified recombinant His-tagged BTK protein.
-
Purified recombinant GST-tagged E3 ligase complex (e.g., CRBN/DDB1).
-
BTK PROTACs of interest and DMSO vehicle control.
-
Glutathione Sepharose beads.
-
-
Complex Formation:
-
Pull-down:
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specific binders.[3]
-
Elute the captured proteins from the beads using SDS-PAGE sample buffer and boiling.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an anti-His antibody to detect the presence of co-precipitated BTK. An increase in the His-BTK signal in the presence of the PROTAC compared to the DMSO control indicates the formation of a ternary complex.
-
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting L18I-Mediated BTK Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during your experiments with the BTK degrader, L18I.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for L18I?
A1: L18I is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] It functions by hijacking the body's own ubiquitin-proteasome system.[3][4] The L18I molecule has three key components: a ligand that binds to BTK, a ligand for an E3 ubiquitin ligase (specifically, a lenalidomide-based ligand that recruits Cereblon (CRBN)), and a chemical linker that connects the two.[1][5][6]
The mechanism proceeds in the following steps:
-
Ternary Complex Formation: L18I simultaneously binds to BTK and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[6][7][8]
-
Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein.[8][9]
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[3][4] The L18I molecule is then released and can catalyze further rounds of degradation.[8]
Q2: I am not observing any BTK degradation. Where should I start my troubleshooting?
A2: When an experiment fails, a systematic approach is crucial. We recommend starting with the most fundamental components of your experiment. Below is a logical workflow to help identify the potential issue.
Troubleshooting Guide
Issue 1: No degradation observed after L18I treatment.
This is a common issue with several potential causes. Follow these steps to diagnose the problem.
Step 1: Verify Your Experimental Controls
Before questioning the degrader itself, ensure your controls are working as expected.[10]
-
Vehicle Control (e.g., DMSO): This is your baseline and should show robust BTK expression.
-
Proteasome Inhibitor Control (e.g., MG132, Epoxomicin): Co-treatment of cells with L18I and a proteasome inhibitor should "rescue" BTK from degradation.[10][11] If you see degradation with L18I alone but this degradation is blocked by the inhibitor, it confirms the involvement of the proteasome. If there's no degradation with L18I to begin with, this control helps ensure the inhibitor is active.
-
Positive Control Degrader: If available, use a well-characterized degrader (e.g., for a different target) to confirm that the ubiquitin-proteasome machinery in your cell line is functional.[10]
-
Negative Control Compound: A structurally similar but inactive version of L18I can help confirm that the degradation is specific to the intended mechanism.[10]
Step 2: Check the Integrity and Handling of L18I
-
Compound Purity and Identity: Verify the purity and identity of your L18I stock. Impurities or degradation of the compound can lead to a loss of activity.
-
Solubility: L18I has improved aqueous solubility compared to earlier generation BTK degraders, but PROTACs can still be challenging to work with.[1] Ensure L18I is fully dissolved in your vehicle (e.g., DMSO) before diluting it in culture medium. Precipitation can drastically lower the effective concentration.[5]
-
Storage and Handling: Store the L18I stock solution as recommended, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5] Prepare fresh working solutions for each experiment.[5]
Step 3: Review Your Experimental Protocol
-
Concentration and the "Hook Effect": PROTACs can exhibit a phenomenon called the "hook effect," where degradation efficiency decreases at very high concentrations.[1][12] This happens when excess L18I forms binary complexes (L18I-BTK or L18I-CRBN) rather than the productive ternary complex.[1][10]
-
Recommendation: Perform a dose-response experiment with a wide range of L18I concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation and identify a potential hook effect. L18I has been shown to degrade BTK C481S mutants with a DC50 of approximately 30 nM at 36 hours.[11]
-
-
Treatment Duration: Protein degradation is a time-dependent process. BTK degradation by some PROTACs can be detected within hours, but maximal degradation may take 24 hours or longer.[2][11]
-
Recommendation: Perform a time-course experiment (e.g., 4, 8, 16, 24, 36 hours) to find the optimal endpoint.
-
Step 4: Validate Your Cell Line
-
Expression of BTK and CRBN: L18I requires the presence of both its target (BTK) and the E3 ligase it recruits (CRBN).
-
Recommendation: Use Western blotting or qPCR to confirm that your cell line expresses sufficient endogenous levels of both BTK and CRBN.[13] Lack of CRBN is a common reason for the failure of lenalidomide-based degraders.
-
-
Cellular Context: The efficacy of a PROTAC can be highly cell-line dependent.[14] A degrader that works in one cell line (e.g., HBL-1, Ramos) may not work in another due to differences in protein expression levels, protein turnover rates, or other cellular factors.[2][15]
-
Potential Resistance Mechanisms: Cells can develop resistance to BTK degraders through various mechanisms, including mutations in BTK that block binding or alterations in the E3 ligase or proteasome function.[16]
Step 5: Investigate Downstream Mechanistic Steps
If the above steps do not resolve the issue, the problem may lie in the core mechanism of action.
-
Ternary Complex Formation: High-affinity binding of L18I to BTK does not guarantee the formation of a stable and productive ternary complex with CRBN.[7] The linker length and geometry are critical for this step.[17]
-
Recommendation: While challenging, specialized biophysical assays can be used to assess ternary complex formation.
-
-
BTK Ubiquitination: The ultimate proof of a functional PROTAC is the ubiquitination of its target.
-
Recommendation: Perform a target ubiquitination assay. This typically involves immunoprecipitating BTK from cell lysates treated with L18I and a proteasome inhibitor, followed by a Western blot to detect ubiquitin. (See Protocol below).
-
Quantitative Data Summary
The performance of BTK degraders can vary based on the specific compound, cell line, and experimental conditions. The table below summarizes reported efficacy data for several BTK degraders to provide a comparative baseline.
| Degrader | E3 Ligase Ligand | Target Cell Line | DC50 (Concentration for 50% Degradation) | Dmax (Maximal Degradation) | Reference |
| L18I | Lenalidomide (CRBN) | HBL-1 (C481S BTK) | ~30 nM (at 36h) | >90% (estimated) | [11] |
| P13I | Pomalidomide (CRBN) | RAMOS | DC50 < 10 nM | ~89% (at 100 nM) | [2] |
| MT-802 | Pomalidomide (CRBN) | MOLM-14 | 0.25 nM | >95% | [14] |
| DD-03-171 | Pomalidomide (CRBN) | MOLM-14 | 0.8 nM | ~90% | [14] |
| SIAIS178 | Pomalidomide (CRBN) | Ramos | 1.8 nM | >90% | [14] |
Experimental Protocols
Protocol 1: Western Blotting for BTK Degradation
This is the primary method to visualize and quantify the reduction in BTK protein levels.[14]
-
Cell Treatment: Seed cells at an appropriate density to avoid confluence during the experiment. Allow cells to adhere (if applicable), then treat with a range of L18I concentrations and controls (e.g., DMSO vehicle, L18I + MG132) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash once with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails on ice for 30 minutes.[16]
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[14]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[18] Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. On the same membrane, probe for a loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.[14][16]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BTK signal to the loading control signal for each sample.
Protocol 2: In-Cell Target Ubiquitination Assay (IP-Western)
This protocol directly assesses if L18I is inducing the ubiquitination of BTK.[19][20]
-
Cell Treatment: Seed a larger number of cells (e.g., in 10 cm dishes) to ensure sufficient protein for immunoprecipitation (IP). Treat cells with DMSO, L18I, and a positive control for 4-6 hours. Crucially, for the last 4 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to all wells to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing IP lysis buffer containing protease inhibitors and deubiquitinase inhibitors (e.g., N-ethylmaleimide, NEM).
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add an anti-BTK antibody to the lysate and incubate overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specific binders.
-
Elution and Western Blot: After the final wash, resuspend the beads in Laemmli sample buffer and boil for 10 minutes to elute the protein. Centrifuge to pellet the beads.
-
Detection: Load the supernatant (the eluate) onto an SDS-PAGE gel. Perform Western blotting as described above. Probe one membrane with an anti-ubiquitin antibody to detect the characteristic high molecular weight smear or ladder pattern indicative of polyubiquitination. Probe a separate, identical membrane with an anti-BTK antibody to confirm the successful immunoprecipitation of BTK.
References
- 1. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpccb.tsinghua.edu.cn [bpccb.tsinghua.edu.cn]
- 3. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 9. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 19. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Limited Efficacy of L18I in Refractory DLBCL
Disclaimer: The term "L18I" does not correspond to a standard, publicly recognized inhibitor for Diffuse Large B-cell Lymphoma (DLBCL). This guide is structured around a hypothetical targeted agent, "L18I," to provide a framework for troubleshooting limited therapeutic efficacy. The principles and methodologies described are broadly applicable to research involving targeted inhibitors in refractory DLBCL.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering limited efficacy of targeted therapies, exemplified by the hypothetical agent L18I, in refractory DLBCL models.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of our targeted inhibitor, L18I, in certain DLBCL cell lines compared to others. What are the initial steps to investigate this discrepancy?
A1: Initial investigation should focus on two main areas: verifying the experimental system and characterizing the cell lines.
-
Confirm Drug Potency and Activity:
-
Verify the identity and purity of the L18I compound batch using methods like LC-MS or NMR.
-
Perform a dose-response curve in a known sensitive cell line to ensure the compound is active and to confirm the IC50 value is consistent with previous experiments.
-
-
Cell Line Characterization:
-
Authentication: Confirm the identity of your cell lines via Short Tandem Repeat (STR) profiling. Misidentification or cross-contamination is a common source of inconsistent results.
-
Target Expression: Quantify the expression level of the intended target of L18I in both sensitive and resistant cell lines. Use methods like Western Blot or flow cytometry. Reduced target expression can lead to decreased drug efficacy.
-
Subtype Classification: Determine the molecular subtype of your DLBCL cell lines (e.g., Germinal Center B-cell-like (GCB) vs. Activated B-cell-like (ABC)). Different subtypes are driven by distinct signaling pathways, which can influence sensitivity to targeted agents.[1]
-
Q2: How can we definitively confirm that our DLBCL model is resistant to L18I?
A2: Establishing resistance requires a multi-faceted approach that goes beyond a simple viability assay.
-
Dose-Response Analysis: A significant rightward shift in the IC50 value (e.g., >10-fold) in the suspected resistant model compared to a sensitive control is a strong indicator of resistance.
-
Target Engagement & Downstream Signaling:
-
Assess whether L18I is engaging its target in the resistant cells. This can be done using cellular thermal shift assays (CETSA) or by measuring the phosphorylation status of the direct target if it's a kinase.
-
Use Western Blot to analyze the phosphorylation status of key downstream signaling proteins. A lack of inhibition in the signaling pathway, despite evidence of target engagement, suggests the activation of bypass mechanisms.
-
-
Phenotypic Assays: Confirm that the lack of cell death is consistent across different assays, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis.
Q3: What are the common molecular mechanisms of acquired resistance to targeted therapies in DLBCL?
A3: Resistance to targeted therapies in DLBCL is complex and can arise from various alterations.[2] Key mechanisms include:
-
On-Target Mutations: Mutations in the drug's target protein can prevent the inhibitor from binding effectively.[2]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway.[3] For example, upregulation of the PI3K/AKT pathway can compensate for the inhibition of BCR signaling.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[4][5] Recurrent mutations in epigenetic regulators like KMT2D and CREBBP are common in relapsed/refractory DLBCL.[6]
-
Tumor Microenvironment: Interactions between cancer cells and the surrounding microenvironment can provide survival signals that protect them from drug-induced apoptosis.[2]
-
Drug Efflux: Increased expression of multidrug resistance pumps can reduce the intracellular concentration of the inhibitor.
Troubleshooting Guides
Guide 1: Investigating Suboptimal In Vitro Efficacy of L18I
This guide provides a systematic workflow to troubleshoot experiments where L18I shows lower than expected efficacy in DLBCL cell culture models.
Troubleshooting Workflow for Suboptimal L18I Efficacy
Caption: A flowchart for troubleshooting suboptimal L18I efficacy.
Guide 2: Assessing Activation of Bypass Signaling Pathways
If L18I successfully engages its target but fails to induce cell death, activation of a bypass pathway is a likely cause.
Hypothetical Signaling Pathway Targeted by L18I
Caption: A hypothetical BCR signaling pathway inhibited by L18I.
Experimental Steps:
-
Baseline Assessment: Profile the baseline activation (i.e., phosphorylation status) of key nodes in alternative survival pathways (e.g., PI3K/AKT/mTOR, JAK/STAT) in both sensitive and resistant cell lines using phosphoprotein arrays or Western Blot.
-
L18I Treatment: Treat both sensitive and resistant cells with L18I at a concentration known to inhibit the primary target.
-
Dynamic Analysis: Analyze the phosphorylation status of bypass pathway proteins over a time course (e.g., 1, 6, 24 hours) post-treatment. A sustained or increased activation in the resistant line is indicative of a bypass mechanism.
-
Combination Therapy: To confirm the role of the bypass pathway, use a combination of L18I and a specific inhibitor of the suspected bypass pathway (e.g., a PI3K or AKT inhibitor). A synergistic effect on cell viability would validate this resistance mechanism.
Data Presentation
Effective data organization is crucial for interpreting results. Below are examples of how to structure quantitative data.
Table 1: Comparative Efficacy of L18I in a Panel of DLBCL Cell Lines
| Cell Line | Subtype | Target Expression (Relative Units) | L18I IC50 (µM) |
| SU-DHL-4 | GCB | 1.2 | 0.05 |
| OCI-Ly1 | GCB | 1.1 | 0.08 |
| SU-DHL-6 | GCB | 0.9 | 0.12 |
| U2932 | ABC | 1.3 | 5.8 |
| HBL-1 | ABC | 1.0 | >10 |
| TMD8 | ABC | 1.4 | 8.2 |
Table 2: Western Blot Densitometry of Signaling Pathway Activation
| Cell Line | Treatment | p-BTK (Normalized) | p-AKT (Normalized) |
| SU-DHL-4 | DMSO | 1.0 | 1.0 |
| SU-DHL-4 | L18I (0.1 µM) | 0.1 | 0.9 |
| U2932 | DMSO | 1.0 | 1.0 |
| U2932 | L18I (5.0 µM) | 0.2 | 2.5 |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using CellTiter-Glo®
-
Cell Seeding: Seed DLBCL cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells/well in 50 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a 2X serial dilution of L18I in complete medium.
-
Treatment: Add 50 µL of the 2X compound solution to the appropriate wells. Include "vehicle control" (DMSO) and "no cells" (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and medium-only control (0% viability). Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Protein Analysis
-
Cell Treatment and Lysis:
-
Plate 2 x 10^6 cells per well in a 6-well plate.
-
Treat with L18I or DMSO for the desired time.
-
Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-BTK, anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Analysis: Perform densitometry analysis using software like ImageJ. Normalize the phospho-protein signal to the total protein or a loading control (e.g., β-actin or GAPDH).
References
- 1. dovepress.com [dovepress.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. mednexus.org [mednexus.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Epigenetic mechanisms of therapy resistance in diffuse large B cell lymphoma (DLBCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Landscape of Relapsed and Refractory Diffuse Large B-Cell Lymphoma: A Systemic Review and Association Analysis With Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Pharmacokinetic Properties of L18I
This technical support center is designed for researchers, scientists, and drug development professionals working with L18I, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Bruton's tyrosine kinase (BTK). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance its pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs)
Q1: What is L18I and why are its pharmacokinetic properties a key consideration?
A1: L18I is a heterobifunctional PROTAC that induces the degradation of BTK, including clinically relevant mutant forms that confer resistance to inhibitors like ibrutinib.[1] As a PROTAC, L18I possesses a unique structure, typically with a high molecular weight and polarity, which places it "beyond the Rule of Five" and can lead to challenges in achieving desirable drug-like properties.[2][3][4][5] Therefore, optimizing its pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is critical for its development as a therapeutic agent.
Q2: My L18I analog shows potent BTK degradation in vitro, but poor efficacy in vivo. What are the likely reasons?
A2: A disconnect between in vitro potency and in vivo efficacy is a common challenge in PROTAC development.[6] Several factors related to pharmacokinetics could be responsible:
-
Poor Oral Bioavailability: PROTACs often exhibit low aqueous solubility and poor membrane permeability, limiting their absorption after oral administration.[4][7][8]
-
Rapid Metabolism: L18I could be quickly broken down by metabolic enzymes, primarily cytochrome P450s (CYPs) in the liver.[9]
-
High Plasma Protein Binding: A high degree of binding to plasma proteins can reduce the concentration of free L18I available to distribute to target tissues.
-
Limited Tissue Distribution: Due to their size and polarity, PROTACs may not efficiently penetrate target tissues to engage with BTK.[7]
Q3: What are the primary strategies to improve the oral bioavailability of L18I?
A3: Improving the oral bioavailability of PROTACs like L18I is a key challenge.[8] Here are several strategies to consider:
-
Structural Modification:
-
Linker Optimization: The linker connecting the BTK-binding and E3 ligase-binding moieties significantly impacts physicochemical properties. Modifying the linker's length, rigidity, and composition can improve solubility and permeability.[8]
-
E3 Ligase Ligand Selection: The choice of E3 ligase ligand can influence the overall properties of the PROTAC. L18I uses a derivative of lenalidomide to bind to the cereblon (CRBN) E3 ligase, which was an optimization to improve aqueous solubility over its predecessor.[10]
-
-
Formulation Approaches:
-
Biorelevant Media: The solubility of PROTACs can be significantly better in biorelevant media that simulate fed-state intestinal fluid, suggesting that administration with food could improve absorption.[4][8]
-
Advanced Formulations: Employing strategies such as amorphous solid dispersions or nanoformulations can enhance the solubility and dissolution rate of poorly soluble compounds.[4][11]
-
-
Prodrug Strategy: A prodrug approach involves chemically modifying L18I to create an inactive precursor that is converted to the active form in the body. This can temporarily mask properties that limit absorption.[8][12]
Q4: How can I address the metabolic instability of L18I?
A4: If in vitro metabolism assays (e.g., with liver microsomes) indicate that L18I is rapidly cleared, consider the following:
-
Metabolite Identification: First, identify the "soft spots" in the molecule that are most susceptible to metabolism using techniques like LC-MS/MS.
-
Blocking Metabolic Sites: Modify the chemical structure at these metabolically labile positions. This can involve replacing a susceptible functional group with a more stable one.
-
Linker Modification: The linker is often a site of metabolic breakdown. Altering the linker composition can enhance stability.[6]
Troubleshooting Guides
Issue 1: Low or Inconsistent Readings in In Vitro ADME Assays
| Symptom | Possible Cause | Suggested Solution |
| Low recovery in Caco-2 permeability assay | High non-specific binding to the assay plate or cell monolayer due to the lipophilicity of the PROTAC. | Add a low concentration of bovine serum albumin (BSA) (e.g., 0.25-1%) to the assay buffer to reduce non-specific binding.[13] |
| Poor aqueous solubility leading to precipitation in the assay buffer. | Assess solubility in the assay buffer beforehand. If needed, use a co-solvent, but be mindful of its potential effects on cell monolayer integrity. | |
| Rapid disappearance in microsomal stability assay (even at time zero) | Instability in the assay buffer or non-enzymatic degradation. | Run a control incubation without the NADPH cofactor to assess non-enzymatic degradation.[9] |
| High non-specific binding to microsomes. | Experimentally determine the fraction unbound in the microsomal incubation (fu,mic) to correct clearance calculations. | |
| Inconsistent results in plasma protein binding assay | Compound instability in plasma. | Add protease/esterase inhibitors to the plasma if L18I is susceptible to enzymatic degradation.[5] |
| Non-specific binding to the dialysis membrane or device. | Use a device with low-binding materials. Assess recovery to ensure compound loss is not significant.[14] |
Issue 2: Discrepancy Between In Vitro and In Vivo Pharmacokinetic Data
| Symptom | Possible Cause | Suggested Solution |
| Higher than expected in vivo clearance compared to in vitro predictions | Involvement of non-CYP metabolic pathways or active transport mechanisms not captured by microsomal assays. | Use hepatocyte stability assays, which include both Phase I and Phase II metabolic enzymes and transporter functions.[3] |
| Lower than expected in vivo exposure despite good in vitro permeability | High first-pass metabolism in the gut wall or liver. | Conduct in vivo studies with both oral and intravenous administration to determine the absolute bioavailability and understand the extent of first-pass clearance.[15] |
| Efflux transporter activity in the intestine (e.g., P-glycoprotein) limiting absorption. | Use Caco-2 assays in both apical-to-basolateral and basolateral-to-apical directions to calculate an efflux ratio.[16] | |
| "Hook Effect" observed in vivo | At high concentrations, the formation of binary PROTAC-BTK and PROTAC-E3 ligase complexes can predominate over the productive ternary complex, leading to reduced efficacy.[10] | Carefully evaluate the dose-response relationship in vivo to identify the optimal therapeutic window and avoid supraoptimal concentrations. |
Data Presentation
Table 1: In Vivo Efficacy of L18I in a Mouse Xenograft Model
| Compound | Dose (mg/kg) | Dosing Schedule | Animal Model | Outcome | Reference |
| L18I | 30 | Daily | Xenograft with C481S BTK HBL-1 cells | 36% tumor reduction | [17] |
| L18I | 100 | Daily | Xenograft with C481S BTK HBL-1 cells | 63% tumor reduction | [17] |
Table 2: Representative In Vitro ADME Data for PROTACs
| Parameter | Assay | Typical Challenges for PROTACs | Example Data Range |
| Solubility | Aqueous Kinetic Solubility | Low solubility is common due to high molecular weight and lipophilicity. | <1 µM to >100 µM |
| Permeability | Caco-2 (Papp A-B) | Low permeability and high efflux are frequent issues. | <1 x 10⁻⁶ cm/s to >10 x 10⁻⁶ cm/s |
| Metabolic Stability | Human Liver Microsomes (T½) | Can range from very stable to rapidly metabolized. | <5 min to >60 min |
| Plasma Protein Binding | Equilibrium Dialysis (% Unbound) | Often highly protein-bound, which can limit free drug exposure. | <1% to >20% |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of L18I by measuring its transport across a Caco-2 cell monolayer.[16][18][19]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well)
-
Hanks' Balanced Salt Solution (HBSS)
-
L18I stock solution (in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated and confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) or the permeability of Lucifer yellow.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: a. Add HBSS containing the final concentration of L18I (e.g., 1-10 µM) to the apical (donor) compartment. b. Add fresh HBSS to the basolateral (acceptor) compartment. c. Incubate at 37°C with 5% CO₂ for a set time (e.g., 2 hours). d. Collect samples from both compartments for LC-MS/MS analysis.
-
Basolateral to Apical (B-A) Permeability: a. Perform the same procedure as in step 4, but add the L18I solution to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.
-
Analysis: Quantify the concentration of L18I in the samples using a validated LC-MS/MS method. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Protocol 2: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of L18I in the presence of liver microsomes.[3][9][20][21]
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
L18I stock solution (in DMSO)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and L18I in phosphate buffer. Pre-incubate at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of L18I at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of L18I remaining versus time. From the slope of the line, calculate the half-life (T½) and the intrinsic clearance (CLint).
Protocol 3: Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of L18I that is unbound to plasma proteins.[7][12][14][22][23]
Materials:
-
Human plasma
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Rapid Equilibrium Dialysis (RED) device
-
L18I stock solution (in DMSO)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike human plasma with L18I to the desired final concentration.
-
Dialysis Setup: Add the L18I-spiked plasma to the sample chamber of the RED device and PBS to the buffer chamber.
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Processing: Mix the plasma sample with blank buffer and the buffer sample with blank plasma to equalize matrix effects. Precipitate proteins by adding cold acetonitrile.
-
Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentration of L18I in both chambers.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Visualizations
Caption: Mechanism of action for the L18I PROTAC.
Caption: Experimental workflow for pharmacokinetic profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. admescope.com [admescope.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 13. enamine.net [enamine.net]
- 14. bioivt.com [bioivt.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. PROTACs: great opportunities for academia and industry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. researchgate.net [researchgate.net]
- 22. Plasma Protein Binding Assay [visikol.com]
- 23. enamine.net [enamine.net]
dealing with L18I degradation or instability in long-term storage
Welcome to the Technical Support Center for L18I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of experiments involving L18I, a PROTAC (Proteolysis Targeting Chimera) designed to target Bruton's tyrosine kinase (BTK) for degradation.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during experiments with L18I.
Issue 1: Suboptimal or No Degradation of BTK
Question: My Western blot shows little to no degradation of BTK after treating cells with L18I. What are the possible causes and how can I troubleshoot this?
Answer: A lack of BTK degradation can stem from several factors, ranging from experimental setup to the inherent properties of the PROTAC and the biological system.
Potential Causes and Solutions:
-
Compound Integrity:
-
Troubleshooting: Verify the integrity and purity of your L18I stock. Improper storage or multiple freeze-thaw cycles can lead to degradation. Confirm the molecular weight via mass spectrometry.
-
Recommendation: Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
-
Cell Permeability:
-
Troubleshooting: L18I, like many PROTACs, is a relatively large molecule and may have poor cell permeability in certain cell lines.[1]
-
Recommendation: If poor permeability is suspected, consider using a different cell line or consult literature for permeability-enhancing strategies for PROTACs.
-
-
Ternary Complex Formation:
-
Troubleshooting: The efficacy of L18I depends on its ability to form a stable ternary complex with BTK and the E3 ligase (Cereblon).[2] The linker length and composition are critical for this.[3]
-
Recommendation: While direct assessment of ternary complex formation may require biophysical assays like TR-FRET or SPR, you can ensure that the cellular environment is optimal by following established cell culture protocols.[1][4]
-
-
E3 Ligase Expression:
-
Troubleshooting: The targeted E3 ligase, Cereblon (CRBN), must be expressed in the cell line being used.[2]
-
Recommendation: Confirm the expression of Cereblon in your cell line via Western blot or qPCR.
-
-
Proteasome Activity:
-
Troubleshooting: The degradation of ubiquitinated BTK is dependent on a functional proteasome.[5]
-
Recommendation: Include a positive control for proteasome-mediated degradation in your experiment. Pre-treating cells with a proteasome inhibitor like MG132 before adding L18I should rescue BTK from degradation, confirming the involvement of the proteasome.[4]
-
Issue 2: The "Hook Effect"
Question: I'm observing a decrease in BTK degradation at higher concentrations of L18I. Is this expected?
Answer: Yes, this is a known phenomenon for PROTACs called the "hook effect".[1][4] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (L18I-BTK or L18I-E3 ligase) instead of the productive ternary complex (BTK-L18I-E3 ligase), thus reducing degradation efficiency.[1][4]
Troubleshooting and Experimental Design:
-
Perform a Wide Dose-Response Curve: To identify the optimal concentration for maximal degradation (Dmax) and to characterize the hook effect, it is crucial to test a broad range of L18I concentrations (e.g., from picomolar to high micromolar).[4]
-
Focus on Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[1]
-
Biophysical Assays: If available, techniques like TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can be used to measure the formation of the ternary complex at different concentrations and correlate it with the observed degradation profile.[4]
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: How should I store my L18I stock solution and aliquots?
A1: For long-term storage, it is recommended to store the L18I stock solution at -80°C for up to six months. For short-term storage, -20°C for up to one month is acceptable. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to prepare single-use aliquots.[6]
Q2: What are the signs of L18I degradation?
A2: A decrease in the expected biological activity (i.e., reduced BTK degradation at optimal concentrations) is a primary indicator of L18I degradation. You may also observe the appearance of additional peaks in analytical chromatography (e.g., HPLC) of your stock solution.
Q3: What solvents are recommended for reconstituting and diluting L18I?
A3: The choice of solvent will depend on the specific experimental requirements. For in vitro experiments, DMSO is a common solvent for initial stock solutions. For in vivo studies, the formulation may require a mixture of solvents to ensure solubility and bioavailability. Always refer to the manufacturer's instructions for recommended solvents and solubility information.[6]
Experimental Design and Controls
Q4: What are the essential controls for a BTK degradation experiment with L18I?
A4: To ensure that the observed decrease in BTK levels is a direct result of L18I-mediated degradation, the following controls are essential:
-
Vehicle Control: Cells treated with the same solvent used to dissolve L18I (e.g., DMSO) to control for any effects of the solvent.
-
Negative Control PROTAC: A structurally similar molecule that does not bind to either BTK or the E3 ligase, to demonstrate that the degradation is specific.
-
Proteasome Inhibitor Control: Pre-treatment with a proteasome inhibitor (e.g., MG132) should block L18I-induced degradation of BTK.[4]
-
E3 Ligase Ligand Alone: Treatment with the E3 ligase ligand (e.g., a thalidomide analog) by itself to ensure it does not independently affect BTK levels.[4]
Q5: How can I confirm that L18I is inducing ubiquitination of BTK?
A5: You can perform an immunoprecipitation (IP) of BTK from cell lysates treated with L18I, followed by a Western blot for ubiquitin. An increase in high-molecular-weight ubiquitinated BTK species in the L18I-treated sample compared to the control would indicate that L18I is promoting the ubiquitination of BTK.[7]
Data Presentation
Table 1: General Guidelines for Long-Term Storage of PROTACs
| Storage Condition | Temperature | Duration | Recommendations |
| Stock Solution (Solid) | -20°C to -80°C | Up to 1 year+ | Store in a desiccator to minimize moisture exposure. |
| Stock Solution (in Solvent) | -80°C | Up to 6 months | Use a non-reactive solvent like DMSO. Prepare single-use aliquots.[6] |
| Working Dilutions | -20°C | Up to 1 month | Prepare fresh from stock solution as needed. Avoid multiple freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of BTK Degradation
-
Cell Culture and Treatment: Plate your chosen cell line and allow them to adhere overnight. Treat the cells with a range of L18I concentrations (and appropriate controls) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BTK and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the BTK signal to the loading control to determine the percentage of BTK degradation for each treatment condition.
Mandatory Visualizations
Caption: Mechanism of action for L18I-mediated degradation of BTK.
Caption: Simplified BTK signaling pathway and the inhibitory point of L18I.
References
Technical Support Center: L18I Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the BTK-targeting PROTAC, L18I, in animal models. The focus is on minimizing and troubleshooting potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is L18I and what is its mechanism of action?
A1: L18I is a Proteolysis Targeting Chimera (PROTAC) designed to target Bruton's tyrosine kinase (BTK) for degradation.[1][2] It functions by harnessing the body's own ubiquitin-proteasome system. L18I is composed of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] This proximity causes the E3 ligase to tag BTK with ubiquitin, marking it for destruction by the proteasome.[4] This mechanism differs from traditional kinase inhibitors, which only block the enzyme's activity.[4] L18I has shown effectiveness in degrading various mutated forms of BTK, including the ibrutinib-resistant C481S mutant.[1][4]
Q2: What are the primary signaling pathways affected by L18I?
A2: By degrading BTK, L18I primarily impacts B-cell receptor (BCR) signaling pathways, which are crucial for B-cell survival and activation.[1] Additionally, L18I has been shown to inhibit Toll-like receptor (TLR) signaling pathways, particularly TLR4 signaling stimulated by LPS.[1] In primary B cells, RNA-seq analysis revealed that L18I inhibits LPS-mediated activation through the reduction of NF-κB, TNF, mTOR, and other TLR-related signaling pathways.[1]
Q3: What is the reported toxicity or side effect profile of L18I in preclinical animal studies?
A3: In published studies, L18I has been reported to have a favorable safety profile. Specifically, in xenograft mouse models of non-Hodgkin lymphoma, L18I was shown to inhibit tumor growth "without obvious side effects".[1] While this suggests low toxicity at effective doses, it is crucial for researchers to conduct their own thorough toxicology assessments in their specific animal models and experimental conditions.
Q4: What general clinical signs of toxicity should be monitored during in vivo studies with L18I?
A4: During any in vivo toxicity study, animals should be monitored for a range of clinical signs that can indicate adverse effects. These include:
-
Body Weight: A body weight loss of 5% or more can be a strong predictor of pathological findings.[5]
-
Behavioral Changes: Observe for drowsiness, depression, changes in motor activity, or unusual behaviors.[5][6] Piloerection (hair standing on end) and half-shut eyes can also be associated with pathological findings.[5]
-
General Health: Monitor diet, drinking water consumption, and the appearance of fur and mucous membranes.[6]
-
Physiological Signs: Changes in breathing rate can be an early indicator of distress.[6]
Troubleshooting Guide
This guide addresses potential issues that may arise during animal experiments with L18I.
Problem: I am observing unexpected weight loss and decreased activity in my L18I-treated cohort.
-
Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve and administer L18I may be causing an adverse reaction.
-
Solution: Always include a vehicle-only control group in your study design. Ensure the vehicle is well-tolerated and commonly used for the chosen route of administration.
-
-
Possible Cause 2: On-Target Toxicity. While L18I is reported to have minimal side effects, high doses or prolonged exposure could lead to on-target toxicity related to excessive BTK degradation in non-target tissues. BTK is expressed in B-cells and myeloid lineage cells like monocytes/macrophages and neutrophils.[1]
-
Solution: Perform a dose-ranging study to identify the maximum tolerated dose (MTD). Collect blood and tissue samples to correlate pharmacokinetic (PK) and pharmacodynamic (PD) data (i.e., L18I concentration and BTK degradation levels) with the observed clinical signs.
-
-
Possible Cause 3: Off-Target Toxicity. L18I could be interacting with unintended proteins, leading to toxicity.
-
Solution: Review any available in vitro selectivity data for L18I. If significant toxicity is observed at doses that produce only moderate BTK degradation, consider performing broader kinase profiling or proteomics to identify potential off-targets.
-
Problem: My animals are showing signs of an immune-related adverse event (e.g., skin rash, inflammation).
-
Possible Cause 1: Cytokine Release. The degradation of BTK in immune cells could potentially lead to shifts in cytokine profiles.
-
Solution: Collect serum at multiple time points post-dosing to analyze a panel of pro-inflammatory and anti-inflammatory cytokines. This can help determine if a "cytokine storm" or other immune dysregulation is occurring.
-
-
Possible Cause 2: PROTAC-related Immune Reaction. The components of the L18I molecule itself, such as the E3 ligase ligand, could potentially be immunogenic in some models.
-
Solution: Compare the observed phenotype with known effects of the E3 ligase ligand used in the L18I construct (e.g., lenalidomide-based ligands).[2] Conduct histopathological analysis of affected tissues to characterize the nature of the immune infiltrate.
-
Problem: I am not seeing efficacy, and when I increase the dose, I see toxicity. How can I establish a therapeutic window?
-
Possible Cause 1: Poor Pharmacokinetics (PK). The compound may have low bioavailability, rapid clearance, or poor distribution to the target tissue, requiring high doses that lead to systemic toxicity.
-
Solution: Conduct a full PK/PD study. Measure L18I concentration and BTK protein levels in both blood and the target tissue (e.g., tumor, spleen) over time. This will help you understand the dose and schedule required to achieve sufficient target engagement in the desired tissue without exceeding toxic plasma concentrations.
-
-
Possible Cause 2: Sub-optimal Dosing Schedule. A single daily dose might lead to high peak concentrations (Cmax) causing toxicity, followed by a rapid decline below the efficacious concentration.
-
Solution: Based on PK/PD data, explore alternative dosing schedules. For example, administering a lower dose twice daily might maintain BTK degradation above the therapeutic threshold while keeping the Cmax below the toxic level.[7]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy & Potency of L18I
| Assay Type | Cell Line / System | Parameter | Value | Reference |
|---|---|---|---|---|
| BTK Degradation | Primary B-cells | EC₅₀ | 15.36 nM | [1] |
| BTK Degradation | HBL-1 (C481S BTK) | DC₅₀ | ~30 nM (at 36h) | [3] |
| Growth Inhibition | HBL-1 (C481S BTK) | GI₅₀ | Not specified | [8] |
| Growth Inhibition | MCL (Mino or Z138) C481S | GI₅₀ | Not specified |[8] |
Table 2: Example In Vivo Dosing Regimens for L18I
| Animal Model | Indication | Dose | Route | Schedule | Reference |
|---|---|---|---|---|---|
| C57BL/6 Mice | BM12-induced Lupus | 50 mg/kg | i.p. | Twice a day | [7] |
| C57BL/6 Mice | Pristane-induced DAH | 50 mg/kg | i.p. | Once or twice a day | [7] |
| Xenograft Mice | Non-Hodgkin Lymphoma | Not specified | Not specified | Not specified |[1] |
Experimental Protocols
General Protocol: Acute Toxicity Assessment of L18I in Rodents
This protocol provides a general framework. Specific details must be optimized for each study and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Select a relevant rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).[9] Animals should be healthy and acclimated to the facility.
-
Group Allocation:
-
Group 1: Vehicle Control
-
Group 2: Low Dose L18I
-
Group 3: Mid Dose L18I
-
Group 4: High Dose L18I
-
(Optional) Group 5: Positive Control (e.g., a compound with known toxicity)
-
-
Administration:
-
Prepare L18I in a sterile, well-tolerated vehicle.
-
Administer the compound via the intended clinical route (e.g., intraperitoneal (i.p.), oral gavage (p.o.), or intravenous (i.v.)).
-
-
Clinical Observations:
-
Endpoint Analysis:
-
Data Interpretation:
-
Determine the No Observed Adverse Effect Level (NOAEL).
-
Identify any target organs of toxicity based on histopathology and clinical chemistry.
-
Visualizations
Caption: Mechanism of L18I-mediated BTK protein degradation.
Caption: General workflow for an in vivo L18I toxicity study.
Caption: Decision tree for troubleshooting unexpected in vivo toxicity.
References
- 1. PROTAC for Bruton’s tyrosine kinase degradation alleviates inflammation in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and Sub-chronic Toxicity Study of Recombinant Bovine Interferon Alpha in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
Validating L18I-Induced BTK Degradation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise validation of targeted protein degradation is a critical step in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of mass spectrometry-based proteomics and alternative methods for validating the degradation of Bruton's tyrosine kinase (BTK) induced by the PROTAC L18I, supported by experimental data and detailed protocols.
The emergence of PROTACs has ushered in a new era of therapeutic intervention, shifting the paradigm from protein inhibition to protein elimination. L18I is a PROTAC designed to target BTK, a key signaling enzyme in B-cell development and a validated target in various B-cell malignancies. By inducing the degradation of BTK, L18I and similar degraders offer a promising strategy to overcome resistance mechanisms associated with traditional BTK inhibitors. Rigorous analytical validation is paramount to accurately characterize the efficacy and specificity of these novel drug candidates.
Quantitative Comparison of BTK Degraders
The efficacy of a PROTAC is typically defined by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values. While a direct head-to-head comparison of L18I with other BTK degraders in the same experimental setting is not extensively available in the public domain, data from various studies allow for a comparative assessment.
| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| L18I | BTK | Primary B-cells | 15.36 (EC50) | Not Reported | Cereblon (CRBN) | [1] |
| NX-2127 | Wild-Type BTK | TMD8 | 1.94 | Not Reported | Cereblon (CRBN) | [2] |
| NX-2127 | C481S Mutant BTK | TMD8 | 9.68 | Not Reported | Cereblon (CRBN) | [2] |
| NX-5948 | Wild-Type BTK | Not Specified | 0.04 | Not Reported | Cereblon (CRBN) | [3] |
| MT-802 | BTK | Not Specified | ~12 | >99 | Cereblon (CRBN) | [4] |
| Compound 10 (Ibrutinib-based) | BTK | Ramos | Not Specified | >90 | Cereblon (CRBN) | [5] |
Validating BTK Degradation: Mass Spectrometry vs. Western Blotting
The two primary methods for quantifying protein degradation are mass spectrometry-based proteomics and Western blotting. Each technique offers distinct advantages and limitations.
| Feature | Mass Spectrometry (Proteomics) | Western Blotting |
| Principle | Unbiased identification and quantification of peptides from digested proteins. | Antibody-based detection of a specific protein separated by size. |
| Primary Output | Relative or absolute quantification of thousands of proteins simultaneously. | Semi-quantitative or quantitative measurement of a single target protein. |
| On-Target Validation | High-confidence, direct measurement of target protein abundance. | Standard method for targeted protein validation. |
| Off-Target Analysis | Proteome-wide, unbiased detection of unintended protein degradation.[6] | Requires prior knowledge and specific antibodies for each potential off-target. |
| Multiplexing | Inherently high-plex, capable of analyzing the entire proteome in a single run. | Limited multiplexing capabilities, often requiring stripping and re-probing of membranes. |
| Sensitivity | High, capable of detecting low-abundance proteins. | Variable, dependent on antibody affinity and specificity. |
| Throughput | Lower throughput compared to Western blotting. | Higher throughput for analyzing multiple samples for a single target. |
| Cost | Higher initial instrument cost and per-sample analysis cost. | Lower initial setup and per-sample cost. |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in L18I-induced BTK degradation and its validation, the following diagrams are provided.
Caption: L18I-induced BTK degradation pathway.
Caption: Mass spectrometry workflow for BTK degradation.
Experimental Protocols
Mass Spectrometry-Based Proteomics for BTK Degradation
This protocol outlines a general workflow for the quantitative analysis of BTK degradation using tandem mass tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Cell Culture and L18I Treatment:
-
Culture a human B-cell lymphoma cell line (e.g., TMD8 or Ramos) in appropriate media to ~80% confluency.
-
Treat cells with a range of L18I concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
2. Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3. Protein Digestion and TMT Labeling:
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest proteins with trypsin overnight at 37°C.
-
Label the resulting peptides with TMT reagents according to the manufacturer's protocol.
4. Peptide Fractionation and LC-MS/MS Analysis:
-
Combine the TMT-labeled peptide samples and perform high-pH reversed-phase fractionation.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
5. Data Analysis:
-
Process the raw data using proteomics software (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify the relative abundance of BTK based on the TMT reporter ion intensities.
-
Normalize the data and calculate the percentage of BTK degradation for each L18I concentration to determine DC50 and Dmax values.
Western Blotting for BTK Degradation
This protocol provides a method for the semi-quantitative or quantitative analysis of BTK protein levels.
1. Cell Culture and L18I Treatment:
-
Follow the same procedure as described in the mass spectrometry protocol.
2. Cell Lysis and Protein Quantification:
-
Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 4-12% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
5. Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle control to determine DC50 and Dmax.
Conclusion
Validating the on-target degradation of BTK by L18I is a multifaceted process that benefits from the application of complementary analytical techniques. While Western blotting offers a straightforward and accessible method for targeted validation, mass spectrometry-based proteomics provides a comprehensive and unbiased view of the degrader's effects on the entire proteome.[6] The ability of mass spectrometry to simultaneously assess on-target efficacy and identify potential off-target liabilities makes it an indispensable tool for the rigorous characterization of novel PROTAC therapeutics. The choice of methodology should be guided by the specific research question, available resources, and the desired depth of analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
- 3. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of BTK PROTAC Degraders: L18I vs. P13I
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Bruton's Tyrosine Kinase (BTK) PROTAC (Proteolysis Targeting Chimera) degraders, L18I and P13I. Both molecules are designed to induce the degradation of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway and a validated therapeutic target in B-cell malignancies.[1][2][3][4] This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological and experimental processes.
Introduction to BTK PROTACs
PROTACs are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to eliminate specific proteins.[1][4] They consist of two ligands connected by a linker: one binds to the target protein (in this case, BTK), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism of action offers potential advantages over traditional inhibitors, including the ability to overcome resistance mutations and target non-enzymatic scaffolding functions of proteins.[1]
Both L18I and P13I are potent BTK degraders that utilize a ligand derived from the BTK inhibitor ibrutinib to bind to BTK and a pomalidomide- or lenalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.[5][6] L18I is reported to be a next-generation, optimized version of P13I, exhibiting improved solubility and superior degradation efficiency.[2]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for L18I and P13I from preclinical studies. It is important to note that the data has been aggregated from different publications and may not have been generated under identical experimental conditions.
Table 1: In Vitro Degradation Potency
| Parameter | L18I | P13I | Cell Line/System | Notes |
| DC₅₀ (BTK C481S) | ~30 nM | 30 nM | HBL-1 / HeLa | DC₅₀ is the concentration for 50% maximal degradation. C481S is a common ibrutinib resistance mutation.[3][5] |
| DC₅₀ (Wild-Type BTK) | Not explicitly stated | 9.2 nM | Mino (MCL) | Data for L18I on WT BTK is not specified in the reviewed literature.[3] |
| 11.4 nM | MM cell lines | [3] | ||
| Dₘₐₓ (Max Degradation) | Not explicitly stated | >89% at 100 nM | Ramos | Dₘₐₓ represents the maximum percentage of protein degradation achieved.[3] |
| 73% at 10 nM | Ramos | [1][3] | ||
| EC₅₀ (Primary B-cells) | 15.36 nM | Not available | Primary B-cells | EC₅₀ is the concentration for a half-maximal biological effect (in this case, likely degradation).[2] |
Table 2: Cellular Activity and Selectivity
| Parameter | L18I | P13I | Cell Line/System | Notes |
| GI₅₀ (Cell Growth Inhibition) | Not available | ~28 nM | HBL-1 (BTK C481S) | GI₅₀ is the concentration for 50% inhibition of cell growth.[3] |
| Selectivity | Minimal off-target effects reported | No significant inhibition (>1000 nM) of ITK, EGFR, TEC | Jurkat, HeLa, HBL-1 | These are known off-targets of the parent inhibitor, ibrutinib.[3] |
| In Vivo Efficacy | Inhibits tumor growth in xenograft models | Not explicitly stated | Mouse xenograft model | L18I has demonstrated efficacy in preclinical in vivo models.[2] |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
BTK is a key kinase downstream of the B-cell receptor. Its activation triggers a cascade of signaling events that promote B-cell proliferation, survival, and differentiation. Constitutive activation of this pathway is a hallmark of many B-cell malignancies.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
PROTAC Mechanism of Action and Evaluation Workflow
The general mechanism of action for a BTK PROTAC like L18I or P13I involves the formation of a ternary complex between BTK, the PROTAC, and the CRBN E3 ligase, leading to BTK degradation. The workflow for evaluating and comparing such degraders typically involves a series of in vitro biochemical and cellular assays.
Caption: General mechanism of action for a BTK PROTAC and a typical experimental evaluation workflow.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of BTK PROTACs.
Western Blot for BTK Degradation
This protocol is used to quantify the reduction in BTK protein levels following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Seed B-cell lymphoma cell lines (e.g., Ramos, Mino, HBL-1) in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Allow cells to acclimate before treatment.
-
Prepare serial dilutions of the PROTAC degrader (L18I or P13I) in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells and incubate for a specified period (e.g., 24, 36, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, harvest the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the BTK signal to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
-
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to attach or acclimate overnight.
-
Add serial dilutions of the PROTAC degrader to the wells. Include wells with medium only (for background) and vehicle-treated cells.
-
Incubate the plate for a desired period, typically 72 to 96 hours, at 37°C in a 5% CO₂ incubator.
-
-
MTT/MTS Reagent Addition and Incubation:
-
Measurement:
-
For the MTT assay : Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete solubilization.[8]
-
Read the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[7][8]
-
Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the GI₅₀ value.
-
Summary and Conclusion
Both L18I and P13I are effective, CRBN-recruiting PROTAC degraders of BTK, capable of overcoming the common ibrutinib-resistance mutation C481S. The available data suggests that L18I is an optimized version of P13I, with reports of improved solubility and degradation efficiency, and demonstrated in vivo activity. P13I has been well-characterized in terms of its degradation potency across multiple cell lines and its high selectivity against key ibrutinib off-targets.
For researchers in the field, the choice between these or other BTK degraders will depend on the specific experimental context, including the cell models used and the desired therapeutic properties. While L18I appears to be a more advanced compound, P13I remains a valuable and well-documented tool for studying BTK degradation. Further head-to-head studies under standardized conditions would be beneficial for a more definitive comparison of their Dmax, binding affinities, and full selectivity profiles.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PROTAC for Bruton’s tyrosine kinase degradation alleviates inflammation in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of L18I and MT-802 in CLL: Information Currently Unavailable
A comprehensive comparative analysis of L18I and MT-802 for the treatment of Chronic Lymphocytic Leukemia (CLL) cannot be provided at this time due to the lack of publicly available information on a compound designated as "L18I." Extensive searches of scientific literature and drug development databases have yielded no specific data related to a therapeutic agent with this name in the context of CLL or oncology.
In contrast, information is available for MT-802, a potent proteolysis-targeting chimera (PROTAC) that targets Bruton's tyrosine kinase (BTK) for degradation.[1][2] MT-802 has been investigated as a potential treatment for CLL, particularly in cases with the C481S mutation that confers resistance to BTK inhibitors like ibrutinib.[1][2]
MT-802: A BTK-Degrading PROTAC
MT-802 operates through a distinct mechanism of action compared to traditional BTK inhibitors. Instead of merely blocking the kinase activity of BTK, MT-802 facilitates its complete elimination from the cell.[3] It achieves this by acting as a molecular bridge, bringing BTK into proximity with the cereblon E3 ubiquitin ligase complex. This complex then tags BTK for destruction by the proteasome, the cell's protein disposal system.[1] This degradation mechanism is effective against both wild-type BTK and the C481S mutant form.[2]
Preclinical studies have demonstrated that MT-802 can induce rapid and potent degradation of BTK at nanomolar concentrations, with a reported DC50 (concentration for 50% degradation) of approximately 1 to 9.1 nM.[2] This leads to the shutdown of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of CLL cells.[4][5]
The Challenge of Comparing with L18I
Without any available data on the mechanism of action, preclinical efficacy, or experimental protocols associated with "L18I," a direct comparison with MT-802 is not feasible. A meaningful comparative analysis, as requested, would require quantitative data on various parameters for both compounds, such as:
-
IC50/DC50 values: To compare potency.
-
Apoptosis induction rates: To assess the ability to trigger cancer cell death.
-
Effects on cell proliferation: To determine the impact on cancer cell growth.
-
In vivo efficacy data: From animal models of CLL.
-
Safety and toxicity profiles: To evaluate potential side effects.
Detailed experimental protocols for assays such as apoptosis and cell proliferation are also essential for a thorough comparison, as methodological differences can significantly impact results.
We invite researchers, scientists, and drug development professionals who may have access to information on L18I to provide the relevant data. Upon receiving the necessary information, a comprehensive and objective comparison guide, complete with data tables and signaling pathway diagrams, can be generated to meet the specified requirements.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MT-802 is a PROTAC Degrader of BTK for C481S Mutant CLL Treatment | MedChemExpress [medchemexpress.eu]
- 3. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 4. mdpi.com [mdpi.com]
- 5. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
L18I: A Comparative Analysis of Cross-Reactivity in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of L18I, a proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). The data presented herein is compiled from multiple preclinical studies to offer an objective overview of L18I's on-target efficacy, selectivity, and potential for off-target effects in various cell lines.
Executive Summary
L18I is a potent and selective degrader of both wild-type and ibrutinib-resistant mutant BTK. Its primary activity is observed in B-cell lymphoma cell lines, where it effectively induces BTK degradation and inhibits cell growth. Studies on a closely related precursor molecule and other BTK PROTACs suggest a favorable safety profile with minimal off-target kinase degradation and low cytotoxicity in non-cancerous cells. While BTK is expressed in some solid tumors, direct experimental data on the effects of L18I in these cell lines is currently limited. This guide summarizes the existing data to inform further research and development of this promising therapeutic agent.
On-Target Efficacy in B-Cell Malignancies
L18I has demonstrated potent activity in degrading BTK in various non-Hodgkin lymphoma cell lines. Its efficacy is particularly notable against the C481S mutant BTK, a common cause of resistance to the BTK inhibitor ibrutinib.
| Cell Line | Cancer Type | Target | Metric | Value | Reference |
| HBL-1 (C481S mutant) | Diffuse Large B-cell Lymphoma | BTK Degradation | DC₅₀ | ~30 nM | [1] |
| HBL-1 (C481S mutant) | Diffuse Large B-cell Lymphoma | Growth Inhibition | GI₅₀ | ~28 nM | [2] |
| Mino | Mantle Cell Lymphoma | BTK Degradation | DC₅₀ | 9.2 nM | [1] |
| Z138 | Mantle Cell Lymphoma | BTK Degradation | Not specified | Effective degradation | [2] |
| MM cell lines | Multiple Myeloma | BTK Degradation | DC₅₀ | 11.4 nM | [1] |
DC₅₀: Half-maximal degradation concentration. GI₅₀: Half-maximal growth inhibition concentration.
Cross-Reactivity and Off-Target Profile
A critical aspect of any targeted therapy is its selectivity. While direct, comprehensive off-target proteomics for L18I are not yet publicly available, studies on its precursor, P13I, provide strong evidence for its high specificity.
Kinase Selectivity
A study on the BTK PROTAC P13I, a direct precursor to L18I, demonstrated a clean off-target profile against a panel of kinases known to be affected by ibrutinib. This suggests that the targeted degradation mechanism of L18I can overcome the off-target inhibitory effects associated with the parent BTK inhibitor.
| Kinase | P13I Effect |
| ITK | No significant degradation |
| EGFR | No significant degradation |
| TEC | No significant degradation |
Cytotoxicity in Non-Target Cells
While direct studies on L18I in a broad panel of normal cell lines are pending, research on other novel azaspirooxindolinone-based BTK PROTACs has shown promising results regarding their safety profile. These studies indicate a lack of cytotoxicity in healthy cells, which is a positive indicator for the potential cross-reactivity profile of L18I.
| Cell Type | Effect of other BTK PROTACs | Reference |
| Non-cancer fibroblast cells | No cytotoxicity | [3] |
| Normal T/B-cell lymphocytes | No cytotoxicity | [3] |
BTK Expression in Solid Tumors: Implications for Cross-Reactivity
The cross-reactivity of L18I in different tissues is intrinsically linked to the expression of its target, BTK. While primarily associated with B-cell malignancies, BTK has been found to be expressed in a variety of solid tumors. This presents both a potential opportunity for therapeutic expansion and a consideration for off-tumor, on-target toxicities.
| Cancer Type | BTK Expression Status |
| Prostate Cancer | Overexpressed |
| Gastric Cancer | Overexpressed |
| Ovarian Cancer | Overexpressed |
| Non-Small Cell Lung Cancer | Expression varies |
It is important to note that some studies suggest that the isoforms of BTK expressed in solid tumors may differ from the one predominantly found in B-cells. Further research is required to determine the efficacy of L18I in degrading these potential isoforms and its functional consequences in solid tumor cell lines.
Experimental Protocols
BTK Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Cancer cell lines are seeded in appropriate culture vessels and allowed to adhere overnight. Cells are then treated with varying concentrations of L18I for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BTK. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the BTK band is quantified using densitometry software and normalized to the loading control. The DC₅₀ value is calculated from the dose-response curve.
Cell Proliferation Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of L18I for a specified period (e.g., 72 hours).
-
Reagent Addition: After the incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
Incubation: The plates are incubated for a period that allows for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control. The GI₅₀ value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
To illustrate the underlying processes, the following diagrams, generated using Graphviz, depict the signaling pathway of BTK and the experimental workflow for assessing PROTAC efficacy.
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Experimental workflow for evaluating L18I efficacy.
References
A Comparative Analysis of the BTK Degrader L18I: Wild-Type vs. Ibrutinib-Resistant Mutants
The landscape of Bruton's tyrosine kinase (BTK) targeted therapies is evolving, with the emergence of proteolysis-targeting chimeras (PROTACs) offering a novel strategy to overcome resistance to conventional inhibitors. L18I, a potent BTK PROTAC, has demonstrated significant efficacy in degrading both wild-type (WT) and mutant forms of BTK, particularly those conferring resistance to the first-generation inhibitor ibrutinib. This guide provides a comprehensive comparison of L18I's effects on WT versus mutant BTK, supported by experimental data and detailed methodologies.
Executive Summary
L18I is a heterobifunctional molecule that recruits BTK to the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action is distinct from traditional inhibitors that merely block the kinase activity of BTK. Experimental evidence indicates that L18I effectively degrades various ibrutinib-resistant BTK mutants, including the prevalent C481S mutation, at nanomolar concentrations. While direct comparative degradation data for wild-type BTK is not as extensively published, the available information suggests that L18I is a promising therapeutic agent for patient populations that have developed resistance to ibrutinib.
Data Presentation
Table 1: Comparative Degradation Efficiency of L18I against Mutant BTK
| BTK Variant | Cell Line | DC50 (nM) | Assay Type | Reference |
| C481S | HBL-1 | 29.0 | Western Blot | [1] |
| C481 Mutants (average of 5) | HBL-1 | 29.0 | Western Blot | [1] |
DC50 (Degradation Concentration 50) is the concentration of L18I required to degrade 50% of the target protein.
Table 2: Comparative Growth Inhibition of L18I against C481S Mutant BTK
| Cell Line | GI50 (nM) | Assay Type |
| HBL-1 (BTK C481S) | ~28 | CCK-8 |
GI50 (Growth Inhibition 50) is the concentration of a drug that is required to inhibit the growth of 50% of a population of cells in vitro.
Experimental Protocols
Western Blotting for BTK Degradation
This protocol is a generalized procedure for assessing L18I-mediated BTK degradation. Specific antibody concentrations and incubation times should be optimized for individual experimental conditions.
-
Cell Culture and Treatment: Human B-cell-derived non-Hodgkin lymphoma cell lines, such as HBL-1 expressing the C481S BTK mutant, are cultured in appropriate media. Cells are treated with varying concentrations of L18I or a vehicle control (e.g., DMSO) for a specified duration (e.g., 36 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for BTK. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control. Following washes, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the level of BTK is normalized to the loading control. The DC50 value is calculated from the dose-response curve.
Cell Viability Assay (MTT/CCK-8)
This protocol outlines a general method for determining the effect of L18I on the viability of lymphoma cell lines.
-
Cell Seeding: Cells (e.g., HBL-1 BTK C481S) are seeded in 96-well plates at a predetermined optimal density (e.g., 3000 cells/well) and allowed to adhere overnight if applicable.
-
Compound Treatment: The cells are treated with a serial dilution of L18I or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Viability Reagent: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated for a period that allows for the formation of formazan crystals (typically 1-4 hours).
-
Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The GI50 value is determined by plotting the cell viability against the logarithm of the L18I concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Mechanism of L18I-mediated BTK degradation.
Caption: Workflow for evaluating L18I's effect on BTK.
Conclusion
The BTK degrader L18I represents a significant advancement in overcoming acquired resistance to BTK inhibitors in B-cell malignancies. Its ability to effectively induce the degradation of clinically relevant BTK mutants, such as C481S, at nanomolar concentrations highlights its therapeutic potential. While more comprehensive data directly comparing its efficacy on a wider range of BTK mutants versus the wild-type protein would be beneficial, the existing evidence strongly supports the continued investigation of L18I as a valuable therapeutic strategy for patients with ibrutinib-resistant lymphomas. The provided experimental frameworks can serve as a guide for researchers aiming to further elucidate the comparative effects of this promising BTK degrader.
References
A Comparative Guide to RNA-Seq Analysis for Validating the Downstream Effects of L18I Treatment
Published: December 16, 2025
This guide provides an objective comparison of the downstream transcriptional effects of L18I, a targeted protein degrader, with conventional inhibitors. We will explore how RNA sequencing (RNA-seq) serves as a powerful tool to elucidate the distinct molecular consequences of inducing protein degradation versus simple enzymatic inhibition, supported by representative experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: L18I and the Shift from Inhibition to Degradation
Traditional therapeutic strategies have often focused on inhibiting the enzymatic activity of disease-driving proteins. However, a novel class of drugs, known as Proteolysis Targeting Chimeras (PROTACs), has emerged to induce the outright degradation of target proteins. L18I is a potent and specific PROTAC that targets Bruton's tyrosine kinase (BTK) for degradation.[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[3]
Unlike traditional BTK inhibitors (e.g., ibrutinib) that block the kinase function, L18I eliminates the entire protein, abrogating both its catalytic and non-catalytic scaffolding functions. This distinction is critical, as it can lead to a more profound and durable shutdown of downstream signaling and potentially overcome resistance mechanisms associated with kinase inhibitors.[2][3]
RNA-seq is an indispensable tool for characterizing the global transcriptomic changes induced by such a therapeutic. By comparing the gene expression profiles of cells treated with L18I versus a conventional BTK inhibitor, researchers can precisely map the unique downstream consequences of BTK degradation.
The BTK Signaling Pathway: Target for L18I
The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade. L18I acts by recruiting an E3 ubiquitin ligase to BTK, leading to its ubiquitination and subsequent degradation by the proteasome, effectively removing it from the pathway.
Comparative RNA-Seq Experimental Workflow
To objectively compare L18I with a conventional BTK inhibitor ("Inhibitor X"), a robust RNA-seq workflow is essential. The process, from cell treatment to data interpretation, is outlined below.
Data Presentation: L18I vs. BTK Inhibitor
Following RNA-seq analysis, quantitative data should be summarized for clear comparison. The tables below present representative data illustrating the potential differences between L18I and a standard BTK inhibitor.
Table 1: Comparison of Top Differentially Expressed Genes (DEGs)
| Gene Symbol | L18I Log₂ Fold Change | L18I adj. p-value | Inhibitor X Log₂ Fold Change | Inhibitor X adj. p-value | Annotation |
| Down-regulated | |||||
| CCL3 | -3.5 | 1.2e-50 | -2.1 | 4.5e-25 | Chemokine, NF-κB target |
| CD69 | -3.1 | 3.4e-45 | -1.8 | 8.9e-21 | B-cell activation marker |
| EGR1 | -2.9 | 7.8e-41 | -1.5 | 1.3e-18 | Transcription factor |
| NFKBIA | -2.5 | 9.1e-35 | -1.2 | 5.0e-15 | NF-κB inhibitor alpha |
| Up-regulated | |||||
| DUSP1 | 2.8 | 6.5e-39 | 1.6 | 2.2e-19 | MAPK phosphatase |
| KLF4 | 2.4 | 1.0e-33 | 1.1 | 7.1e-14 | Transcription factor |
Note: Data are representative and intended for illustrative purposes.
Table 2: Comparative Pathway Enrichment Analysis
| Pathway (KEGG) | L18I Down-regulated Genes (Count) | L18I adj. p-value | Inhibitor X Down-regulated Genes (Count) | Inhibitor X adj. p-value |
| B-cell receptor signaling | 150 | 1.1e-20 | 95 | 3.4e-12 |
| NF-kappa B signaling | 98 | 2.5e-18 | 60 | 6.7e-10 |
| Chemokine signaling | 112 | 4.0e-16 | 71 | 8.2e-09 |
| Toll-like receptor signaling | 85 | 1.3e-14 | 48 | 1.5e-07 |
Note: Data are representative. A higher gene count and lower p-value in the L18I column suggest a more significant impact on the pathway.
Comparative Downstream Effects: Degradation vs. Inhibition
The distinct mechanisms of L18I and conventional inhibitors lead to different downstream biological consequences. L18I's ability to eliminate the entire BTK protein results in a more comprehensive shutdown of its functions.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible results.
RNA-Seq Protocol
-
Cell Culture and Treatment: Seed cells (e.g., TMD8 human lymphoma cells) at a density of 0.5 x 10⁶ cells/mL. Treat in triplicate with Vehicle (0.1% DMSO), 100 nM L18I, or 100 nM Inhibitor X for 24 hours.
-
RNA Isolation: Harvest cells and extract total RNA using the RNeasy Plus Mini Kit (Qiagen) following the manufacturer's instructions. Assess RNA integrity using an Agilent Bioanalyzer; samples with an RNA Integrity Number (RIN) > 9.0 are used for library preparation.
-
Library Preparation: Prepare sequencing libraries from 500 ng of total RNA using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. This involves poly(A) mRNA selection, fragmentation, cDNA synthesis, end repair, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the libraries on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads, aiming for a depth of at least 20 million reads per sample.[4]
-
Data Analysis:
-
Quality Control: Assess raw read quality with FastQC and trim adapters and low-quality bases using Trimmomatic.
-
Alignment: Align trimmed reads to the human reference genome (GRCh38) using the STAR aligner.[5]
-
Quantification: Generate gene-level read counts using featureCounts.
-
Differential Expression: Import count data into R and perform differential expression analysis using the DESeq2 package.[6] Genes with an adjusted p-value < 0.05 and a |Log₂ Fold Change| > 1 are considered significantly differentially expressed.
-
Pathway Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of DEGs using online tools like DAVID or packages like clusterProfiler.
-
Quantitative Real-Time PCR (qRT-PCR) for Validation
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA (from the same samples used for RNA-seq) into cDNA using the iScript cDNA Synthesis Kit (Bio-Rad).
-
Primer Design: Design primers for target genes (e.g., CCL3, CD69, DUSP1) and a housekeeping gene (e.g., ACTB or GAPDH) using Primer-BLAST.
-
qPCR Reaction: Set up qPCR reactions in triplicate using SYBR Green master mix on a real-time PCR system (e.g., QuantStudio 3).[7] A typical reaction includes 5 µL SYBR Green mix, 1 µL of 10 µM forward primer, 1 µL of 10 µM reverse primer, 2 µL of diluted cDNA, and nuclease-free water to 10 µL.[7]
-
Thermal Cycling: Use a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[8]
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.[9]
Western Blot for Protein Validation
-
Protein Extraction: Lyse cells treated as described above in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.[10]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[10]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for BTK (and a loading control like β-actin).[10]
-
Wash the membrane three times with TBST and then incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] The absence or significant reduction of the BTK band in L18I-treated samples confirms protein degradation.
References
- 1. L18I - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bulk RNA-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 5. bio-rad.com [bio-rad.com]
- 6. youtube.com [youtube.com]
- 7. Validation of RNA-Seq Gene Expression by qRT-PCR [bio-protocol.org]
- 8. mcgill.ca [mcgill.ca]
- 9. mdpi.com [mdpi.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
Confirming Ternary Complex Formation with L18I Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. L18I, a potent PROTAC, is designed to induce the degradation of Bruton's tyrosine kinase (BTK), a crucial mediator in B-cell signaling pathways and a validated target in various B-cell malignancies and autoimmune diseases. A critical step in the mechanism of action of L18I is the formation of a stable ternary complex, bridging BTK with an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent degradation of BTK.
This guide provides a comparative overview of key experimental methodologies to confirm and quantify the formation of the BTK-L18I-E3 ligase ternary complex. While specific quantitative biophysical data for L18I is not yet publicly available, this guide will use data from other well-characterized BTK PROTACs to illustrate the expected outcomes and provide a framework for analysis.
Data Presentation: Comparative Analysis of BTK PROTACs
The efficacy of a PROTAC is intimately linked to the stability and cooperativity of the ternary complex it forms. Key parameters include the binding affinities of the PROTAC to its target protein and the E3 ligase individually, the dissociation constant (KD) of the ternary complex, and the cooperativity factor (α), which indicates how the binding of one protein influences the binding of the other.
Below is a table summarizing representative biophysical data for BTK-targeting PROTACs, which can serve as a benchmark for studies on L18I.
| Compound | Target | E3 Ligase | Binary KD (PROTAC to BTK) | Binary KD (PROTAC to E3) | Ternary Complex KD | Cooperativity (α) | Reference |
| PROTAC 9 | BTK | CRBN | 1.8 nM | >25,000 nM | Not Determined | ~1 | [1] |
| PROTAC 6 | BTK | CRBN | 2.1 nM | ~1,800 nM | Not Determined | ~1 | [1] |
| MZ1 (comparator) | BRD4BD2 | VHL | 18 nM | 29 nM | 3.6 nM | 5 | [2] |
Note: Data for PROTACs 9 and 6 from the reference did not show appreciable cooperativity. The MZ1 data is included as a well-characterized example of a cooperative PROTAC.
Mandatory Visualization
Signaling Pathway of L18I Action
References
Essential Safety and Logistical Information for L18I Disposal
Audience: Researchers, scientists, and drug development professionals.
This document provides procedural, step-by-step guidance for the proper disposal of L18I, a research-use-only PROTAC (Proteolysis Targeting Chimera) targeting Bruton's tyrosine kinase (BTK). Due to the absence of a specific Safety Data Sheet (SDS) for L18I (CAS No. 2451070-32-7), this guidance is formulated based on the hazardous properties of its constituent components: a BTK inhibitor analogous to Ibrutinib and an E3 ligase ligand derived from Lenalidomide/Pomalidomide. It is imperative to handle L18I as a hazardous chemical with potential reproductive and carcinogenic risks.
Data Presentation: Hazard Profile of L18I Components
The following table summarizes the known hazards of the core components of L18I, which should be considered as potential hazards of the final compound.
| Component/Analog | CAS Number | Hazard Statements |
| Ibrutinib | 936563-96-1 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Suspected of causing cancer. May damage fertility or the unborn child. Very toxic to aquatic life with long lasting effects.[1][2][3][4][5] |
| Pomalidomide | 19171-19-8 | May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[6][7] |
| Lenalidomide | 191732-72-6 | May damage fertility or the unborn child. Causes damage to hematopoietic system through prolonged or repeated exposure. Suspected of causing cancer.[8][9][10][11] |
| Propargyl-PEG3-alcohol | 7218-43-1 | Shipped at ambient temperature; specific hazard data not readily available. Assumed to be a potential irritant.[12][13] |
Experimental Protocols: Proper Disposal Procedures for L18I
These protocols are designed to ensure the safe handling and disposal of L18I waste, minimizing exposure to laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Before handling any L18I waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator is recommended.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all L18I-contaminated solid waste, including unused powder, contaminated gloves, pipette tips, and empty vials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container label must include the words "Hazardous Waste," the chemical name "L18I," and a clear indication of the associated hazards (e.g., "Reproductive Hazard," "Potential Carcinogen").
-
-
Liquid Waste:
-
Collect all L18I-contaminated liquid waste, including solutions and rinsates, in a dedicated, leak-proof, and sealable hazardous waste container.
-
The container should be made of a material compatible with the solvents used (e.g., glass or polyethylene).
-
The container must be labeled with "Hazardous Waste," the chemical name "L18I," the solvent composition, and the associated hazard warnings.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Decontamination of Glassware and Surfaces
-
Triple Rinsing: All glassware and equipment that have come into contact with L18I must be triple-rinsed.
-
Rinsate Collection: The first two rinses should be with a suitable solvent (e.g., ethanol or acetone) capable of dissolving L18I. This rinsate must be collected and disposed of as hazardous liquid waste.
-
Final Rinse: The third rinse can be with a standard laboratory detergent and water. This final rinsate may be disposed of down the drain with copious amounts of water, provided local regulations permit.
-
Surface Decontamination: Decontaminate work surfaces with a suitable solvent followed by a standard laboratory cleaning agent. All cleaning materials (e.g., wipes) must be disposed of as solid hazardous waste.
Disposal of Empty Containers
-
Triple Rinse: Empty L18I containers must be triple-rinsed with a suitable solvent.
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
Deface Label: Completely deface or remove the original product label.
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
Final Waste Disposal
-
All sealed and properly labeled hazardous waste containers should be stored in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of L18I waste down the drain or in the regular trash.
Mandatory Visualizations
L18I Mechanism of Action: BTK Degradation Pathway
Caption: L18I facilitates the degradation of BTK protein via the ubiquitin-proteasome system.
L18I Disposal Workflow
Caption: A step-by-step workflow for the safe disposal of L18I waste materials.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. packageinserts.bms.com [packageinserts.bms.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. packageinserts.bms.com [packageinserts.bms.com]
- 10. dimi.unige.it [dimi.unige.it]
- 11. fishersci.com [fishersci.com]
- 12. Propargyl-PEG3-alcohol, 7218-43-1 | BroadPharm [broadpharm.com]
- 13. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling L18I
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of L18I, a PROTAC® (Proteolysis Targeting Chimera) designed to target Bruton's tyrosine kinase (Btk). Given the compound's mechanism of action and its constituent chemical moieties, a comprehensive understanding and strict adherence to these safety protocols are imperative for all researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for L18I is not publicly available. The safety recommendations provided herein are based on an inferred hazard assessment from its components: a Btk inhibitor ligand (IBT6A, an impurity of Ibrutinib) and an E3 ubiquitin ligase ligand (Lenalidomide-Br, a derivative of thalidomide). Researchers must consult the specific SDS provided by the supplier and adhere to their institution's safety protocols.
Inferred Hazard Identification and Safety Summary
L18I is a potent, biologically active small molecule intended for research use only. The primary hazards are inferred from its components, particularly the lenalidomide moiety, which is a thalidomide analog.
| Hazard Classification | Inferred Hazard for L18I | Rationale |
| Reproductive Toxicity | May damage fertility or the unborn child. [1][2][3] | Contains a lenalidomide moiety, a known thalidomide analog. Thalidomide is a potent human teratogen.[4][5][6] |
| Acute Oral Toxicity | Harmful if swallowed.[7] | Lenalidomide is classified as toxic or harmful if swallowed.[1] |
| Skin and Eye Irritation | Causes skin and serious eye irritation.[7] | The Lenalidomide-Br component is classified as a skin and eye irritant.[7] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][2][3] | Lenalidomide is associated with organ toxicity with repeated exposure.[1][2][3] |
Personal Protective Equipment (PPE)
A stringent, multi-layered approach to PPE is mandatory when handling L18I to prevent inhalation, skin, and eye contact.
| Procedure | Required Personal Protective Equipment | Rationale |
| Weighing and Handling Solid Compound | - Certified chemical fume hood or containment glove box.- Fit-tested N95 (or higher) respirator.- Double nitrile gloves.- Disposable gown or dedicated lab coat.- Chemical splash goggles or safety glasses with side shields. | To prevent inhalation of aerosolized powder and minimize skin and eye contact with the potent compound.[4][5] |
| Preparing Stock Solutions | - Certified chemical fume hood.- Double nitrile gloves.- Lab coat.- Chemical splash goggles. | To contain any potential splashes or aerosols generated during dissolution. |
| Cell Culture and In Vitro Assays | - Biological safety cabinet (BSC).- Nitrile gloves.- Lab coat.- Safety glasses. | To maintain sterility and containment when adding the compound to cell cultures. |
| Waste Disposal | - Double nitrile gloves.- Lab coat.- Chemical splash goggles. | To protect against accidental exposure during the handling and segregation of hazardous waste. |
Operational Plan: Step-by-Step Guidance
Safe Handling and Storage
-
Designated Area: All work with L18I, particularly with the solid form, must be conducted in a designated area within a certified chemical fume hood.
-
Weighing: To avoid generating dust, handle the solid compound with care. Use a microbalance within the fume hood and place a plastic-backed absorbent pad on the work surface to contain spills.
-
Solution Preparation: Prepare stock solutions in the fume hood. Add solvent to the vial containing the pre-weighed L18I slowly to prevent splashing. Ensure the vial is securely capped before vortexing.
-
Storage: Store L18I as a solid at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.
Disposal Plan
All materials that have come into contact with L18I must be treated as hazardous chemical waste. Under no circumstances should this compound or contaminated materials be disposed of in regular trash or down the drain.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, vials, gloves, absorbent pads) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all unused stock solutions and contaminated media in a separate, sealed, and shatter-resistant hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling: All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "L18I PROTAC"
-
The primary inferred hazards (e.g., "Reproductive Hazard," "Acutely Toxic")
-
Date of accumulation and the name of the principal investigator.
-
-
Final Disposal: Contact your institution's EHS department to arrange for the collection and final disposal of the hazardous waste.
Experimental Protocol: In Vitro Protein Degradation Assay
This protocol provides a general method to quantify the degradation of a target protein (e.g., Btk) in a cell line of interest after treatment with L18I.
Materials
-
Cell line expressing the target protein.
-
L18I compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein (e.g., anti-Btk).
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of L18I in complete cell culture medium. A typical concentration range is 1 nM to 10 µM.[8] Aspirate the old medium and add the L18I-containing medium or vehicle control to the cells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[8] Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[8]
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip or cut the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Mandatory Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
